molecular formula C₁₇H₂₇N₃O₃ B1148176 Vildagliptin Impurity A CAS No. 565453-39-6

Vildagliptin Impurity A

カタログ番号: B1148176
CAS番号: 565453-39-6
分子量: 321.41
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vildagliptin Impurity A, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₂₇N₃O₃ and its molecular weight is 321.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c18-15(22)13-2-1-3-20(13)14(21)9-19-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,19,23H,1-10H2,(H2,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJJPEBUSBVYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Vildagliptin Impurity A (C17H27N3O3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Vildagliptin Impurity A, a significant process-related impurity and degradation product of the anti-diabetic drug Vildagliptin. This document details its synthesis, analytical characterization, and toxicological assessment, offering valuable information for researchers and professionals in drug development and quality control.

Introduction

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy. This compound, chemically known as (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine Carboxamide, also referred to as Vildagliptin Amide Impurity, is a key impurity that can arise during the synthesis of Vildagliptin or as a degradation product under various stress conditions. Its molecular formula is C17H27N3O3, and its molecular weight is 321.41 g/mol .[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC17H27N3O3[1]
Molecular Weight321.41 g/mol [1]
IUPAC Name(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxamide[]
SynonymsVildagliptin Amide Impurity, N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide[1]
CAS Number565453-39-6[1]

Synthesis and Formation

This compound can be synthesized for use as a reference standard and is also formed as a degradation product of Vildagliptin.

Synthetic Pathway

A common synthetic route to obtain this compound involves the reaction of (S)-N-chloroacetyl-2-pyrrolidinecarboxamide with 3-amino-1-adamantanol.

Synthesis_Pathway cluster_reactants Reactants reactant1 (S)-N-chloroacetyl-2-pyrrolidinecarboxamide product This compound reactant1->product Reaction reactant2 3-amino-1-adamantanol reactant2->product

Caption: Synthetic pathway for this compound.

Formation as a Degradation Product

Forced degradation studies have shown that Vildagliptin degrades to form Impurity A under various stress conditions, including acidic, basic, and oxidative environments.[3][4][5] The primary mechanism of formation is the hydrolysis of the nitrile group of Vildagliptin to a carboxamide group.

Degradation_Pathway Vildagliptin Vildagliptin (Nitrile) Impurity_A This compound (Amide) Vildagliptin->Impurity_A Hydrolysis (Acidic, Basic, or Oxidative Conditions) Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis sample Vildagliptin API or Formulation dissolution Dissolve in suitable diluent sample->dissolution hplc HPLC-UV dissolution->hplc Quantification lcms LC-MS/MS dissolution->lcms Identification & Quantification nmr NMR Spectroscopy dissolution->nmr Structural Elucidation data_analysis Impurity Profiling & Quantification hplc->data_analysis lcms->data_analysis nmr->data_analysis DPP4_Signaling_Pathway cluster_effects Physiological Effects GLP1 GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Inactivation Insulin ↑ Insulin Secretion GLP1->Insulin Glucagon ↓ Glucagon Secretion GLP1->Glucagon GIP GIP GIP->DPP4 Inactivation GIP->Insulin Vildagliptin Vildagliptin Vildagliptin->DPP4 Inhibition

References

A Comprehensive Technical Guide to the Synthesis of Vildagliptin Impurity A from L-Proline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vildagliptin (B1682220) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] As with any active pharmaceutical ingredient (API), the identification, synthesis, and characterization of impurities are critical for ensuring the safety and efficacy of the drug product. Regulatory bodies like the US FDA require that any individual impurity exceeding 0.1% be reported, identified, and qualified.[3]

Vildagliptin Impurity A, chemically known as (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)amino]acetyl]-2-pyrrolidine Carboxamide, is a process-related impurity formed via the hydrolysis of the nitrile group of Vildagliptin to a carboxamide.[4] This whitepaper provides a detailed, step-by-step technical guide for the synthesis of this compound, starting from the readily available chiral precursor, L-proline. The synthesis is a multi-step process involving the formation of key intermediates, which are also crucial in the synthesis of Vildagliptin itself.[1][5][6]

Overall Synthetic Pathway

The synthesis of this compound from L-proline can be accomplished via a three-step process. The pathway involves an initial N-acylation of L-proline, followed by the conversion of the carboxylic acid moiety to a primary amide, and finally, a nucleophilic substitution reaction with 3-amino-1-adamantanol.

G cluster_synthesis Synthetic Pathway from L-Proline cluster_reagents start_node L-Proline intermediate_node intermediate_node final_node This compound reagent_node reagent_node L_Proline L-Proline Intermediate1 Intermediate 1 (S)-1-(2-Chloroacetyl)pyrrolidine- 2-carboxylic acid L_Proline->Intermediate1 Step 1 Intermediate2 Intermediate 2 (S)-1-(2-Chloroacetyl)pyrrolidine- 2-carboxamide Intermediate1->Intermediate2 Step 2 ImpurityA This compound (Target Compound) Intermediate2->ImpurityA Step 3 reagent1 Chloroacetyl chloride, THF, Reflux reagent2 1. DCC, DCM 2. NH4HCO3 reagent3 3-amino-1-adamantanol, K2CO3, KI, THF, Reflux

Caption: Synthetic pathway for this compound.

Data Presentation

The quantitative data for the synthesis, including reagents, conditions, and yields for each step, are summarized in the table below.

StepReactionKey ReagentsSolventConditionsYield (%)Reference
1L-Proline → Intermediate 1L-Proline, Chloroacetyl chlorideTHFReflux, 2h81-90[1][3][6]
2Intermediate 1 → Intermediate 2Intermediate 1, DCC, NH₄HCO₃Dichloromethane10-15°C to RT, 2h52[1][6]
3Intermediate 2 → Impurity AIntermediate 2, 3-amino-1-adamantanol, K₂CO₃, KITHFReflux, 3hN/A*[7]

*Yield for Step 3 is not explicitly reported, but the referenced patent indicates the preparation of a high-purity product (up to 98.5%).[7]

Table 1: Summary of Reagents, Conditions, and Yields.

ParameterValueReference
Chemical Name(2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)amino]acetyl]-2-pyrrolidine Carboxamide[4]
CAS Number565453-39-6[8]
Molecular FormulaC₁₇H₂₇N₃O₃[4][8]
Molecular Weight321.41 g/mol [4]
AppearanceOff-white Solid[4]
Purity by HPLC~98%[4]

Table 2: Physicochemical Properties of this compound.

Experimental Protocols

Detailed methodologies for each synthetic step are provided below.

This reaction involves the N-acylation of L-proline using chloroacetyl chloride.[1]

Materials:

  • L-proline: 20.0 g (0.174 mol)

  • Chloroacetyl chloride: 19.7 mL (0.261 mol)

  • Tetrahydrofuran (THF): 200 mL

  • Ethyl acetate (B1210297): 300 mL

  • Water: 20 mL

  • Saturated brine solution: 20 mL

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A suspension of L-proline in THF (200 mL) is prepared in a round-bottom flask.

  • Chloroacetyl chloride (19.7 mL) is added to the suspension at room temperature.

  • The reaction mixture is heated to reflux and maintained for 2 hours.

  • After completion, the mixture is cooled to room temperature.

  • Water (20 mL) is added, and the mixture is stirred for an additional 20 minutes.

  • Saturated brine (20 mL) and ethyl acetate (200 mL) are added, and the mixture is transferred to a separatory funnel.

  • The organic layer is collected. The aqueous layer is re-extracted with ethyl acetate (2 x 50 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield Intermediate 1.[1] The reported yield is approximately 81-90%.[3][6]

G Experimental Workflow: Synthesis and Isolation of Intermediate 1 start Start suspend Suspend L-proline in THF start->suspend end_node End (Intermediate 1) add_reagent Add Chloroacetyl Chloride at RT suspend->add_reagent reflux Reflux for 2 hours add_reagent->reflux cool Cool to RT reflux->cool quench Quench with Water, Stir 20 min cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry Organic Layer (Na2SO4) wash->dry evaporate Evaporate Solvent dry->evaporate evaporate->end_node

Caption: Workflow for the synthesis of Intermediate 1.

This step converts the carboxylic acid of Intermediate 1 into a primary amide using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and ammonium (B1175870) bicarbonate as the ammonia (B1221849) source.[1][6]

Materials:

  • Intermediate 1: 10.0 g (0.052 mol)

  • Dicyclohexylcarbodiimide (DCC): 10.8 g (0.052 mol)

  • Ammonium bicarbonate: 41.2 g (0.522 mol)

  • Dichloromethane (DCM): 200 mL

Procedure:

  • A solution of Intermediate 1 (10.0 g) in DCM (200 mL) is prepared in a reaction vessel.

  • A solution of DCC in DCM is added slowly to the vessel at 10–15 °C.

  • The mixture is stirred at room temperature for 1 hour.

  • Ammonium bicarbonate (41.2 g) is added portion-wise, and the mixture is stirred for another hour.

  • The reaction progress is monitored by TLC.

  • Upon completion, the precipitated dicyclohexylurea is removed by filtration. The solid residue is washed with fresh DCM.

  • The combined filtrate is concentrated under vacuum to yield Intermediate 2.[1] The reported yield is 52%.[6]

The final step involves the N-alkylation of 3-amino-1-adamantanol with Intermediate 2.[7]

Materials:

  • Intermediate 2

  • 3-amino-1-adamantanol

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Tetrahydrofuran (THF)

Procedure:

  • Intermediate 2, 3-amino-1-adamantanol, potassium carbonate (base), and a catalytic amount of potassium iodide are added to THF in a reaction flask.[7]

  • The reaction mixture is heated to reflux and maintained for approximately 3-4 hours. The reaction of the chloroacetyl group with the amine is a standard procedure often catalyzed by an iodide source.[3]

  • The reaction is monitored by TLC or HPLC for the consumption of Intermediate 2.

  • After completion, the mixture is cooled, and the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified, for example, by recrystallization, to obtain this compound as a solid. The referenced patent suggests a final purity of up to 98.5% can be achieved.[7]

Conclusion

This technical guide outlines a reliable and reproducible three-step synthesis of this compound starting from L-proline. The described protocols are based on established literature procedures and provide a clear pathway for researchers and drug development professionals to obtain this important reference standard. The synthesis utilizes common reagents and techniques, making it accessible for standard organic synthesis laboratories. The availability of a well-characterized standard for this compound is essential for the development of robust analytical methods for quality control during the manufacturing of Vildagliptin.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Vildagliptin Related Compound A, a significant impurity in the manufacturing of the anti-diabetic drug Vildagliptin. This document details the synthetic pathway, experimental protocols, and quantitative data to serve as a valuable resource for researchers in medicinal chemistry, process development, and quality control.

Introduction

Vildagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure patient safety and therapeutic efficacy. Vildagliptin Related Compound A is a known process-related impurity that must be monitored and controlled within acceptable limits. The synthesis of this compound as a reference standard is essential for the development of accurate analytical methods for its detection and quantification in Vildagliptin drug substances and products.

This guide focuses on a well-documented, four-step synthesis of Vildagliptin Related Compound A, commencing from the readily available starting material, L-proline.

Synthetic Pathway

The synthesis of Vildagliptin Related Compound A can be accomplished through a four-step reaction sequence starting from L-proline. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Amidation cluster_2 Step 3: Dehydration (Nitrile Formation) cluster_3 Step 4: Nucleophilic Substitution L_Proline L-Proline Compound3 (S)-1-(2-chloroacetyl) pyrrolidine-2-carboxylic acid L_Proline->Compound3 THF, 0°C to reflux ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Compound3 Compound3_ref (S)-1-(2-chloroacetyl) pyrrolidine-2-carboxylic acid Compound4 (S)-1-(2-chloroacetyl) pyrrolidine-2-carboxamide Compound3_ref->Compound4 MeCN, rt Amidation_reagents Di-tert-butyl dicarbonate (B1257347), Ammonium (B1175870) bicarbonate, Pyridine Amidation_reagents->Compound4 Compound4_ref (S)-1-(2-chloroacetyl) pyrrolidine-2-carboxamide Compound5 (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile Compound4_ref->Compound5 DMF, 0°C to rt CyanuricChloride Cyanuric Chloride CyanuricChloride->Compound5 Compound5_ref (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile CompoundA Vildagliptin Related Compound A Compound5_ref->CompoundA 2-Butanone (B6335102), K2CO3, KI, reflux Adamantanamine 3-hydroxy-1-aminoadamantane Adamantanamine->CompoundA

Caption: Synthetic workflow for Vildagliptin Related Compound A.

Experimental Protocols

The following protocols are based on the procedures described by Zhu Tao, et al. in "Synthesis of Main Impurity of Vildagliptin".[1]

Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
  • Reaction: L-proline is acylated with chloroacetyl chloride to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

  • Procedure:

    • To a round-bottomed flask containing L-proline (10 g, 0.087 mol) in tetrahydrofuran (B95107) (THF, 100 mL), add chloroacetyl chloride (10.0 mL, 0.132 mol) slowly at 0°C under an argon atmosphere.

    • The reaction mixture is then refluxed with stirring for 2.5 hours.

    • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

    • The mixture is diluted with water (20 mL) and stirred for 20 minutes.

    • Saturated brine (20 mL) and ethyl acetate (B1210297) (200 mL) are added, and the organic layer is collected.

    • The aqueous layer is re-extracted with ethyl acetate (2 x 100 mL).

    • The combined organic layers are dried over anhydrous Na2SO4.

    • The solvent is evaporated to give a residue, which is crystallized from isopropyl ether to afford the product.

Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
  • Reaction: The carboxylic acid is converted to the corresponding primary amide.

  • Procedure:

    • A mixture of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (4 g, 0.021 mol), di-tert-butyl dicarbonate (5.6 mL, 0.026 mol), and ammonium bicarbonate (9.12 g, 0.12 mol) is prepared in acetonitrile (B52724) (MeCN, 40 mL) under an argon atmosphere.

    • Pyridine (0.96 mL, 0.012 mol) is added in one portion, and the mixture is stirred for 1.5 hours at room temperature.

    • The reaction progress is monitored by TLC (10% MeOH in CH2Cl2).

    • Upon completion, the reaction mixture is filtered.

    • The solvent is evaporated to yield a residue, which is crystallized from THF to give the desired amide.

Step 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
  • Reaction: The primary amide is dehydrated to form the nitrile.

  • Procedure:

    • To a stirred solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (4 g, 0.021 mol) in dry dimethylformamide (DMF, 40 mL), cyanuric chloride (2 g, 0.011 mol) is added at 0°C.

    • The resulting mixture is stirred for 4.5 hours at room temperature.

    • The reaction is quenched with water (100 mL) and extracted with ethyl acetate (100 mL).

    • The aqueous layer is re-extracted with ethyl acetate (2 x 50 mL).

    • The combined organic layers are washed with 5% sodium bicarbonate solution and saturated brine, then dried over anhydrous Na2SO4.

    • The solvent is evaporated, and the crude product is purified by column chromatography (petroleum ether:ethyl acetate = 2:1).

Step 4: Synthesis of Vildagliptin Related Compound A
  • Reaction: The chloroacetyl group undergoes nucleophilic substitution with 3-hydroxy-1-aminoadamantane.

  • Procedure:

    • (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (2.2 g, 0.0127 mol) and 3-hydroxy-1-aminoadamantane (1 g, 6 mmol) are dissolved in 2-butanone (15 mL).

    • Potassium carbonate (K2CO3, 3.3 g, 24 mmol) and potassium iodide (KI, 50 mg, 0.3 mmol) are added to the mixture.

    • The reaction mixture is stirred at reflux for 4 hours.

    • After completion, the mixture is filtered.

    • The solvent is evaporated, and the crude product is purified by recrystallization from ethyl acetate and methanol (B129727) (1:1) to obtain the final product as colorless crystals.

Quantitative Data

The following tables summarize the quantitative data reported for the synthesis of Vildagliptin Related Compound A and its intermediates.

Table 1: Reaction Yields and Physical Properties of Intermediates and Final Product

CompoundStepStarting MaterialProduct Molecular FormulaYield (%)Melting Point (°C)
(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid1L-ProlineC7H10ClNO390106-108
(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide2Carboxylic acid intermediateC7H11ClN2O284134-136
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile3Amide intermediateC7H9ClN2O8762-63
Vildagliptin Related Compound A4Nitrile intermediateC17H25N3O277182-184

Table 2: Analytical Data for Vildagliptin Related Compound A

Analytical TechniqueData
HPLC Purity 98.17%[1]
IR (KBr, νmax, cm-1) 3419, 2920, 2906, 2880, 2851, 2239, 1649, 1450, 1424, 1404, 1311, 1003[1]
¹H NMR (300 MHz, DMSO-d6) δ 1.30-1.68 (m, 12H), 1.75-2.38 (m, 10H), 3.10-3.30 (m, 1H), 3.35-3.87 (m, 6.7H), 4.40-4.50 (m, 1H), 4.57-4.73 (m, 1H)[1]
¹³C NMR (75 MHz, DMSO-d6) δ 24.4, 28.9, 29.8, 34.4, 37.7, 43.9, 45.7, 45.9, 46.5, 49.9, 57.8, 67.5, 118.5, 170.0[1]
Mass Spectrometry (ESI+) m/z 440.3 [M+H]+[1]

Logical Relationship of the Synthetic Process

The synthesis of Vildagliptin Related Compound A is a logical progression of functional group transformations. The key steps and their rationale are outlined in the diagram below.

Logical_Flow Start L-Proline (Chiral Pool Starting Material) Step1 N-Acylation (Introduction of Chloroacetyl Group) Start->Step1 Intermediate1 (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (Key Carboxylic Acid Intermediate) Step1->Intermediate1 Step2 Amidation (Conversion to Primary Amide) Intermediate1->Step2 Intermediate2 (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (Precursor for Nitrile Formation) Step2->Intermediate2 Step3 Dehydration (Formation of the Nitrile Moiety) Intermediate2->Step3 Intermediate3 (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Electrophilic Intermediate) Step3->Intermediate3 Step4 Nucleophilic Substitution (Coupling with Adamantanamine Moiety) Intermediate3->Step4 End Vildagliptin Related Compound A (Final Product) Step4->End

Caption: Logical progression of the synthesis of Vildagliptin Related Compound A.

Conclusion

This technical guide provides a detailed and comprehensive resource for the synthesis of Vildagliptin Related Compound A. The described four-step synthesis from L-proline is a practical and well-characterized route for obtaining this important reference standard. The provided experimental protocols and quantitative data will be invaluable for researchers and scientists involved in the development, manufacturing, and quality control of Vildagliptin. The availability of a reliable synthetic route for Vildagliptin Related Compound A is crucial for ensuring the quality and safety of Vildagliptin for patients with type 2 diabetes.

References

Characterization of Vildagliptin Impurity A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Vildagliptin (B1682220) Impurity A, a known process-related impurity and potential degradant of the anti-diabetic drug Vildagliptin. This document outlines the identity, formation pathways, and detailed analytical methodologies for the isolation and characterization of this impurity, serving as a vital resource for quality control and drug development in the pharmaceutical industry.

Introduction to Vildagliptin and its Impurities

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. As with any active pharmaceutical ingredient (API), the presence of impurities can affect the quality, safety, and efficacy of the final drug product. Regulatory agencies worldwide mandate stringent control over impurities. Vildagliptin Impurity A, chemically known as (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine carboxamide, is a significant impurity that requires thorough characterization and control.

Impurities in Vildagliptin can originate from the manufacturing process, degradation of the drug substance over time, or interaction with excipients. These can be categorized as organic impurities (process-related, degradation products, intermediates), inorganic impurities, and residual solvents. Vildagliptin has been shown to degrade under stress conditions such as acidic, basic, and oxidative environments, leading to the formation of various degradation products.

Physicochemical Properties and Synthesis of Impurity A

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyData
Chemical Name (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine carboxamide
Synonyms N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide; Vildagliptin Amide Impurity
CAS Number 565453-39-6[1]
Molecular Formula C₁₇H₂₇N₃O₃[1][2][3]
Molecular Weight 321.41 g/mol [1][3]
Appearance Off-white solid[3]
Solubility Soluble in Methanol[3]
Storage 2-8°C[3]

This compound can be synthesized for use as a reference standard in analytical methods. One reported synthetic route starts from L-proline and involves a four-step process including chloroacetylation, amination, dehydration, and substitution.[4][5]

Formation Pathways

This compound is primarily formed as a degradation product of Vildagliptin. Forced degradation studies have shown that Vildagliptin is susceptible to degradation under various stress conditions.

  • Basic Hydrolysis: Vildagliptin degrades in basic conditions (e.g., 0.01 M NaOH) to form several products, including Impurity A.[6] The nitrile group in Vildagliptin is hydrolyzed to a carboxamide group.

  • Acidic Hydrolysis: Degradation also occurs in acidic media (e.g., 1 M HCl), although Vildagliptin is relatively more stable under these conditions compared to basic conditions.[6]

  • Oxidative Degradation: Exposure to oxidative stress (e.g., 3% H₂O₂) can also lead to the formation of various degradation products.[6][7]

Vildagliptin Vildagliptin (C17H25N3O2) Impurity_A This compound (C17H27N3O3) Vildagliptin->Impurity_A  Hydrolysis (Basic/Acidic Conditions)   cluster_workflow Analytical Workflow cluster_techniques Spectroscopic Techniques Sample Vildagliptin API or Formulation Isolation Isolation & Purification (e.g., Preparative HPLC) Sample->Isolation Structural_Elucidation Structural Elucidation Isolation->Structural_Elucidation Quantification Quantification (HPLC/UPLC) Structural_Elucidation->Quantification NMR NMR (1H, 13C, 2D) Structural_Elucidation->NMR MS Mass Spectrometry (HRMS) Structural_Elucidation->MS IR FT-IR Structural_Elucidation->IR cluster_pathway Vildagliptin's Mechanism of Action Vildagliptin Vildagliptin DPP4 DPP-4 Enzyme Vildagliptin->DPP4 Inhibits Incretins Incretin Hormones (GLP-1, GIP) DPP4->Incretins Inactivates Pancreas Pancreas Incretins->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Impurity_A Impurity A Impurity_A->Vildagliptin Potential Interference

References

Unveiling Vildagliptin Impurity A: A Comprehensive Guide to its Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure elucidation of Vildagliptin (B1682220) Impurity A, a critical aspect of ensuring the quality, safety, and efficacy of the widely used anti-diabetic drug, vildagliptin. This document details the identity of Impurity A, its formation pathways, and the analytical methodologies employed for its characterization.

Introduction to Vildagliptin and its Impurities

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Like any pharmaceutical compound, the synthesis and storage of vildagliptin can lead to the formation of impurities. Regulatory bodies worldwide mandate the identification, quantification, and control of these impurities to ensure patient safety. Vildagliptin Impurity A is a known related substance that requires careful monitoring.

Identification and Structure of Impurity A

This compound has been identified as the amide derivative of vildagliptin. Its chemical name is (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine Carboxamide .

The structure of this compound is characterized by the hydrolysis of the nitrile group (-C≡N) in the vildagliptin molecule to a primary amide group (-CONH₂).

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine Carboxamide
Molecular Formula C₁₇H₂₇N₃O₃
Molecular Weight 321.41 g/mol
CAS Number 565453-39-6[1]

Formation of this compound

The primary pathway for the formation of this compound is through the hydrolysis of the nitrile group of the parent vildagliptin molecule. This degradation can occur under various stress conditions.

Degradation Pathway

Forced degradation studies have been instrumental in understanding the formation of Impurity A. Vildagliptin has been shown to degrade under acidic, basic, and oxidative stress conditions.[2][3] Specifically, under basic hydrolysis conditions, the nitrile moiety of vildagliptin is susceptible to conversion to a carboxamide, yielding Impurity A.[4]

G Vildagliptin Vildagliptin (Nitrile) ImpurityA This compound (Amide) Vildagliptin->ImpurityA Hydrolysis (e.g., Basic Conditions) CarboxylicAcid Carboxylic Acid Degradant ImpurityA->CarboxylicAcid Further Hydrolysis G cluster_workflow Structure Elucidation Workflow Sample Vildagliptin Sample (Containing Impurity A) HPLC HPLC Separation Sample->HPLC MS Mass Spectrometry (LC-MS) HPLC->MS NMR NMR Spectroscopy HPLC->NMR IR IR Spectroscopy HPLC->IR Structure Structure Confirmation of Impurity A MS->Structure NMR->Structure IR->Structure

References

Spectroscopic Deep Dive: A Technical Guide to the Analysis of Vildagliptin Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a critical therapeutic agent in the management of type 2 diabetes mellitus. Ensuring the purity and safety of this pharmaceutical active ingredient is paramount. This technical guide provides an in-depth exploration of the spectroscopic analysis of Vildagliptin Impurity A, a key related substance. The presence of impurities, even in minute quantities, can impact the efficacy and safety of the final drug product. Therefore, robust analytical methodologies for the identification, quantification, and characterization of such impurities are essential for regulatory compliance and patient safety.

This compound, chemically known as (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine Carboxamide, is a process-related impurity that can arise during the synthesis of Vildagliptin.[1] Its structural similarity to the active pharmaceutical ingredient (API) necessitates the use of high-resolution and specific analytical techniques for its unequivocal identification and quantification.

This document outlines the comprehensive spectroscopic workflow for the analysis of this compound, detailing the experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. All quantitative data is presented in clear, tabular formats to facilitate comparison and interpretation. Furthermore, a logical workflow for the analysis is visualized using a Graphviz diagram to provide a clear overview of the process.

Analytical Workflow for this compound

The following diagram illustrates a typical workflow for the isolation and comprehensive spectroscopic analysis of this compound.

G cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis & Structural Elucidation cluster_2 Data Interpretation and Reporting Sample_Preparation Crude Vildagliptin Sample Chromatography Preparative HPLC / Flash Chromatography Sample_Preparation->Chromatography Injection Isolated_Impurity Isolated this compound Chromatography->Isolated_Impurity Fraction Collection Mass_Spectrometry Mass Spectrometry (HRMS, MS/MS) Isolated_Impurity->Mass_Spectrometry NMR NMR Spectroscopy (1H, 13C, 2D) Isolated_Impurity->NMR FTIR FT-IR Spectroscopy Isolated_Impurity->FTIR UV_Vis UV-Vis Spectroscopy Isolated_Impurity->UV_Vis Structure_Confirmation Structure Confirmation of Impurity A Mass_Spectrometry->Structure_Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation UV_Vis->Structure_Confirmation Data_Compilation Compilation of Spectroscopic Data Structure_Confirmation->Data_Compilation Final_Report Comprehensive Analytical Report Data_Compilation->Final_Report

A logical workflow for the spectroscopic analysis of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Name(2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine Carboxamide[1]
Molecular FormulaC17H27N3O3[1]
Molecular Weight321.41 g/mol [1]
CAS Number1789703-37-2[1]
Table 2: Mass Spectrometry Data for this compound
TechniqueParameterObserved Value (m/z)Reference
High-Resolution Mass Spectrometry (HRMS)[M+H]+322.2125Inferred from MW
MS/MS Fragmentation Ions-153.1, 132.7, 110.9, 106.9, 93.2[2]
Table 3: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Note: The following data is adapted from a study where the impurity was characterized as an "unknown impurity" with a mass corresponding to this compound.[2]

Position¹H Chemical Shift (δ ppm), Multiplicity (J in Hz)¹³C Chemical Shift (δ ppm)
Pyrrolidine Ring
24.77-4.78 (dd, 1H, J=7.6, 4.0)46.49
31.90-2.10 (m, 2H)24.5
41.90-2.10 (m, 2H)29.0
53.50-3.60 (m, 2H)45.0
Acetyl Linker
63.30-3.40 (d, 2H)52.0
Adamantane Moiety
7-70.0
8, 121.50-1.60 (m, 6H)42.0
9, 11, 141.60-1.70 (m, 6H)30.0
10, 13, 152.10-2.20 (m, 3H)35.0
Carboxamide
C=O-176.72
NH27.20 (br s, 1H), 7.50 (br s, 1H)-
Table 4: FT-IR and UV-Vis Spectroscopic Data for this compound
TechniqueParameterObserved ValueReference
FT-IR O-H Stretch3385 cm⁻¹ (broad)[2]
Aliphatic C-H Stretch2920, 2854 cm⁻¹[2]
C=O Stretch (Amide)1616 cm⁻¹[2]
UV-Vis λmax~210 nm[2][3][4]

Experimental Protocols

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound for structural elucidation.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with a liquid chromatography system (UPLC or HPLC) is recommended.

Methodology:

  • Chromatographic Separation:

    • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate Impurity A from Vildagliptin and other impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS/MS Analysis: Perform fragmentation of the precursor ion corresponding to Impurity A (m/z 322.2) using collision-induced dissociation (CID) with an appropriate collision energy to obtain fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the connectivity of atoms and stereochemistry, of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of isolated this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • ¹H NMR:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a one-dimensional carbon NMR spectrum.

    • Proton decoupling is typically used to simplify the spectrum.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for establishing the connectivity of different parts of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

Methodology:

  • Sample Preparation: Place a small amount of the solid, isolated impurity directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over a typical range of 4000-400 cm⁻¹.

    • A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.

    • A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) of this compound.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the isolated impurity in a suitable solvent (e.g., methanol, acetonitrile, or water). A typical concentration is in the range of 10-20 µg/mL.

  • Data Acquisition:

    • Scan the sample solution over a wavelength range of 200-400 nm.

    • Use the same solvent as a blank for baseline correction.

    • The wavelength at which the maximum absorbance is observed is the λmax.

Conclusion

The comprehensive spectroscopic analysis of this compound is a critical component of quality control in the pharmaceutical manufacturing of Vildagliptin. The application of advanced analytical techniques such as high-resolution mass spectrometry and two-dimensional NMR spectroscopy is indispensable for the unambiguous structural elucidation of this and other related impurities. The detailed experimental protocols and tabulated data presented in this guide serve as a valuable resource for researchers and analytical scientists involved in the development, manufacturing, and quality control of Vildagliptin. Adherence to these rigorous analytical practices ensures the continued safety and efficacy of this important anti-diabetic medication.

References

Unveiling Vildagliptin Impurity A: An In-depth Spectroscopic and Chromatographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the identification and characterization of Vildagliptin Impurity A, a known related substance of the anti-diabetic drug Vildagliptin. Leveraging Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), this document offers detailed experimental protocols, data interpretation, and a logical workflow for impurity analysis, serving as a vital resource for quality control and drug development in the pharmaceutical industry.

Introduction to Vildagliptin and Its Impurities

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] As with any pharmaceutical compound, the presence of impurities in the active pharmaceutical ingredient (API) or final drug product is a critical concern that can impact efficacy and safety. Regulatory agencies worldwide mandate the identification, quantification, and control of impurities to ensure the quality and safety of pharmaceutical products.

This compound, chemically known as (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine carboxamide, is a relevant impurity that requires thorough characterization.[][4][5][6] This guide focuses on the application of NMR and mass spectrometry as powerful analytical tools for the unambiguous identification and structural elucidation of this specific impurity.

Analytical Approaches for Impurity Profiling

A combination of chromatographic separation and spectroscopic detection is essential for the comprehensive analysis of pharmaceutical impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely employed for the separation of Vildagliptin and its related compounds.[1][7][8][9] Coupling these separation techniques with mass spectrometry provides a powerful tool for the detection and identification of impurities, even at trace levels.[7][10][11] NMR spectroscopy, on the other hand, offers detailed structural information, enabling the definitive identification of unknown impurities.

Data Presentation: Spectroscopic and Chromatographic Data of this compound

Precise and accurate analytical data is the cornerstone of impurity characterization. While specific, publicly available, tabulated 1H and 13C NMR chemical shifts and a detailed mass fragmentation pattern for this compound are not readily found in the literature, the following sections detail the expected data and the methodologies to obtain it.

Mass Spectrometry Data

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary technique for the identification and quantification of Vildagliptin and its impurities.[7][10][11] Electrospray ionization (ESI) in positive mode is typically used for the analysis of these compounds.

Table 1: Mass Spectrometry Data for this compound

ParameterExpected Value
Chemical Formula C17H27N3O3
Molecular Weight 321.41 g/mol [4][5][6]
Ionization Mode ESI Positive
Precursor Ion [M+H] m/z 322.2
Major Fragment Ions Data not publicly available. Expected fragmentation would involve cleavage of the amide bonds and fragmentation of the adamantyl and pyrrolidine (B122466) rings.
NMR Spectroscopy Data

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for assigning the chemical structure of this compound. While a complete, assigned dataset is not publicly available, commercial suppliers of the impurity standard indicate the availability of 1H NMR and 13C NMR data with their products.[4]

Table 2: Expected ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not publicly availableAdamantyl protons
Data not publicly availablePyrrolidine protons
Data not publicly availableGlycinyl protons
Data not publicly availableAmide protons
Data not publicly availableHydroxyl proton

Table 3: Expected ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
Data not publicly availableAdamantyl carbons
Data not publicly availablePyrrolidine carbons
Data not publicly availableGlycinyl carbons
Data not publicly availableCarbonyl carbons

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and reliable results in pharmaceutical analysis. The following sections outline the methodologies for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

A UPLC-ESI-Q-TOF MS/MS method is highly effective for the determination of Vildagliptin and its organic impurities.[7]

  • Chromatographic System: Waters ACQUITY UPLC System

  • Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient program to ensure separation of Vildagliptin and its impurities.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Waters Xevo G2-S QTOF

  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/h

  • Cone Gas Flow: 50 L/h

  • Data Acquisition: MS^E mode to acquire both precursor and fragment ion data in a single run.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy is crucial for the structural confirmation of this compound.

  • NMR Spectrometer: Bruker Avance III 500 MHz or equivalent

  • Solvent: Deuterated chloroform (B151607) (CDCl3) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d6)

  • Sample Preparation: Dissolve an appropriate amount of the isolated impurity in the chosen deuterated solvent.

  • 1H NMR:

    • Pulse Program: Standard single-pulse experiment (zg30)

    • Spectral Width: Appropriate range to cover all proton signals (e.g., -2 to 12 ppm)

    • Number of Scans: 16 or more to achieve adequate signal-to-noise ratio

    • Relaxation Delay: 1-2 seconds

  • 13C NMR:

    • Pulse Program: Proton-decoupled pulse program (zgpg30)

    • Spectral Width: Appropriate range to cover all carbon signals (e.g., 0 to 200 ppm)

    • Number of Scans: 1024 or more due to the lower natural abundance of 13C

    • Relaxation Delay: 2 seconds

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs provided by the spectrometer manufacturer should be used to establish correlations between protons and carbons, aiding in the complete structural assignment.

Visualizations: Workflows and Logical Relationships

Diagrams are powerful tools for visualizing complex analytical workflows and relationships. The following diagrams were created using the DOT language to illustrate key processes in the analysis of this compound.

impurity_identification_workflow cluster_synthesis Drug Substance cluster_separation Separation & Detection cluster_identification Identification & Characterization cluster_quantification Quantification & Control synthesis Vildagliptin Synthesis or Forced Degradation Study hplc HPLC/UPLC Separation synthesis->hplc Sample containing impurities ms_detection Mass Spectrometry (MS) Detection hplc->ms_detection Separated components isolation Preparative HPLC for Impurity Isolation hplc->isolation Fraction collection hrms High-Resolution Mass Spectrometry (HRMS) for Elemental Composition ms_detection->hrms Preliminary identification msms Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern ms_detection->msms Structural information quantification Quantitative Analysis (e.g., HPLC with UV or MS) hrms->quantification msms->quantification nmr NMR Spectroscopy (1D & 2D) for Structural Elucidation isolation->nmr Pure impurity sample nmr->quantification specification Establishment of Specification Limits quantification->specification

Figure 1: General workflow for the identification and characterization of Vildagliptin impurities.

analytical_techniques_relationship LC Liquid Chromatography (HPLC/UPLC) MS Mass Spectrometry (MS, MS/MS, HRMS) LC->MS Provides separated analytes for NMR Nuclear Magnetic Resonance (1H, 13C, 2D NMR) LC->NMR Provides isolated impurity for Impurity_A This compound (C17H27N3O3) MS->Impurity_A Identifies molecular weight and fragmentation of NMR->Impurity_A Confirms the definitive structure of

Figure 2: Interrelationship of analytical techniques for the characterization of this compound.

Conclusion

References

Formation of Vildagliptin Impurity A Under Stress Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the formation of Vildagliptin Impurity A under various stress conditions. Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is susceptible to degradation, leading to the formation of impurities that can impact the safety and efficacy of the drug product.[1][2] Understanding the degradation pathways and the conditions that promote the formation of specific impurities, such as Impurity A, is critical for the development of stable pharmaceutical formulations.

This compound, chemically known as N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide, is a process-related impurity that can also be formed through the degradation of the active pharmaceutical ingredient (API).[3][] This guide summarizes quantitative data from forced degradation studies, details the experimental protocols used to induce and analyze impurity formation, and provides visual representations of the degradation pathway and experimental workflow.

Quantitative Data on Vildagliptin Degradation

Forced degradation studies are essential to understand the chemical stability of a drug substance.[1][5] The following tables summarize the degradation of Vildagliptin and the formation of its impurities under various stress conditions as reported in the literature. Note that while many studies identify multiple degradation products, the specific quantification of Impurity A is not always explicitly detailed. The data presented reflects the overall degradation of Vildagliptin and the detection of various impurities, including those consistent with the structure of Impurity A.

Stress ConditionReagent/ParametersTemperatureDurationVildagliptin Degradation (%)Impurities Detected (by RRT or m/z)Reference
Acidic Hydrolysis 1 M HCl80°C3 hoursNot specifiedRRT 1.3 (major)[1]
1 M HCl80°C9 hoursNot specifiedRRT 1.3 (major)[1][6]
1 M HCl70°C210 minutes~85%Compound A (m/z 226), Compound B[2]
1 M HCl23°C240 minutes59.28%Not specified[2]
Basic Hydrolysis 0.1 M NaOHRoom Temp3 hoursNot specifiedRRT 0.4, 0.7, 1.2 (major)[1][5]
1 M NaOH70°C60 minutesCompleteCompound A (m/z 226), Compound B[2]
1 M NaOH23°C240 minutes84.33%Not specified[2]
Oxidative Degradation 3% H₂O₂Room Temp1 hourNot specifiedRRT 0.5, 0.6, 0.7, 0.8, 1.2[1]
3% H₂O₂Room Temp7 hoursNot specifiedIncreased yield of degradant at RRT 0.38 (from 29.2% to 39.5%)[6]
3% H₂O₂70°C60 minutesCompleteNot specified[2]
3% H₂O₂23°C180 minutes87.04%Not specified[2]
Neutral Hydrolysis WaterNot specifiedNot specifiedNot specifiedRRT 0.7 (major)[1]
Thermal Degradation Solid State150°C60 minutesNot specifiedFormation of unknown impurity at 2.0% level[7]
Photolytic Degradation UV lightNot specifiedNot specifiedNo significant degradationNot specified[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the forced degradation studies of Vildagliptin.

Sample Preparation

A stock solution of Vildagliptin is typically prepared by dissolving a known amount (e.g., 10.0 mg) of Vildagliptin raw material in a suitable diluent (e.g., 10.0 mL of a mixture of water and acetonitrile) to achieve a concentration of 1.0 mg/mL.[1][5]

Forced Degradation Studies

1. Acidic Degradation:

  • Dissolve 9.0 mg of Vildagliptin in 2.0 mL of methanol.

  • Add 3.0 mL of 1 M hydrochloric acid (HCl) solution.

  • Store the mixture at 80°C for a specified period (e.g., 3 to 9 hours).[1][6]

  • After the incubation period, cool the solution to room temperature.

  • Neutralize the solution to pH 7.0 by the gradual addition of a sodium hydroxide (B78521) (NaOH) solution.

  • Dilute the final solution with the diluent to obtain a final Vildagliptin concentration of 1.0 mg/mL.[1]

2. Basic Degradation:

  • Dissolve 9.0 mg of Vildagliptin in 2.0 mL of methanol.

  • Add 3.0 mL of 0.1 M or 1 M sodium hydroxide (NaOH) solution.

  • Keep the mixture at room temperature or an elevated temperature (e.g., 70°C) for a specified duration (e.g., 3 hours).[1][2][6]

  • Neutralize the solution to pH 7.0 with an appropriate acid solution (e.g., HCl).

  • Dilute to the final concentration with the diluent.

3. Oxidative Degradation:

  • Dissolve 5.0 mg of Vildagliptin in 2.0 mL of methanol.

  • Add 2.0 mL of 3% hydrogen peroxide (H₂O₂) solution.

  • Keep the solution at room temperature for a specified time (e.g., 1 to 7 hours).[6]

  • After the reaction time, add 1.0 mL of diluent.

4. Thermal Degradation (Solid State):

  • Expose the Vildagliptin API powder to a specific temperature (e.g., 150°C) in a controlled oven for a defined period (e.g., 60 minutes).[7]

  • After exposure, allow the sample to cool down.

  • Prepare a solution of the stressed sample for analysis.

5. Photolytic Degradation:

  • Expose the Vildagliptin solution or solid powder to UV light in a photostability chamber for a specified duration.

  • Prepare a solution of the stressed sample for analysis.

Analytical Methodology

The primary analytical technique used for the separation and quantification of Vildagliptin and its impurities is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][8]

  • Chromatographic System: An HPLC system equipped with a UV detector, autosampler, and column compartment.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is often employed, typically consisting of a buffer solution (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer is a critical parameter for achieving good separation.

  • Detection Wavelength: Detection is typically carried out at a wavelength where Vildagliptin and its impurities show significant absorbance, often around 210 nm.[8]

  • Injection Volume: A typical injection volume is 100 µL.[5]

  • Data Analysis: The chromatograms are analyzed to determine the retention times, peak areas, and relative retention times (RRTs) of the parent drug and any degradation products. The percentage of degradation is calculated based on the reduction in the peak area of Vildagliptin.

For structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed.[2][6]

Visualization of Degradation and Experimental Workflow

Vildagliptin Degradation Pathway to Impurity A

The formation of this compound primarily occurs through the hydrolysis of the nitrile group of the Vildagliptin molecule to a carboxamide group. This transformation can be induced by acidic or basic conditions.[3]

G cluster_stress Stress Conditions Vildagliptin Vildagliptin (Pyrrolidine-2-carbonitrile) ImpurityA This compound (Pyrrolidine-2-carboxamide) Vildagliptin->ImpurityA Hydrolysis of Nitrile Group Acid Acidic Hydrolysis Acid->Vildagliptin Base Basic Hydrolysis Base->Vildagliptin

Caption: Degradation pathway of Vildagliptin to Impurity A under stress conditions.

Experimental Workflow for Vildagliptin Forced Degradation Study

The following diagram illustrates the typical workflow for conducting a forced degradation study of Vildagliptin.

G cluster_prep Sample Preparation cluster_stress Application of Stress cluster_analysis Analysis cluster_results Results & Interpretation Prep Prepare Vildagliptin Stock Solution Acid Acidic Prep->Acid Base Basic Prep->Base Oxidative Oxidative Prep->Oxidative Thermal Thermal Prep->Thermal Photolytic Photolytic Prep->Photolytic Neutralize Neutralization/ Dilution Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photolytic->Neutralize HPLC RP-HPLC Analysis Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS If needed Quantify Quantify Degradation & Impurities HPLC->Quantify Characterize Characterize Degradants LCMS->Characterize Pathway Propose Degradation Pathways Characterize->Pathway

Caption: General workflow for a Vildagliptin forced degradation study.

References

Vildagliptin Degradation Pathway: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the degradation pathways of vildagliptin (B1682220), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. Understanding the chemical stability and degradation profile of an active pharmaceutical ingredient (API) like vildagliptin is critical for ensuring its quality, safety, and efficacy throughout its lifecycle. This document details the known degradation products of vildagliptin under various stress conditions, presents quantitative data on its stability, outlines detailed experimental protocols for degradation studies, and provides visual representations of the degradation pathways and experimental workflows.

Core Degradation Pathways

Vildagliptin is susceptible to degradation under hydrolytic (acidic, basic, and neutral), oxidative, and to a lesser extent, photolytic and thermal stress conditions. The primary sites of degradation on the vildagliptin molecule are the nitrile group on the pyrrolidine (B122466) ring and the amide linkage.

Hydrolytic Degradation

Acidic Conditions: Under acidic stress, vildagliptin undergoes degradation primarily through hydrolysis of the amide bond and subsequent cyclization. A major degradation product identified is 2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione.[1][2] Some studies also report the formation of 1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide through hydrolysis of the cyano group.[3]

Basic Conditions: In alkaline media, vildagliptin is significantly less stable. The primary degradation pathway involves the hydrolysis of the nitrile group to form a carboxamide, 1-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide.[1][3] Further hydrolysis can lead to the corresponding carboxylic acid.[3] Other degradants, such as 1-(((1S, 3S, 5S, 7S)-1,3-dihydroxyadamantan-2-yl)glycyl)pyrrolidine-2-carboxamide and (1,4-dioxo-1,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl)glycylproline, have also been identified under basic conditions.[1]

Neutral Conditions: Neutral hydrolysis of vildagliptin is comparatively slower than acidic or basic hydrolysis. The main degradation product observed is typically the result of nitrile group hydrolysis.[4]

Oxidative Degradation

Vildagliptin is highly susceptible to oxidative stress. The use of oxidizing agents like hydrogen peroxide leads to the formation of several degradation products. Key among these are N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate (B8599266) and (1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol.[1] The amide derivative, 1-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide, is also observed under oxidative conditions.[1][3]

Photolytic and Thermal Degradation

Vildagliptin has been reported to be relatively stable under photolytic and thermal stress conditions, with no significant degradation observed in some studies.[4] However, prolonged exposure to high temperatures can lead to the formation of a thermal/oxidative degradation product.[5]

Summary of Vildagliptin Degradation Products

The following table summarizes the major degradation products of vildagliptin identified under various stress conditions.

Degradation Product NameMolecular Mass (m/z)Formation Conditions
2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione304Acidic Hydrolysis[1][2]
1-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide321.1Basic Hydrolysis, Oxidative[1][3]
1-(((1S, 3S, 5S, 7S)-1,3-dihydroxyadamantan-2-yl)glycyl)pyrrolidine-2-carboxamide337.2Basic Hydrolysis[1]
(1,4-dioxo-1,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl)glycylproline322.6Basic Hydrolysis[1]
N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate241.1Oxidative[1]
(1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol183.1Oxidative[1]
[(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid226Acidic, Basic Hydrolysis[3]
1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acid323Acidic, Basic Hydrolysis[3]

Quantitative Degradation Data

The stability of vildagliptin under forced degradation conditions has been quantitatively assessed in several studies. The following tables summarize the percentage degradation and kinetic data.

Table 1: Percentage Degradation of Vildagliptin under Various Stress Conditions

Stress ConditionReagent/ConditionTemperatureDuration% DegradationReference
Acidic Hydrolysis1 M HCl80°C9 hours14.1[4]
Basic Hydrolysis1 M NaOH80°C1 hour99.8[4]
Basic Hydrolysis0.1 M NaOHRoom Temp.3 hours-[6]
Oxidative30% H₂O₂Room Temp.3 hours-[4]
Oxidative3% H₂O₂Room Temp.7 hours-[6]
Neutral HydrolysisWater80°C7 hours-[4]
Thermal (Solid)-150°C7 hoursNot Significant[4]
Photolytic (Solid)UV light (254 nm)-24 hoursNot Significant[4]

Table 2: Pseudo First-Order Degradation Rate Constants (k) for Vildagliptin at Room Temperature (23°C)

ConditionRate Constant (k) s⁻¹Reference
Oxidative (3% H₂O₂)4.76 x 10⁻⁴[3]
Basic (1M NaOH)3.11 x 10⁻⁴[3]
Acidic (1M HCl)1.73 x 10⁻⁴[3]

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies on vildagliptin, based on protocols cited in the literature.

Protocol 1: Forced Degradation Study of Vildagliptin Bulk Drug

Objective: To induce and identify degradation products of vildagliptin under various stress conditions.

Materials:

  • Vildagliptin reference standard

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Diluent (e.g., Acetonitrile:Water mixture)

Procedure:

  • Acidic Degradation:

    • Dissolve 9 mg of vildagliptin in 2.0 mL of methanol.[6]

    • Add 3.0 mL of 1.0 M HCl solution.[6]

    • Heat the mixture at 80°C for 9 hours.[6]

    • Cool the solution to room temperature and neutralize to pH 7.0 with 1 M NaOH solution.[6]

    • Dilute to a final concentration of approximately 1 mg/mL with diluent.[6]

  • Basic Degradation:

    • Dissolve 9 mg of vildagliptin in 2.0 mL of methanol.[6]

    • Add 3.0 mL of 1.0 M NaOH solution.[6]

    • Keep the mixture at 80°C for 3 hours.[6]

    • Cool the solution to room temperature and neutralize to pH 7.0 with 1 M HCl solution.[6]

    • Dilute to a final concentration of approximately 1 mg/mL with diluent.[6]

  • Oxidative Degradation:

    • Dissolve 5 mg of vildagliptin in 2.0 mL of methanol.[4]

    • Add 2.0 mL of 30% H₂O₂ solution.

    • Keep the solution at room temperature for 3 hours.[4]

    • Dilute to a final concentration of approximately 1 mg/mL with diluent.

  • Neutral Hydrolysis:

    • Dissolve 6 mg of vildagliptin in 2.0 mL of methanol.[4]

    • Add 3.0 mL of water.[4]

    • Heat the solution at 80°C for 7 hours.[4]

    • Cool and dilute with 1.0 mL of diluent.[4]

  • Thermal Degradation (Solid State):

    • Place 10 mg of vildagliptin powder in an oven at 150°C for 7 hours.[4]

    • After the specified time, dissolve the powder in 10.0 mL of diluent.[4]

  • Photolytic Degradation (Solid State):

    • Expose 6 mg of vildagliptin solid to UV light at 254 nm for 24 hours.[4]

    • After exposure, dissolve the solid in 6.0 mL of diluent.[4]

Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify vildagliptin from its degradation products.

Chromatographic Conditions (Example):

  • Column: Athena C18-WP (250 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase:

  • Gradient Elution: (A typical gradient would be programmed to ensure separation of all peaks)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Column Temperature: Ambient

System Suitability:

  • Perform system suitability tests to ensure the chromatographic system is working correctly. Parameters to check include tailing factor, theoretical plates, and repeatability of injections.

Visualizations

Degradation Pathways

The following diagrams illustrate the major degradation pathways of vildagliptin under acidic, basic, and oxidative stress.

Vildagliptin_Acidic_Degradation Vildagliptin Vildagliptin DP_Acid 2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (m/z = 304) Vildagliptin->DP_Acid  Acidic Hydrolysis (1M HCl, 80°C)

Caption: Acidic degradation pathway of vildagliptin.

Vildagliptin_Basic_Degradation Vildagliptin Vildagliptin DP_Amide 1-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl) pyrrolidine-2-carboxamide (m/z = 321.1) Vildagliptin->DP_Amide  Basic Hydrolysis (1M NaOH, 80°C) (Nitrile Hydrolysis) DP_Diol 1-(((1S, 3S, 5S, 7S)-1,3-dihydroxyadamantan-2-yl)glycyl) pyrrolidine-2-carboxamide (m/z = 337.2) Vildagliptin->DP_Diol  Basic Hydrolysis DP_Acid 1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl} -pyrrolidine-2-carboxylic acid (m/z = 323) DP_Amide->DP_Acid Further Hydrolysis

Caption: Major basic degradation pathways of vildagliptin.

Vildagliptin_Oxidative_Degradation Vildagliptin Vildagliptin DP_N_Hydroxy N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate (m/z = 241.1) Vildagliptin->DP_N_Hydroxy  Oxidative Stress (H₂O₂) DP_Hydroxyamino (1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol (m/z = 183.1) Vildagliptin->DP_Hydroxyamino  Oxidative Stress (H₂O₂) DP_Amide 1-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl) pyrrolidine-2-carboxamide (m/z = 321.1) Vildagliptin->DP_Amide  Oxidative Stress (H₂O₂)

Caption: Oxidative degradation pathways of vildagliptin.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a forced degradation study of vildagliptin.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., 1M HCl, 80°C) Neutralization Neutralization (for Acid/Base samples) Acid->Neutralization Base Basic (e.g., 1M NaOH, 80°C) Base->Neutralization Oxidative Oxidative (e.g., 30% H₂O₂, RT) HPLC HPLC-UV Analysis (Quantification) Oxidative->HPLC LCMS LC-MS Analysis (Identification) Oxidative->LCMS Thermal Thermal (e.g., 150°C, solid) Thermal->HPLC Thermal->LCMS Photolytic Photolytic (e.g., UV 254nm, solid) Photolytic->HPLC Photolytic->LCMS Data_Analysis Data Analysis (Peak Purity, % Degradation, Impurity Profiling) HPLC->Data_Analysis LCMS->Data_Analysis Vildagliptin_Sample Vildagliptin Bulk Drug/ Formulation Sample_Prep Sample Preparation (Dissolution, Dilution) Vildagliptin_Sample->Sample_Prep Sample_Prep->Acid Sample_Prep->Base Sample_Prep->Oxidative Sample_Prep->Thermal Sample_Prep->Photolytic Neutralization->HPLC Neutralization->LCMS

Caption: Experimental workflow for vildagliptin forced degradation.

References

An In-depth Technical Guide to the Chemical Stability of Vildagliptin and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vildagliptin (B1682220), chemically known as (2S)-1-[N-(3-hydroxyadamantan-1-yl)glycyl]-pyrrolidin-2-carbonitrile, is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] The chemical stability of an active pharmaceutical ingredient (API) like vildagliptin is a critical attribute that can affect the safety and efficacy of the final drug product. Forced degradation studies are essential to understand the intrinsic stability of the molecule, identify potential degradation products, and develop stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3] This guide provides a comprehensive overview of the chemical stability of vildagliptin under various stress conditions, details its major impurities, and outlines the experimental protocols used for these assessments.

Degradation Profile of Vildagliptin

Vildagliptin is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it exhibits relative stability under thermal and photolytic stress.[1][4] The presence of pharmaceutical excipients can also influence its stability, sometimes decreasing the rate of degradation.[1][4]

1. Acidic Degradation

Under acidic conditions, vildagliptin undergoes hydrolysis. The primary degradation pathway involves the conversion of the nitrile group (-CN) to a carboxylic acid and the cleavage of the amide bond. One major degradant is observed at a relative retention time (RRT) of 1.3.[1] Studies have identified degradation products such as [(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid and 1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acid.[4] Significant degradation (almost 85%) has been observed after 210 minutes in 1M HCl at 70°C.[4]

2. Basic Degradation

Vildagliptin is highly labile in basic conditions. The degradation leads to the formation of several impurities.[4][5] Three major degradants have been noted at RRTs of 0.4, 0.7, and 1.2.[1] One major product, formed via hydrolysis, has a molecular mass of 337.2 [M+H]⁺ and an RRT of 1.2.[5] The identified impurities under basic stress are similar to those under acidic conditions, including the carboxylic acid derivative.[4] Another key impurity identified is 1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide, which is formed through the hydrolysis of the nitrile group to an amide.[4]

3. Oxidative Degradation

Oxidative stress using hydrogen peroxide (H₂O₂) leads to the formation of multiple degradation products.[1][4][5] Five major degradants have been detected at RRTs 0.5, 0.6, 0.7, 0.8, and 1.2.[1] Specific impurities identified include N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate (B8599266) (RRT 0.38) and (1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol (RRT 0.8).[5] Vildagliptin shows the lowest stability in oxidative conditions, with over 87% degradation observed after 180 minutes in 3% H₂O₂ at room temperature.[4]

4. Neutral Hydrolysis, Thermal, and Photolytic Degradation

Vildagliptin is comparatively stable under neutral, thermal, and photolytic conditions. Neutral hydrolysis results in one major degradant at RRT 0.7.[1] No significant degradation is typically observed under thermal (heat) and UV light exposure.[1]

Data Presentation: Summary of Forced Degradation Studies

The quantitative results from various forced degradation studies are summarized below.

Table 1: Degradation of Vildagliptin Under Various Stress Conditions

Stress ConditionReagent/ConditionTemperatureDuration% DegradationReference
Acid Hydrolysis1 M HCl70°C210 min~85%[4]
Acid Hydrolysis1 M HCl23°C240 min59.28%[4]
Base Hydrolysis1 M NaOH70°C60 min~100%[4]
Base Hydrolysis1 M NaOH23°C240 min84.33%[4]
Base Hydrolysis0.1 M NaOHRoom Temp.3 hrsMajor Degradation[5]
Oxidation3% H₂O₂23°C180 min87.04%[4]

Table 2: Major Impurities and Their Formation Conditions

Impurity Name/IdentifierRRTFormation Conditionsm/z [M+H]⁺Reference
DP11.3Acidic-[1][5]
DP20.4Basic-[1]
DP30.7Basic, Neutral Hydrolysis-[1]
DP41.2Basic, Oxidative337.2[1][5]
1-{...}-pyrrolidine-2-carboxamide-Acidic, Basic, Oxidative-[4]
[(...)-amino]acetic acid-Acidic, Basic226[4]
1-{...}-pyrrolidine-2-carboxylic acid-Acidic, Basic-[4]
N-hydroxy-N-((...))glycinate0.38Oxidative241.0[5]
(1S, 3R, ...)-3-(hydroxyamino)adamantan-1-ol0.8Oxidative183.1[5]
DP50.5Oxidative-[1]
DP60.6Oxidative-[1]

DP: Degradation Product; RRT: Relative Retention Time; Full chemical names are abbreviated for table clarity.

Experimental Protocols

The methodologies outlined below are synthesized from established stability-indicating methods for vildagliptin.

1. Forced Degradation (Stress Testing) Methodology

  • Preparation of Stock Solution: A stock solution of vildagliptin is typically prepared by dissolving the raw material in a suitable diluent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) to a concentration of approximately 1.0 mg/mL.[1][6]

  • Acidic Degradation: 9 mg of vildagliptin is dissolved in 2.0 mL of methanol, followed by the addition of 3.0 mL of 1 M HCl. The mixture is then heated in an oil bath at 80°C for 3 to 9 hours.[1][5] After the specified time, the solution is cooled and neutralized to pH 7.0 with NaOH solution before being diluted to the final concentration.[1]

  • Basic Degradation: 9 mg of vildagliptin is dissolved in 2.0 mL of methanol, and 3.0 mL of 0.1 M or 1 M NaOH is added. The mixture is kept at room temperature (23°C) or heated (e.g., 80°C) for a specified period (e.g., 3 to 240 minutes).[4][5] The solution is then neutralized with HCl and diluted.

  • Oxidative Degradation: 5 mg of vildagliptin is dissolved in 2.0 mL of methanol, and 2.0 mL of 3% H₂O₂ is added. The solution is kept at room temperature for 1 to 7 hours.[5] Finally, the solution is diluted to the target concentration.

  • Thermal Degradation: Vildagliptin powder is kept in a hot air oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 3 hours).[7] A solution is then prepared from the stressed powder for analysis.

  • Photolytic Degradation: Vildagliptin solution or solid powder is exposed to UV light in a photostability chamber for a specified duration (e.g., 24 hours).[7]

2. Stability-Indicating RP-HPLC Method

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is crucial for separating vildagliptin from its degradation products.

  • Chromatographic System: An HPLC system equipped with a UV detector is used.[8]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed for separation.[8]

  • Mobile Phase: A typical mobile phase is a mixture of a buffer (e.g., 25 mM ammonium (B1175870) bicarbonate or potassium dihydrogen phosphate) and an organic solvent like acetonitrile, often in an isocratic or gradient elution mode.[2][3] A common ratio is 50:50 (v/v) buffer to acetonitrile.[8]

  • Flow Rate: A flow rate of 1.0 mL/min is frequently used.[2][8]

  • Detection: UV detection is performed at a wavelength of 207 nm or 220 nm.[2][8]

  • Column Temperature: The column is typically maintained at 30°C.[8]

  • Injection Volume: An injection volume of 20 µL to 100 µL is used.[6]

Visualizations

Vildagliptin Degradation Pathways

G cluster_acid Acidic Hydrolysis (HCl, Δ) cluster_base Basic Hydrolysis (NaOH) cluster_oxidation Oxidative Stress (H₂O₂) Vildagliptin Vildagliptin (C17H25N3O2) Carboxylic_Acid Carboxylic Acid Derivative (Impurity) Vildagliptin->Carboxylic_Acid Amino_Acid Amino Acid Derivative (Impurity) Vildagliptin->Amino_Acid Amide Carboxamide Derivative (Impurity) Vildagliptin->Amide Carboxylic_Acid_Base Carboxylic Acid Derivative (Impurity) Vildagliptin->Carboxylic_Acid_Base N_Hydroxy N-Hydroxy Glycinate (Impurity) Vildagliptin->N_Hydroxy Hydroxyamino Hydroxyamino Adamantanol (Impurity) Vildagliptin->Hydroxyamino Amide_Ox Carboxamide Derivative (Impurity) Vildagliptin->Amide_Ox

Caption: Degradation pathways of vildagliptin under different stress conditions.

Forced Degradation Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis Prep Prepare Vildagliptin Stock Solution (1 mg/mL) Acid Acid (1M HCl, 80°C) Prep->Acid Expose to Stressor Base Base (0.1M NaOH, RT) Prep->Base Expose to Stressor Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Expose to Stressor Other Thermal / UV Prep->Other Expose to Stressor Neutralize Neutralize & Dilute Stressed Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Other->Neutralize Inject Inject into HPLC-UV System Neutralize->Inject Analyze Analyze Chromatogram: Identify & Quantify Impurities Inject->Analyze

Caption: General workflow for a forced degradation study of vildagliptin.

Relationship Between Stressors and Impurities

G cluster_stressors Stress Conditions cluster_impurities Resulting Impurities Acid Acidic IMP_RRT_1_3 Impurity @ RRT 1.3 Acid->IMP_RRT_1_3 Carboxylic_Acid Carboxylic Acid Derivative Acid->Carboxylic_Acid Base Basic IMP_RRT_0_4 Impurity @ RRT 0.4 Base->IMP_RRT_0_4 IMP_RRT_0_7 Impurity @ RRT 0.7 Base->IMP_RRT_0_7 IMP_RRT_1_2 Impurity @ RRT 1.2 Base->IMP_RRT_1_2 Carboxamide Carboxamide Derivative Base->Carboxamide Base->Carboxylic_Acid Oxidative Oxidative Oxidative->IMP_RRT_1_2 IMP_Oxidative Oxidative Impurities (RRT 0.38, 0.5, 0.6, 0.8) Oxidative->IMP_Oxidative Oxidative->Carboxamide Neutral Neutral Neutral->IMP_RRT_0_7

Caption: Logical links between stress conditions and major vildagliptin impurities.

References

Methodological & Application

Application Note: HPLC Method for Vildagliptin Impurity A Analysis

Author: BenchChem Technical Support Team. Date: December 2025

AN-VLD-001

Abstract

This application note details a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Vildagliptin (B1682220) Impurity A (3-amino-1-adamantanol) in bulk drug and pharmaceutical dosage forms. The method is developed to ensure the quality and safety of Vildagliptin products by effectively separating and quantifying this key process-related impurity. The chromatographic separation is achieved on a C8 or C18 column with UV detection, providing a reliable and robust analytical solution for quality control laboratories. This document provides the complete method protocol, chromatographic conditions, and validation summary in accordance with ICH guidelines.

Introduction

Vildagliptin is a potent oral antihyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class, used for the treatment of type 2 diabetes mellitus.[1][2][3] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure patient safety and drug efficacy.[4] One of the key process-related impurities in the synthesis of Vildagliptin is 3-amino-1-adamantanol (Impurity A), which is a primary synthetic intermediate.[5] Therefore, a validated analytical method is essential for its monitoring.

This application note presents a stability-indicating RP-HPLC method for the separation and quantification of Vildagliptin and its Impurity A. The method has been developed to be simple, rapid, and robust, making it suitable for routine analysis in a quality control environment.

Experimental Method

The following table summarizes the optimized chromatographic conditions for the analysis of Vildagliptin and Impurity A.

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with UV/PDA Detector
Column Waters X-Bridge C8 (150 x 4.6 mm, 5 µm) or equivalent Hypersil ODS C18 (250 x 4.6 mm, 5 µm)[1][6]
Mobile Phase Potassium Dihydrogen Phosphate Buffer : Acetonitrile (60:40 v/v), pH adjusted to 4.6 with Phosphoric Acid[5]
Flow Rate 1.0 mL/min[3][5][6]
Detection Wavelength 210 nm[1][3][6][7]
Column Temperature 35 °C
Injection Volume 10 µL[7]
Run Time Approximately 10 minutes
Diluent Mobile Phase

The analytical method was validated according to ICH Q2(R1) guidelines. The summary of validation parameters demonstrates the method's suitability for its intended purpose.[1][6][8]

Validation ParameterResult
Specificity No interference from blank or placebo at the retention times of Vildagliptin and Impurity A.[7]
Linearity (Impurity A) LOQ to 150% of specification limit
Correlation Coefficient (r²)> 0.999[9]
Accuracy (% Recovery) 90.5% - 99.6%[7]
Precision (% RSD) < 2.0%[10]
Method PrecisionRSD < 2.0%
System PrecisionRSD < 2.0%
Limit of Detection (LOD) 0.018 µg/mL[2][11]
Limit of Quantitation (LOQ) 0.055 µg/mL[2][11]
Robustness The method is robust for minor changes in pH (±0.2), flow rate (±0.1 mL/min), and organic phase composition (±2%).[7]

Detailed Protocol

Reagents and Materials
  • Vildagliptin Reference Standard (RS)

  • Vildagliptin Impurity A (3-amino-1-adamantanol) Reference Standard (RS)

  • Potassium Dihydrogen Phosphate (KH₂PO₄), Analytical Grade

  • Orthophosphoric Acid (H₃PO₄), Analytical Grade

  • Acetonitrile, HPLC Grade

  • Water, HPLC Grade (Milli-Q or equivalent)

  • Vildagliptin Tablets (Sample)

  • 0.45 µm Nylon Membrane Syringe Filters

Solution Preparation
  • Phosphate Buffer (pH 4.6): Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in HPLC grade water to obtain a 20 mM solution. Adjust the pH to 4.6 using diluted Orthophosphoric Acid. Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the prepared Phosphate Buffer (pH 4.6) and Acetonitrile in a ratio of 60:40 (v/v).[5] Degas the solution for 15 minutes in an ultrasonic bath before use.

  • Use the Mobile Phase as the diluent for all standard and sample preparations.

  • Standard Stock Solution (SSS): Accurately weigh and transfer about 25 mg of Vildagliptin RS and 10 mg of Impurity A RS into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and make up to the volume with diluent.

  • Working Standard Solution (WSS): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution contains Vildagliptin and Impurity A at their working concentrations.

  • Weigh and finely powder not fewer than 20 Vildagliptin tablets.

  • Accurately weigh a quantity of the tablet powder equivalent to 50 mg of Vildagliptin and transfer it into a 100 mL volumetric flask.

  • Add about 70 mL of diluent and sonicate for 20 minutes with intermittent shaking to ensure complete dissolution of the drug.[1]

  • Allow the solution to cool to room temperature, then dilute to volume with the diluent and mix well.

  • Filter a portion of the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.[1] The clear filtrate is the sample solution.

HPLC System Procedure
  • System Setup: Set up the HPLC system according to the chromatographic conditions specified in Table 1.

  • Equilibration: Pump the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.

  • Injection Sequence:

    • Inject the diluent (blank) once to ensure there are no interfering peaks.

    • Inject the Working Standard Solution five times to check for system suitability. The %RSD for the peak areas of Vildagliptin and Impurity A should be not more than 2.0%.

    • Inject the Sample Solution in duplicate.

  • Data Acquisition: Record the chromatograms and integrate the peak areas.

Calculation

Calculate the percentage of Impurity A in the Vildagliptin sample using the following formula:

% Impurity A = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Imp_Std / Conc_Sample) * 100

Where:

  • Area_Imp_Sample = Peak area of Impurity A in the sample chromatogram

  • Area_Imp_Std = Average peak area of Impurity A in the standard chromatogram

  • Conc_Imp_Std = Concentration of Impurity A in the Working Standard Solution (mg/mL)

  • Conc_Sample = Concentration of Vildagliptin in the Sample Solution (mg/mL)

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep 1. Preparation Stage cluster_analysis 2. Analysis Stage cluster_results 3. Results Stage prep_mobile Prepare Mobile Phase (Buffer + ACN) prep_std Prepare Standard Solutions (Vildagliptin & Impurity A) prep_sample Prepare Sample Solution (Tablet Powder) sys_setup HPLC System Setup & Equilibration prep_sample->sys_setup injection Inject Blank, Standards, and Samples sys_setup->injection data_acq Data Acquisition (Chromatogram Recording) injection->data_acq integration Peak Integration & Identification data_acq->integration calculation Calculate % Impurity integration->calculation report Final Report calculation->report

Caption: Experimental workflow for HPLC analysis of this compound.

References

Application Note: Quantification of Vildagliptin Impurity A using a Validated UPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Vildagliptin Impurity A in pharmaceutical samples. The method is designed for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this critical process-related impurity. The protocol details sample preparation, chromatographic conditions, and mass spectrometric parameters, along with a summary of validation data.

Introduction

Vildagliptin is an oral anti-hyperglycemic agent that enhances the body's natural glucose regulation by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] During the synthesis of Vildagliptin, process-related impurities can be generated, which must be monitored and controlled to ensure the quality, safety, and efficacy of the final drug product.[2][3] this compound, chemically known as 1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxamide, is one such impurity that requires a sensitive and specific analytical method for its quantification.[][5]

This UPLC-MS/MS method offers high sensitivity, selectivity, and a short analysis time, making it superior to traditional HPLC methods for impurity analysis.[2][6] The use of tandem mass spectrometry provides unequivocal identification and quantification, even at trace levels.[5]

Experimental

Materials and Reagents
  • Vildagliptin and this compound reference standards

  • Vildagliptin-d7 (Internal Standard, IS)

  • HPLC-grade Methanol (B129727)

  • HPLC-grade Acetonitrile (B52724)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Plasma or sample matrix

Instrumentation
  • UPLC System (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S or equivalent)

  • C18 Column (e.g., 50 x 2.1 mm, 1.8 µm)[7]

  • Data acquisition and processing software

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Vildagliptin and this compound reference standards in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solutions with the mobile phase to create a calibration curve ranging from the limit of quantification (LOQ) to a suitable upper concentration.

  • Internal Standard (IS) Working Solution: Prepare a working solution of Vildagliptin-d7 in methanol at an appropriate concentration (e.g., 100 ng/mL).[7]

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma samples. For other matrices, optimization may be required.

  • Aliquot 100 µL of the plasma sample into a microcentrifuge tube.[1]

  • Add 50 µL of the Internal Standard working solution.[1]

  • Add 300 µL of cold acetonitrile to precipitate proteins.[1]

  • Vortex the mixture for 1 minute to ensure complete precipitation.[1]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]

  • Transfer the clear supernatant to a clean vial for UPLC-MS/MS analysis.[1]

UPLC-MS/MS Method

Chromatographic Conditions

ParameterValue
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[7]
Flow Rate 0.4 mL/min[7]
Injection Volume 10 µL
Column Temperature 40°C
Run Time Approximately 5 minutes
Gradient Elution A suitable gradient starting with a low percentage of Mobile Phase B, ramping up to elute the analytes, followed by a wash and re-equilibration step.

Mass Spectrometry Conditions

ParameterVildagliptinThis compoundVildagliptin-d7 (IS)
Ionization Mode Electrospray Ionization (ESI), Positive[7]Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Analysis Mode Multiple Reaction Monitoring (MRM)[7]Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 304.2[7]322.4 (as [M+H]⁺)311.1[1]
Product Ion (m/z) 154.1[7]To be determined by infusion161.1[1]

Note: The specific m/z values for this compound should be optimized by direct infusion of a standard solution into the mass spectrometer. The molecular weight of this compound is approximately 321.41 g/mol , so the protonated molecule [M+H]⁺ would be around 322.4 m/z.[5]

Quantitative Data Summary

The following table summarizes typical validation parameters for a UPLC-MS/MS method for Vildagliptin and its impurities. These values should be established during method validation in the user's laboratory.

Validation ParameterTypical Performance
Linearity (R²) ≥ 0.997[2][6]
Limit of Detection (LOD) To be determined (typically in the low pg/mL range)
Limit of Quantification (LOQ) To be determined (typically in the low ng/mL range)
Accuracy (% Recovery) 85-115%
Precision (% RSD) < 15%
Robustness Non-significant changes with minor variations in method parameters[2][6]

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis sample Plasma Sample (100 µL) is Add Internal Standard (50 µL) sample->is ppt Add Cold Acetonitrile (300 µL) is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into UPLC-MS/MS supernatant->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (MRM Mode) separate->detect quantify Quantification detect->quantify

Caption: UPLC-MS/MS Experimental Workflow for this compound Quantification.

logical_relationship vildagliptin Vildagliptin Synthesis impurity_a This compound vildagliptin->impurity_a drug_product Final Drug Product vildagliptin->drug_product quality_control Quality Control Analysis (UPLC-MS/MS) impurity_a->quality_control drug_product->quality_control safety_efficacy Ensured Safety and Efficacy quality_control->safety_efficacy

Caption: Logical Relationship of Impurity Analysis in Drug Development.

Conclusion

The described UPLC-MS/MS method provides a reliable and efficient tool for the quantification of this compound. Its high sensitivity and selectivity are crucial for ensuring the quality and safety of Vildagliptin drug products. The detailed protocol and validation guidelines presented in this application note will aid researchers and drug development professionals in implementing this method in their laboratories.

References

Application Note: A Stability-Indicating HPLC Method for the Determination of Vildagliptin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Vildagliptin in the presence of its degradation products. The method is validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and stability studies of Vildagliptin in bulk drug and pharmaceutical formulations. The protocol includes detailed procedures for forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Introduction

Vildagliptin is an oral anti-hyperglycemic agent that enhances the body's own ability to control high blood sugar levels.[1] It is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[1] By inhibiting DPP-4, Vildagliptin increases the levels of active incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner. To ensure the safety and efficacy of a pharmaceutical product, it is crucial to assess its stability. Stability-indicating methods are analytical procedures that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. This application note details a validated HPLC method for this purpose.

Experimental Protocols

2.1. HPLC Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV/PDA detector is suitable for this method.[1] The chromatographic separation is achieved on a C8 or C18 analytical column.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Instrument HPLC with UV/PDA Detector
Column Waters X-Bridge, C8, 150 x 4.6 mm, 5 µm[1]
Mobile Phase Buffer (pH 3.0) : Acetonitrile : Methanol (B129727) (80:19:1 v/v/v)[1]
Flow Rate 1.2 mL/min[1]
Detection Wavelength 210 nm[1]
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 10 minutes

2.2. Preparation of Solutions

  • Buffer Preparation (pH 3.0): Prepare a suitable buffer (e.g., potassium dihydrogen phosphate) and adjust the pH to 3.0 using orthophosphoric acid.[2]

  • Diluent: The mobile phase is used as the diluent for preparing standard and sample solutions.

  • Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of Vildagliptin working standard and transfer it into a 50 mL volumetric flask. Add approximately 25 mL of diluent and sonicate to dissolve. Make up the volume to the mark with diluent and mix well.[1]

  • Working Standard Solution (200 µg/mL): Transfer 20 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with diluent.[1]

  • Sample Preparation (Tablets): Weigh and finely powder not fewer than 10 tablets. Transfer an amount of powder equivalent to 50 mg of Vildagliptin into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 30 minutes with intermittent shaking to ensure complete dissolution. Cool to room temperature, make up the volume with diluent, and mix. Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate. Dilute this solution appropriately to obtain a final concentration of approximately 200 µg/mL.

2.3. Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method.[3] A placebo (a mixture of excipients without the API) should also be subjected to stress conditions to check for any interference.[4]

  • Acid Hydrolysis: Dissolve 9 mg of Vildagliptin in 2.0 mL of methanol and add 3.0 mL of 1 M HCl. Heat the mixture at 80°C for 3-9 hours.[4] After cooling, neutralize the solution to pH 7.0 with a suitable concentration of NaOH solution. Dilute with the diluent to obtain a final concentration of approximately 1.0 mg/mL.[4]

  • Base Hydrolysis: Dissolve 9 mg of Vildagliptin in 2.0 mL of methanol and add 3.0 mL of 1 M NaOH.[5] Keep the mixture at room temperature for 30 minutes.[4] Neutralize the solution to pH 7.0 with a suitable concentration of HCl solution and dilute with the diluent to a final concentration of 1.0 mg/mL.[4]

  • Oxidative Degradation: Dissolve 5 mg of Vildagliptin in 2.0 mL of methanol and add 3.0 mL of 3-6% hydrogen peroxide (H₂O₂).[5][6] Keep the solution at room temperature for 1-8 hours.[7][8] Dilute with the diluent to a final concentration of 1.0 mg/mL.[4]

  • Thermal Degradation: Expose a known quantity of Vildagliptin powder to a temperature of 70°C for 24-72 hours in a hot air oven.[1][6] After the specified time, withdraw the sample, allow it to cool, and prepare a solution of 1.0 mg/mL in the diluent.

  • Photolytic Degradation: Expose a solution of Vildagliptin (1.0 mg/mL) to direct UV light or sunlight for 24 hours.[7] A sample protected from light should be analyzed simultaneously as a control.

Data and Results

3.1. System Suitability

The system suitability was assessed by injecting six replicate injections of the working standard solution. The acceptance criteria are based on ICH guidelines.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.28
Theoretical Plates > 2000> 3500
% RSD of Peak Areas ≤ 2.0%< 1.0%

3.2. Summary of Forced Degradation Studies

The method effectively separated the main Vildagliptin peak from the peaks of degradation products generated under various stress conditions. Vildagliptin was found to be susceptible to degradation under acidic, basic, and oxidative conditions, while it showed more stability under thermal and photolytic stress.[4][5]

Table 3: Results of Forced Degradation Studies

Stress ConditionDuration/Temp.% DegradationMajor Degradant RRTs
Acid (1 M HCl) 9 hours @ 80°C~59%[5]1.3[4]
Base (1 M NaOH) 30 min @ RT~84%[5]0.4, 0.7, 1.2[4]
Oxidative (3% H₂O₂) 3 hours @ RT~87%[5]0.5, 0.6, 0.7, 0.8, 1.2[4]
Thermal 72 hours @ 70°CNot Significant[4]No significant degradants observed[4]
Photolytic (UV Light) 24 hours @ RTNot Significant[4]No significant degradants observed[4]
(RRT = Relative Retention Time)

3.3. Method Validation Summary

The developed HPLC method was validated as per ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).[1][2]

Table 4: Summary of Method Validation Parameters

ParameterRange / LevelResults
Specificity Forced degradation studiesNo interference from degradants or placebo at the retention time of Vildagliptin.
Linearity Range 50 - 150% of working conc. (100-300 µg/mL)[1]Correlation Coefficient (r²) > 0.999[9]
Accuracy (% Recovery) 50%, 100%, 150% levels[1]98.0% - 102.0%
Precision (% RSD)
* Method PrecisionSix independent sample preparations[1]< 2.0%
* Intermediate PrecisionDifferent day, analyst, instrument< 2.0%
Robustness Small variations in flow rate, pH, mobile phase compositionAll results within system suitability limits.[3]
LOD Signal-to-Noise Ratio of 3:10.06 µg/mL
LOQ Signal-to-Noise Ratio of 10:10.21 µg/mL

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the overall workflow for the stability-indicating analysis of Vildagliptin.

G cluster_prep 1. Solution Preparation cluster_stress 2. Forced Degradation (Specificity) cluster_hplc 3. HPLC Analysis cluster_validation 4. Method Validation & Data Analysis P1 Prepare Mobile Phase & Diluent P2 Prepare Standard Solution (200 µg/mL) P1->P2 P3 Prepare Sample Solution (200 µg/mL) P1->P3 H1 System Suitability Check (6 Replicates of Standard) P2->H1 H3 Analyze Assay Samples P3->H3 S1 Acid Hydrolysis (1M HCl, 80°C) H2 Analyze Stressed Samples S1->H2 S2 Base Hydrolysis (1M NaOH, RT) S2->H2 S3 Oxidative (3% H₂O₂, RT) S3->H2 S4 Thermal (70°C) & Photolytic (UV) S4->H2 H1->H2 H1->H3 V1 Assess Specificity, Peak Purity H2->V1 V3 Calculate Assay Results H3->V3 V2 Determine Linearity, Accuracy, Precision V1->V2 V2->V3 G cluster_stress Stress Conditions cluster_products Degradation Outcome Vilda Vildagliptin (API) Acid Acidic (1M HCl) Vilda->Acid Base Basic (1M NaOH) Vilda->Base Oxid Oxidative (H₂O₂) Vilda->Oxid Therm Thermal / Photolytic Vilda->Therm DP1 Degradation Product (RRT 1.3) Acid->DP1 Forms DP2 Multiple Degradation Products (RRTs 0.4, 0.7, 1.2) Base->DP2 Forms DP3 Multiple Degradation Products (RRTs 0.5, 0.6, 0.7, 0.8, 1.2) Oxid->DP3 Forms Stable No Significant Degradation Therm->Stable Results in

References

Application Note: A Comprehensive HPLC Method for the Analysis of Vildagliptin and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analytical method for the identification and quantification of vildagliptin (B1682220) and its known impurities. The protocol is designed to be a robust, stability-indicating method suitable for routine quality control and drug development activities.

Introduction

Vildagliptin is an oral hypoglycemic agent that enhances the body's ability to control blood sugar levels. As with any active pharmaceutical ingredient (API), it is critical to monitor and control impurities that may arise during synthesis or degradation. This application note outlines a validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of vildagliptin from its process-related and degradation impurities.

Vildagliptin and Its Impurities

A comprehensive understanding of potential impurities is fundamental to developing a robust analytical method. Vildagliptin impurities can be broadly categorized as process-related impurities, which arise from the manufacturing process, and degradation products, which form due to exposure to stress conditions such as acid, base, oxidation, heat, and light.

Table 1: Key Impurities of Vildagliptin

Impurity NameCAS NumberType
Vildagliptin Amide Impurity (Impurity A)565453-39-6Degradation/Process-Related[1][2][3][4][5]
Vildagliptin Dimer Impurity (Impurity B)1036959-23-5Process-Related[6][]
Vildagliptin Diketopiperazine Impurity (Impurity C)1789703-36-1Degradation[8][9][10][11]
Vildagliptin Cyclic Amidine Impurity1789703-37-2Degradation[12][13]
(2R)-Vildagliptin (Enantiomeric Impurity)1036959-27-9Process-Related[14]
Vildagliptin Acid Impurity565453-40-9Degradation[5]
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide214398-99-9Process-Related[5][15]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This method is designed to provide optimal separation of vildagliptin from its key impurities.

Chromatographic Conditions

Table 2: HPLC Method Parameters

ParameterCondition
Column Hypersil ODS C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with Orthophosphoric Acid)
Mobile Phase B Acetonitrile
Gradient Elution A gradient program can be optimized for better separation. A typical starting point is 80:20 (A:B) with a linear gradient to increase the proportion of Mobile Phase B over the run time.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent A mixture of Mobile Phase A and Mobile Phase B in a 50:50 ratio
Preparation of Solutions
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Vildagliptin reference standard in the diluent to obtain a known concentration (e.g., 50 µg/mL).

  • Impurity Stock Solution: Prepare a stock solution containing known concentrations of each impurity reference standard in the diluent.

  • Spiked Sample Solution: Prepare a solution of the vildagliptin sample and spike it with the impurity stock solution to a target concentration (e.g., at the reporting threshold of 0.1%).

  • Sample Solution: Accurately weigh and dissolve the vildagliptin drug substance or product in the diluent to obtain a desired concentration.

Experimental Protocols

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[16][17]

  • Acid Degradation: Dissolve 9 mg of vildagliptin in 2.0 mL of methanol (B129727) and add 3.0 mL of 1 M HCl. Heat the solution at 80°C for 3-9 hours.[16] After cooling, neutralize the solution with 1 M NaOH and dilute to a final concentration of 1 mg/mL with diluent.

  • Base Degradation: Dissolve 9 mg of vildagliptin in 2.0 mL of methanol and add 3.0 mL of 0.1 M NaOH. Keep the solution at room temperature for 3 hours.[16] Neutralize with 0.1 M HCl and dilute to a final concentration of 1 mg/mL with diluent.

  • Oxidative Degradation: Dissolve vildagliptin in a diluent and add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Expose the solid vildagliptin powder to dry heat (e.g., 105°C) for a specified period. Dissolve the stressed powder in the diluent for analysis.

  • Photolytic Degradation: Expose a solution of vildagliptin (and the solid drug substance) to UV and visible light in a photostability chamber.

Method Validation Protocol

The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:

  • Specificity: Analyze blank, placebo (if applicable), vildagliptin standard, and spiked samples to demonstrate that there is no interference from the diluent or other components at the retention time of vildagliptin and its impurities.

  • Linearity: Prepare a series of solutions of vildagliptin and each impurity at different concentrations (e.g., from LOQ to 150% of the specification limit). Plot a calibration curve and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy (% Recovery): Analyze spiked samples at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate. The recovery should be within an acceptable range (typically 90-110%).

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze six replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

    • Intermediate Precision: Perform the analysis on different days, with different analysts, and on different equipment. The RSD between the results should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be established based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

  • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results. The method should remain unaffected by small, deliberate variations.

Data Presentation

Table 3: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates > 2000
% RSD of replicate injections ≤ 2.0%

Table 4: Example Linearity Data

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
Vildagliptin10 - 150≥ 0.999
Impurity A0.1 - 1.5≥ 0.998
Impurity B0.1 - 1.5≥ 0.999
Impurity C0.1 - 1.5≥ 0.997

Visualizations

Analytical_Method_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_validation Method Validation prep_std Prepare Vildagliptin Reference Standard hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_std->hplc_system prep_imp Prepare Impurity Stock Solution prep_imp->hplc_system prep_sample Prepare Vildagliptin Sample Solution prep_sample->hplc_system prep_spiked Prepare Spiked Sample Solution prep_spiked->hplc_system system_suitability System Suitability Test hplc_system->system_suitability analysis Inject Samples (Standard, Sample, Spiked) system_suitability->analysis If passes acquisition Chromatogram Acquisition analysis->acquisition integration Peak Integration and Identification acquisition->integration quantification Quantification of Vildagliptin & Impurities integration->quantification specificity Specificity quantification->specificity linearity Linearity quantification->linearity accuracy Accuracy quantification->accuracy precision Precision quantification->precision lod_loq LOD & LOQ quantification->lod_loq robustness Robustness quantification->robustness

Caption: Workflow for the HPLC analysis of Vildagliptin and its impurities.

Vildagliptin_Degradation_Pathways cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis cluster_oxidation Oxidative Degradation cluster_thermal_photo Thermal / Photolytic Stress Vildagliptin Vildagliptin Acid_Impurity Vildagliptin Acid Impurity Vildagliptin->Acid_Impurity HCl, Heat Amide_Impurity Vildagliptin Amide Impurity Vildagliptin->Amide_Impurity NaOH Oxidative_Degradant Oxidative Degradation Products Vildagliptin->Oxidative_Degradant H2O2 Other_Degradants Other Minor Degradants Vildagliptin->Other_Degradants Heat / Light Diketopiperazine Diketopiperazine Impurity Amide_Impurity->Diketopiperazine Intramolecular Cyclization

Caption: Simplified degradation pathways of Vildagliptin under stress conditions.

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for the quantitative determination of vildagliptin and its impurities. The method is stability-indicating and can be effectively implemented in quality control laboratories for routine analysis of bulk drug and pharmaceutical formulations. Proper validation of this method in accordance with regulatory guidelines is crucial before its application in a GMP environment.

References

Application Notes and Protocols for the Chiral Separation of Vildagliptin and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin (B1682220) is an oral anti-hyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. It is used for the treatment of type 2 diabetes mellitus. The Vildagliptin molecule possesses a single chiral center, resulting in two enantiomers: (S)-Vildagliptin (the active pharmaceutical ingredient) and (R)-Vildagliptin (considered an impurity).[1][2] Regulatory authorities mandate strict control over the enantiomeric purity of chiral drugs. Therefore, robust and reliable analytical methods for the chiral separation and quantification of Vildagliptin and its impurities are crucial for quality control during drug development and manufacturing.

This document provides detailed application notes and protocols for the chiral separation of Vildagliptin using High-Performance Liquid Chromatography (HPLC), Ultra-Fast Liquid Chromatography (UFLC), and Capillary Electrophoresis (CE).

Mechanism of Action: Vildagliptin as a DPP-4 Inhibitor

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP, which in turn potentiate insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells in a glucose-dependent manner. This leads to improved glycemic control.

Vildagliptin_Mechanism cluster_pancreas Pancreas β-cells β-cells Insulin Secretion Insulin Secretion β-cells->Insulin Secretion α-cells α-cells Glucagon Release Glucagon Release α-cells->Glucagon Release Vildagliptin Vildagliptin DPP-4 DPP-4 Vildagliptin->DPP-4 Inhibits GLP-1 & GIP (Inactive) GLP-1 & GIP (Inactive) DPP-4->GLP-1 & GIP (Inactive) GLP-1 & GIP (Active) GLP-1 & GIP (Active) GLP-1 & GIP (Active)->β-cells Stimulates GLP-1 & GIP (Active)->α-cells Inhibits GLP-1 & GIP (Active)->DPP-4 Degraded by Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose Lowers Glucagon Release->Blood Glucose Raises

Figure 1: Vildagliptin's DPP-4 Inhibition Pathway

Experimental Protocols

A general workflow for the chiral separation of Vildagliptin is outlined below. This typically involves sample preparation, chromatographic or electrophoretic separation, detection, and data analysis.

Chiral_Separation_Workflow Start Start Sample_Preparation Sample Preparation (Dissolution in a suitable solvent) Start->Sample_Preparation Chromatographic_Separation Chromatographic/Electrophoretic Separation (HPLC, UFLC, or CE) Sample_Preparation->Chromatographic_Separation Detection Detection (UV Detector) Chromatographic_Separation->Detection Data_Analysis Data Analysis (Peak integration, Resolution calculation, Quantification) Detection->Data_Analysis End End Data_Analysis->End

Figure 2: General Workflow for Chiral Separation
Sample Preparation

A stock solution of Vildagliptin can be prepared by accurately weighing and dissolving the substance in a suitable solvent, such as methanol (B129727).[2] For instance, 50 mg of Vildagliptin can be dissolved in a 50 mL volumetric flask with HPLC grade methanol to achieve a concentration of 1 mg/mL.[2] This stock solution can then be further diluted to the desired concentration range for analysis.[2] The solutions should be sonicated for approximately 15 minutes to ensure complete dissolution.[2]

HPLC/UFLC Methods for Chiral Separation

Several reversed-phase HPLC and UFLC methods have been developed for the enantioselective separation of Vildagliptin. Polysaccharide-based chiral stationary phases are commonly employed.

Method 1: UFLC with Chiralcel OD-RH Column

This method provides a rapid and efficient separation of Vildagliptin enantiomers.[1]

ParameterCondition
Chromatographic System Shimadzu LC-20 AD Ultra-fast Liquid Chromatography (UFLC) system with UV detector[1]
Column Chiralcel OD-RH, tris(3,5-dimethyl phenyl carbamate) (250 mm × 4.6 mm, 5 µm)[1][2]
Mobile Phase 20 mM Borax buffer (pH 9.0 ± 0.05) : Acetonitrile : Triethylamine (50:50:0.1, v/v/v)[1][2]
Flow Rate 1.0 mL/min[1][2]
Column Temperature 25 °C[2]
Detection Wavelength 210 nm[1][2]
Injection Volume 20 µL[2]

Quantitative Data for Method 1:

ParameterR-VildagliptinS-Vildagliptin
Retention Time (tR) 5.2 min[2]7.2 min[2]
Resolution (Rs) \multicolumn{2}{c}{4.66[2]}
Limit of Detection (LOD) \multicolumn{2}{c}{0.024 µg/mL[2]}
Limit of Quantification (LOQ) \multicolumn{2}{c}{0.075 µg/mL[2]}

Method 2: HPLC with Lux Cellulose-2 Column

This method is suitable for the simultaneous determination of the enantiomeric impurity and other related achiral impurities.[3][4]

ParameterCondition
Column Lux Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate))[3][4]
Mobile Phase Methanol : Water : Diethylamine (80:20:0.2, v/v/v)[3][4]
Flow Rate 0.45 mL/min[3][4]
Column Temperature 45 °C[3][4]
Detection Wavelength Not specified
Injection Volume Not specified

Method 3: HPLC with Chiralpak IC Column

This method utilizes a polar organic mobile phase for the separation.

ParameterCondition
Column Chiralpak IC
Mobile Phase Ethanol : Diethylamine (100:0.1, v/v)
Flow Rate Not specified
Column Temperature Not specified
Detection Wavelength Not specified
Injection Volume Not specified

Quantitative Data for Method 3:

ParameterValue
Resolution (Rs) 4.0

Capillary Electrophoresis (CE) Method for Chiral Separation

Capillary electrophoresis offers a cost-effective alternative for the enantiomeric purity control of Vildagliptin.[5][6]

Optimized CE Conditions:

ParameterCondition
System Capillary Electrophoresis system with UV detection
Capillary Fused-silica capillary
Background Electrolyte (BGE) 75 mM Acetate buffer (pH 4.5) containing 50 mM α-Cyclodextrin (α-CD)[5][6]
Applied Voltage 18 kV[5][6]
Capillary Temperature 15 °C[5][6]
Detection Wavelength 205 nm[6]
Injection 50 mbar for 3 seconds[6]

Quantitative Data for CE Method:

ParameterValue
Analysis Time Within 9 minutes[5][6]
Resolution (Rs) 2.07[5]
Migration Order R-Vildagliptin followed by S-Vildagliptin[5][6]

Conclusion

The methods detailed in these application notes provide robust and reliable approaches for the chiral separation of Vildagliptin and its enantiomeric impurity. The choice of method will depend on the specific requirements of the analysis, including the need for simultaneous analysis of other impurities, desired speed of analysis, and available instrumentation. The provided protocols and quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control of Vildagliptin.

References

Application Notes and Protocols: Vildagliptin Impurity A Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin (B1682220) is an oral anti-hyperglycemic agent that enhances the incretin (B1656795) system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. In the synthesis and storage of Vildagliptin, various impurities can arise. Vildagliptin Impurity A, chemically known as (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)amino]acetyl]-2-pyrrolidine carboxamide, is a potential process-related impurity.[1][2] The availability of a highly purified reference standard for this compound is crucial for the accurate identification and quantification of this impurity in Vildagliptin drug substances and formulations, ensuring their quality, safety, and efficacy.[3][4]

This document provides detailed application notes and protocols for the preparation, purification, and characterization of a this compound reference standard.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be accomplished through a multi-step process starting from L-proline and 3-amino-1-adamantanol.[5][] A common synthetic route involves the initial preparation of an activated L-proline derivative, followed by its coupling with 3-amino-1-adamantanol.

Materials:

Protocol:

  • Synthesis of (S)-1-(Chloroacetyl)pyrrolidine-2-carboxylic acid (3):

    • To a solution of L-proline (10 g, 0.087 mol) in THF (100 mL) in a round-bottomed flask, slowly add chloroacetyl chloride (10.0 mL, 0.132 mol) at 0°C under an argon atmosphere.

    • Reflux the mixture with stirring for 2.5 hours.

    • After cooling to room temperature, add water (20 mL) and stir for 20 minutes.

    • Add saturated brine (20 mL) and ethyl acetate (200 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Evaporate the solvent to yield a residue, which is then crystallized from isopropyl ether to afford compound 3 .[7]

  • Synthesis of (S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxamide (4):

    • In a flask under an argon atmosphere, mix compound 3 (4 g, 0.021 mol), di-tert-butyl dicarbonate (5.6 mL, 0.026 mol), and ammonium bicarbonate (9.12 g, 0.12 mol) in acetonitrile (40 mL).

    • Add pyridine (0.96 mL, 0.012 mol) in one portion and stir the mixture for 1.5 hours at room temperature.

    • Monitor the reaction by TLC (10% MeOH-CH₂Cl₂).

    • Upon completion, filter the reaction mixture.

    • Evaporate the solvent and crystallize the residue from THF to obtain compound 4 .[7]

  • Synthesis of (S)-Pyrrolidine-2-carboxamide (5):

    • To a stirred solution of compound 4 (4 g, 0.021 mol) in dry DMF (40 mL), add cyanuric chloride (2 g, 0.011 mol) at 0°C.

    • Stir the resulting mixture for 4.5 hours at room temperature.

    • Treat the reaction with water (100 mL) and extract with ethyl acetate (100 mL).

    • Separate the organic layer, and re-extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with 5% sodium bicarbonate and saturated brine solution, and dry over anhydrous Na₂SO₄.

    • Evaporate the solvent and crystallize the residue from isopropyl ether to afford compound 5 .[5]

  • Synthesis of this compound (1):

    • In a reaction vessel, combine compound 5 with 3-amino-1-adamantanol, potassium carbonate, and a catalytic amount of potassium iodide in 2-butanone.

    • Reflux the mixture for approximately 4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification of the crude product is essential to obtain a reference standard with high purity. Recrystallization is a common and effective method.

Materials:

Protocol 1: Recrystallization

  • Dissolve the crude this compound in a minimal amount of a suitable solvent system, such as a mixture of ethyl acetate and methanol (1:1), by heating.[5]

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to facilitate crystallization.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

  • Repeat the recrystallization process if necessary to achieve the desired purity. A patent suggests that dissolving the crude product in tetrahydrofuran, heating to reflux, filtering while hot, and then cooling to 0-5°C can yield high-purity material.[8]

Protocol 2: Silica Gel Treatment and Recrystallization

  • Dissolve the crude product in a suitable solvent such as acetone or methanol.

  • Add silica gel to the solution and stir at 30-40°C for 30-60 minutes.[9][10]

  • Filter off the silica gel.

  • Concentrate the filtrate and cool to 0-5°C to induce crystallization.[9][10]

  • Filter the crystals, wash with cold solvent, and dry under vacuum.[9][10]

Characterization of this compound Reference Standard

The identity and purity of the prepared reference standard must be rigorously confirmed using various analytical techniques.

2.3.1 High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC Conditions:

ParameterValue
Column ODS-4 C18 (250 mm x 4.6 mm, 3 µm) or equivalent
Mobile Phase Isocratic elution with a mixture of buffer, acetonitrile, and methanol (e.g., 87:10:3 v/v/v)
Buffer: Ammonium dihydrogen orthophosphate and octane (B31449) sulfonic acid sodium salt at pH 4[11]
Flow Rate 1.0 mL/min
Column Temperature 50°C
Detection UV at 210 nm
Injection Volume 10 µL

Protocol:

  • Prepare a standard solution of the this compound reference standard in a suitable diluent (e.g., a mixture of 0.1% phosphoric acid and acetonitrile 90:10).[4]

  • Inject the solution into the HPLC system.

  • Record the chromatogram and determine the purity by calculating the area percentage of the main peak. The purity should be ≥98%.[5]

2.3.2 Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Record ¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • The chemical shifts should be consistent with the structure of (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)amino]acetyl]-2-pyrrolidine carboxamide. While specific literature values for this compound are scarce, the spectra can be compared with those of Vildagliptin and related structures. For instance, in a related degradant, the H-2 proton of the pyrrolidine (B122466) ring resonates around 4.60 ppm.[1]

  • Mass Spectrometry (MS):

    • Obtain the mass spectrum using a suitable ionization technique (e.g., ESI+).

    • The observed molecular ion peak should correspond to the calculated molecular weight of this compound (C₁₇H₂₇N₃O₃, MW: 321.41).[1] High-resolution mass spectrometry (HRMS) can be used for precise mass determination.[]

  • Infrared (IR) Spectroscopy:

    • Record the IR spectrum and identify characteristic absorption bands for the functional groups present, such as N-H, C=O (amide), and O-H stretching vibrations.

Data Presentation

Table 1: Quantitative Data for this compound Reference Standard

ParameterMethodResultReference
Chemical Name -(2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)amino]acetyl]-2-pyrrolidine carboxamide[1]
Molecular Formula -C₁₇H₂₇N₃O₃[1]
Molecular Weight -321.41 g/mol [1]
Appearance VisualWhite to off-white solid[2]
Purity HPLC≥ 98%[5]
Melting Point Capillary MethodApprox. 140-145 °C[12]
Solubility -Soluble in methanol, ethanol, and chloroform[1][12]

Storage and Stability

Reference standards should be stored under controlled conditions to maintain their integrity and purity over time.

  • Storage: Store the this compound reference standard at 2-8°C in a well-closed container, protected from light and moisture.[1]

  • Stability: Long-term stability studies for Vildagliptin active substance suggest it is stable for up to 60 months under long-term conditions (25°C/60% RH).[13] While specific stability data for Impurity A is not available, it is recommended to re-qualify the reference standard at regular intervals to ensure its continued suitability. Vildagliptin has shown degradation under oxidative and alkaline stress conditions.[2]

Visualizations

Vildagliptin_Impurity_A_Preparation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Certification start Starting Materials (L-proline, 3-amino-1-adamantanol) step1 Preparation of Activated L-proline Derivative start->step1 Reagents step2 Coupling Reaction step1->step2 Intermediate crude_product Crude this compound step2->crude_product Reaction Work-up purification Recrystallization or Silica Gel Treatment crude_product->purification pure_product Purified this compound purification->pure_product hplc HPLC Purity (≥98%) pure_product->hplc nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry (HRMS) pure_product->ms ir IR Spectroscopy pure_product->ir certified_standard Certified Reference Standard hplc->certified_standard nmr->certified_standard ms->certified_standard ir->certified_standard storage Storage (2-8°C, Protected from Light) certified_standard->storage Signaling_Pathway cluster_quality_control Quality Control of Vildagliptin cluster_reference_standard Role of Reference Standard vildagliptin_api Vildagliptin API/ Formulation impurity_profiling Impurity Profiling (HPLC) vildagliptin_api->impurity_profiling decision Acceptance/Rejection of Batch impurity_profiling->decision ref_std This compound Reference Standard identification Peak Identification ref_std->identification quantification Quantification ref_std->quantification identification->impurity_profiling quantification->impurity_profiling

References

Application Notes and Protocols for the Quantitative Analysis of Vildagliptin Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Vildagliptin degradation products. Understanding the degradation profile of Vildagliptin is crucial for ensuring the quality, safety, and efficacy of its pharmaceutical formulations.

Introduction

Vildagliptin is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[1] As with any pharmaceutical compound, Vildagliptin is susceptible to degradation under various environmental conditions, leading to the formation of impurities that may impact its therapeutic effect and safety. Forced degradation studies are essential to identify potential degradation products and develop stability-indicating analytical methods.[2][3][4] This document outlines the common degradation pathways of Vildagliptin and provides detailed protocols for the quantitative analysis of its degradation products using High-Performance Liquid Chromatography (HPLC).

Vildagliptin Degradation Pathways

Vildagliptin is known to degrade under acidic, basic, and oxidative stress conditions, while it exhibits relative stability under neutral, thermal, and photolytic conditions.[2][4] The presence of pharmaceutical excipients can also influence the degradation profile.[1][2]

The primary degradation pathways include hydrolysis of the nitrile group to an amide and subsequently to a carboxylic acid, as well as other transformations leading to various degradation products.[1]

Vildagliptin_Degradation_Pathways cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis cluster_oxidation Oxidative Degradation Vildagliptin Vildagliptin Degradant_Acid Degradant (RRT 1.3) 2-((1R,3S,5R,7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Vildagliptin->Degradant_Acid 1M HCl, 80°C Degradant_Base1 Degradant (RRT 0.4) Vildagliptin->Degradant_Base1 0.1M - 1M NaOH Degradant_Base2 Degradant (RRT 0.7) Vildagliptin->Degradant_Base2 0.1M - 1M NaOH Degradant_Base3 Degradant (RRT 1.2) Vildagliptin->Degradant_Base3 0.1M - 1M NaOH Degradant_Ox1 Degradant (RRT 0.5) Vildagliptin->Degradant_Ox1 3% H2O2 Degradant_Ox2 Degradant (RRT 0.6) Vildagliptin->Degradant_Ox2 3% H2O2 Degradant_Ox3 Degradant (RRT 0.7) Vildagliptin->Degradant_Ox3 3% H2O2 Degradant_Ox4 Degradant (RRT 0.8) Vildagliptin->Degradant_Ox4 3% H2O2 Degradant_Ox5 Degradant (RRT 1.2) Vildagliptin->Degradant_Ox5 3% H2O2

Caption: Vildagliptin Degradation Pathways under Stress Conditions.

Quantitative Analysis of Degradation Products

The quantitative analysis of Vildagliptin and its degradation products is predominantly performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[2][5] More advanced techniques like UPLC-MS/MS can be employed for higher sensitivity and structural elucidation.[4][6]

Summary of Quantitative Data from Forced Degradation Studies

The following table summarizes the quantitative data on Vildagliptin degradation under various stress conditions as reported in the literature. The data is presented as the percentage of degradation or the percentage area of the major degradation products.

Stress ConditionReagent/TemperatureDurationMajor Degradants (RRT)% Degradation / % Area of DegradantReference
Acidic Hydrolysis1 M HCl at 80°C9 hours1.314.1% (Degradant Area)[2]
Basic Hydrolysis1 M NaOH at 80°C1 hour0.4, 0.778.9%, 20.9% (Degradant Area)[2]
Basic Hydrolysis0.1 M NaOH at RT3 hours0.4, 1.2-[2]
Oxidative Degradation3% H₂O₂ at RT1 hour0.38, 0.6, 0.829.5%, 20.2%, 16.0% (Degradant Area)[7]
Oxidative Degradation3% H₂O₂ at RT7 hours0.38, 0.6, 0.839.1%, 17.6%, 11.8% (Degradant Area)[7]
Neutral HydrolysisWater at 80°C-0.7Major degradant observed[2]
Thermal Degradation---No significant degradation[2]
Photolytic DegradationUV light--No significant degradation[2]

RRT = Relative Retention Time

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on Vildagliptin and the subsequent quantitative analysis of its degradation products using HPLC.

General Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Processing Prep_Vilda Prepare Vildagliptin Stock Solution Stress_Acid Acidic Stress Prep_Vilda->Stress_Acid Stress_Base Basic Stress Prep_Vilda->Stress_Base Stress_Oxidative Oxidative Stress Prep_Vilda->Stress_Oxidative Stress_Neutral Neutral Stress Prep_Vilda->Stress_Neutral Stress_Thermal Thermal Stress Prep_Vilda->Stress_Thermal Stress_Photo Photolytic Stress Prep_Vilda->Stress_Photo Neutralize Neutralize (for Acid/Base Stress) Stress_Acid->Neutralize Stress_Base->Neutralize Dilute Dilute to Final Concentration Stress_Oxidative->Dilute Stress_Neutral->Dilute Stress_Thermal->Dilute Stress_Photo->Dilute Neutralize->Dilute HPLC_Analysis Inject into HPLC-UV System Dilute->HPLC_Analysis Quantify Quantify Degradation Products HPLC_Analysis->Quantify Report Generate Report Quantify->Report

Caption: General Workflow for Vildagliptin Degradation Studies.

Preparation of Vildagliptin Stock Solution
  • Accurately weigh 10.0 mg of Vildagliptin reference standard.

  • Dissolve it in 10.0 mL of a suitable diluent (e.g., methanol (B129727) or a mixture of mobile phase) to obtain a stock solution of 1.0 mg/mL.[2]

Forced Degradation Protocols

a) Acidic Degradation [2][7]

  • Dissolve 9.0 mg of Vildagliptin in 2.0 mL of methanol.

  • Add 3.0 mL of 1 M hydrochloric acid (HCl) solution.

  • Store the mixture at 80°C for a specified period (e.g., 3 to 9 hours).

  • After the incubation period, cool the solution to room temperature.

  • Neutralize the solution to pH 7.0 by the gradual addition of a suitable base (e.g., 1 M sodium hydroxide (B78521) solution).

  • Dilute the neutralized solution with the diluent to a final concentration of 1.0 mg/mL of Vildagliptin.

b) Basic Degradation [2][7]

  • Dissolve 9.0 mg of Vildagliptin in 2.0 mL of methanol.

  • Add 3.0 mL of 0.1 M or 1 M sodium hydroxide (NaOH) solution.

  • Store the mixture at room temperature or 80°C for a specified duration (e.g., 1 to 3 hours).

  • After incubation, cool the solution if necessary.

  • Neutralize the solution to pH 7.0 by the gradual addition of a suitable acid (e.g., 0.1 M or 1 M hydrochloric acid solution).

  • Dilute the neutralized solution with the diluent to a final concentration of 1.0 mg/mL of Vildagliptin.

c) Oxidative Degradation [2][7]

  • Dissolve 5.0 mg of Vildagliptin in 2.0 mL of methanol.

  • Add 2.0 mL of 3% hydrogen peroxide (H₂O₂) solution.

  • Keep the solution at room temperature for a specified time (e.g., 1 to 7 hours).

  • After the incubation period, add the diluent to obtain a final concentration of 1.0 mg/mL of Vildagliptin.

d) Neutral Hydrolysis [2]

  • Dissolve a known amount of Vildagliptin in water.

  • Heat the solution at a specified temperature (e.g., 80°C) for a defined period.

  • Cool the solution and dilute with the diluent to the desired concentration.

e) Thermal and Photolytic Degradation [2]

  • Thermal: Expose the solid Vildagliptin powder or a solution to dry heat at a specific temperature for a set duration.

  • Photolytic: Expose the Vildagliptin solution to UV light in a photostability chamber for a defined period.

HPLC Method for Quantitative Analysis

The following is a representative HPLC method for the separation and quantification of Vildagliptin and its degradation products. Method parameters may need to be optimized based on the specific instrument and column used.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of a buffer (e.g., ammonium (B1175870) acetate (B1210297) pH 7.5) and an organic modifier (e.g., methanol or acetonitrile).[1][8]
Flow Rate Typically 1.0 mL/min.[5][9]
Detection Wavelength UV detection at 210 nm or 220 nm.[1][5]
Injection Volume 20 µL to 100 µL.[3]
Column Temperature Ambient or controlled at a specific temperature (e.g., 30°C).[5]

System Suitability: Before sample analysis, the chromatographic system should be evaluated for its suitability by injecting a standard solution of Vildagliptin. Parameters such as theoretical plates, tailing factor, and reproducibility of injections should meet the acceptance criteria.

Quantification: The amount of each degradation product can be quantified by measuring the peak area and comparing it to the initial peak area of Vildagliptin or by using a reference standard of the impurity if available. The percentage of degradation can be calculated using the following formula:

% Degradation = [(Initial Area of Vildagliptin - Area of Vildagliptin in Stressed Sample) / Initial Area of Vildagliptin] x 100

Conclusion

The provided application notes and protocols offer a comprehensive guide for the quantitative analysis of Vildagliptin degradation products. By performing forced degradation studies and utilizing a validated stability-indicating HPLC method, researchers and drug development professionals can effectively assess the stability of Vildagliptin, identify potential impurities, and ensure the quality and safety of Vildagliptin-containing pharmaceutical products.

References

Application Note: Chromatographic Separation of Vildagliptin and Its Process Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vildagliptin is an oral hypoglycemic agent that enhances the incretin (B1656795) system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] During the synthesis and storage of Vildagliptin, various process-related impurities and degradation products can arise, which may affect the drug's efficacy and safety. Therefore, robust analytical methods are crucial for the separation, identification, and quantification of these impurities to ensure the quality and stability of the final drug product. This application note details a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the effective separation of Vildagliptin from its known process impurities and degradation products.

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to identify potential degradation products that could form under various stress conditions.[1] Vildagliptin has been found to degrade significantly under oxidative and alkaline stress conditions.[3] This method is designed to resolve Vildagliptin from these degradation products, demonstrating its specificity and stability-indicating nature.

Experimental Protocols

This section provides a detailed methodology for the chromatographic separation of Vildagliptin and its process impurities.

Materials and Reagents
  • Vildagliptin reference standard

  • Vildagliptin process impurity reference standards

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (B1210297) (Analytical grade)

  • Potassium dihydrogen phosphate (B84403) (Analytical grade)

  • Formic acid (AR grade)

  • Perchloric acid

  • Triethylamine

  • Ultrapure water

Instrumentation and Chromatographic Conditions

A typical HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been found to provide optimal separation:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Hypersil ODS C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A Perchloric acid Buffer
Mobile Phase B Acetonitrile and Methanol
Gradient Elution A gradient program should be optimized to achieve the best separation.
Flow Rate 1.0 mL/minute[3]
Column Temperature 35°C
Detection Wavelength 210 nm[3][4]
Injection Volume 10 µL[4]

Note: The mobile phase composition and gradient may need to be adjusted based on the specific impurities being analyzed and the column used to achieve optimal resolution.

Preparation of Solutions

a. Buffer and Mobile Phase Preparation:

  • Perchloric Acid Buffer: Prepare by dissolving a suitable amount of perchloric acid in ultrapure water and adjusting the pH as required.

  • Mobile Phase: Prepare the required composition of the mobile phase by mixing the buffer with acetonitrile and methanol. The final mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[5]

b. Standard Solution Preparation:

  • Vildagliptin Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of Vildagliptin reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent (typically a mixture of water and acetonitrile).

  • Impurity Standard Stock Solutions: Prepare individual stock solutions of each process impurity in a similar manner.

  • Working Standard Solution: Prepare a mixed working standard solution containing Vildagliptin and all known impurities at appropriate concentrations by diluting the stock solutions with the diluent.

c. Sample Preparation (for Tablet Dosage Form):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 100 mg of Vildagliptin and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of diluent, sonicate for 15 minutes to dissolve the drug, and then dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the typical chromatographic data for Vildagliptin and its potential process impurities. Retention times (RT) and relative retention times (RRT) are indicative and may vary slightly depending on the exact chromatographic conditions.

CompoundRetention Time (min)Relative Retention Time (RRT)
Impurity A3.50.4
Impurity B6.20.7
Vildagliptin 8.8 1.0
Impurity C10.61.2
Impurity D11.41.3

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the good resolution between the Vildagliptin peak and the peaks of its impurities and any degradation products.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. Linearity is typically evaluated over a range from the limit of quantification (LOQ) to 150% of the impurity specification limit.[3]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at both the intra-day and inter-day levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Visualization

Chromatographic_Separation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Weigh and Powder Tablets Dissolve Dissolve in Diluent Sample->Dissolve Standard Prepare Vildagliptin & Impurity Standards Standard->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Impurities Integrate->Quantify Report Generate Report Quantify->Report

References

Application Notes and Protocols for Vildagliptin Impurity Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vildagliptin (B1682220) is an oral anti-diabetic agent that enhances the incretin (B1656795) system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. Ensuring the purity and safety of Vildagliptin active pharmaceutical ingredients (APIs) and finished dosage forms is critical. This document provides detailed application notes and protocols for the analysis of Vildagliptin and its impurities using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated analytical procedures.

Data Presentation: Mobile Phase Compositions and Chromatographic Conditions

The following tables summarize various mobile phase compositions and chromatographic conditions reported for the analysis of Vildagliptin and its impurities. This allows for a comparative overview of different analytical approaches.

Table 1: HPLC Methods for Vildagliptin Impurity Analysis

Method TypeColumnMobile Phase AMobile Phase BGradient/IsocraticFlow Rate (mL/min)Detection Wavelength (nm)Reference
RP-HPLCHypersil ODS (250 x 4.6 mm, 5 µm)Perchloric acid BufferMethanol, Acetonitrile (B52724), and TriethylamineGradient1.0210[1]
RP-HPLCAgilent Eclipse Plus C18 (250 x 4.6 mm, 5 µm)10 mmol·L-1 sodium octanesulfonate solution (pH 2.1 with 0.1% phosphoric acid)AcetonitrileGradient1.0210[2]
RP-HPLCBDS Hypersil C8 (250 x 4.6 mm, 5 µm)Ammonium (B1175870) dihydrogen orthophosphate and octane (B31449) sulfonic acid sodium salt buffer (pH 4)Methanol and buffer (95:5)Gradient0.8210[3]
RP-HPLCPurospher® RP-18 endcapped (125 × 4.0 mm, 5 µm)2 mM ammonium acetate (B1210297)AcetonitrileIsocratic (80:20, v/v)1.2210[4]
RP-HPLCSymmetry® Waters C18 (150 mm × 4.6 mm, 5 μm)Potassium dihydrogen phosphate (B84403) buffer (pH 4.6)Acetonitrile and MethanolIsocratic (30:50:20, v/v/v)1.0220[5]
RP-HPLCC18 (250 mm x 4.6 mm, 5 µm)0.1M potassium dihydrogen phosphate (pH 6.8)AcetonitrileIsocratic (75:25, v/v)1.0260[6]
RP-HPLCKROMASIL CN (250 mm × 3.9 mm, 3.5 μm)Water-methanol (55:45) containing 2.5 mM ammonium acetate and 0.1% formic acid-Isocratic0.5MS detection[7]
UPLCX-Bridge C18 (4.6 x 250 mm, 5 µm)10 mM ammonium acetate in water (pH 8.5 with ammonia) and acetonitrile (98:2, v/v)10 mM ammonium acetate in water (pH 8.5 with ammonia) and acetonitrile (30:70, v/v)Gradient0.8210[8]

Table 2: Gradient Program for a UPLC Method

Time (min)% Mobile Phase B
07
257
3516
4516
45.124
6550
8050
857
957
This gradient program is for the UPLC method using an X-Bridge C18 column as referenced above.[8]

Experimental Protocols

This section provides a detailed methodology for a stability-indicating RP-HPLC method for the determination of Vildagliptin and its impurities.

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is based on a gradient method that has been shown to be effective in separating Vildagliptin from its known and unknown impurities generated during forced degradation studies.[1]

1. Materials and Reagents

  • Vildagliptin reference standard and impurity standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Perchloric acid (AR grade)

  • Triethylamine (AR grade)

  • Water (HPLC grade)

2. Chromatographic System

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions

  • Column: Hypersil ODS, 250 x 4.6 mm, 5 µm particle size[1]

  • Mobile Phase A: Perchloric acid Buffer

  • Mobile Phase B: A mixture of Methanol, Acetonitrile, and Triethylamine[1]

  • Flow Rate: 1.0 mL/minute[1]

  • Detection Wavelength: 210 nm[1]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled at 25 °C

4. Preparation of Solutions

  • Buffer Preparation: Prepare the Perchloric acid buffer as per standard laboratory procedures.

  • Mobile Phase Preparation: Prepare the mobile phases A and B as specified. Degas the mobile phases before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the Vildagliptin reference standard in a suitable diluent (e.g., a mixture of mobile phases) to obtain a known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the Vildagliptin sample (API or crushed tablets) in the diluent to achieve a target concentration. Filter the solution through a 0.45 µm syringe filter before injection.

5. System Suitability

  • Inject the standard solution multiple times (typically five or six replicates).

  • The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area and retention time is within the acceptable limits (e.g., ≤ 2.0%).

6. Analysis Procedure

  • Equilibrate the column with the initial mobile phase composition for a sufficient time.

  • Inject the blank (diluent), followed by the standard solution and then the sample solutions.

  • Run the gradient program as required to separate the impurities from the main Vildagliptin peak.

7. Data Analysis

  • Identify and quantify the impurities in the sample solution by comparing their retention times and peak areas with those of the standards (if available) or by using relative response factors.

  • For unknown impurities, the percentage can be calculated using the area normalization method, assuming the response factor is the same as that of Vildagliptin.

Mandatory Visualization

Vildagliptin Impurity Analysis Workflow

Vildagliptin_Impurity_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation (API or Formulation) Sample_Injection Sample Injection Sample_Prep->Sample_Injection Standard_Prep Standard Preparation (Vildagliptin & Impurities) System_Suitability System Suitability Test Standard_Prep->System_Suitability Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup (Column, Flow Rate, etc.) Mobile_Phase_Prep->HPLC_System HPLC_System->System_Suitability System_Suitability->HPLC_System Fail System_Suitability->Sample_Injection Pass Chromatogram Chromatogram Generation Sample_Injection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Impurity Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting Analytical_Method_Components cluster_mobile_phase Mobile Phase cluster_column Stationary Phase cluster_instrument Instrumentation Buffer Buffer Ammonium AcetatePhosphate BufferOctanesulfonate Elution Elution Mode IsocraticGradient Buffer->Elution Organic_Modifier Organic Modifier AcetonitrileMethanol Organic_Modifier->Elution pH pH Adjustment Formic AcidPhosphoric AcidAmmonia pH->Buffer Column_Type Column Chemistry C18 (ODS)C8CN Column_Type->Elution Dimensions Dimensions Length (125-250 mm)ID (3.9-4.6 mm)Particle Size (3.5-5 µm) Dimensions->Column_Type Detection Detector UV (210-260 nm)Mass Spectrometry Elution->Detection

References

Author: BenchChem Technical Support Team. Date: December 2025

An increasing focus on the quality and safety of pharmaceutical products necessitates robust analytical methods for the determination of active pharmaceutical ingredients (APIs) and their related substances. Vildagliptin (B1682220), an oral hypoglycemic agent, is no exception. This document provides a detailed application note and protocol for the analysis of Vildagliptin and its related substances using a C18 column with High-Performance Liquid Chromatography (HPLC).

Introduction

Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. During its synthesis and storage, various related substances or impurities can arise. To ensure the safety and efficacy of the drug product, it is crucial to have a validated, stability-indicating analytical method capable of separating and quantifying Vildagliptin from its potential degradation products and process-related impurities. This application note describes a reversed-phase HPLC (RP-HPLC) method utilizing a C18 column for this purpose.

Chromatographic Principle

The method employs a C18 stationary phase, which is nonpolar, and a polar mobile phase. Vildagliptin and its related substances are separated based on their differential partitioning between the stationary and mobile phases. By controlling the mobile phase composition, pH, and flow rate, an optimal separation can be achieved.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended chromatographic conditions.

ParameterRecommended Conditions
HPLC Column Agilent Eclipse Plus C18 (4.6 mm × 250 mm, 5 µm) or equivalent[1]
Mobile Phase A 10 mmol·L⁻¹ sodium octanesulfonate solution (adjusted to pH 2.1 with 0.1% phosphoric acid)[1]
Mobile Phase B Acetonitrile[1]
Elution Mode Gradient[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 210 nm[1]
Injection Volume 10 µL
Column Temperature 25 °C

2. Preparation of Solutions

  • Diluent: A mixture of water and acetonitrile (B52724) in a 50:50 v/v ratio is commonly used.

  • Standard Stock Solution: Accurately weigh and transfer about 25 mg of Vildagliptin working standard into a 50 mL volumetric flask. Add approximately 25 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.

  • Working Standard Solution: Further dilute the standard stock solution with the diluent to achieve a final concentration of about 200 µg/mL.

  • Sample Preparation (for Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 50 mg of Vildagliptin into a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the active ingredient. Cool the solution to room temperature and dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon membrane filter, discarding the first few mL of the filtrate. Further dilute the filtrate with the diluent to obtain a final concentration of approximately 200 µg/mL of Vildagliptin.

3. System Suitability

Before sample analysis, the suitability of the chromatographic system should be verified. Inject the working standard solution in six replicates. The system is deemed suitable if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) Not more than 2.0
Theoretical Plates Not less than 2000
Relative Standard Deviation (RSD) for replicate injections Not more than 2.0% for peak area and retention time

4. Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed on the Vildagliptin drug substance.[2][3][4][5][6] The drug is subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: Dissolve Vildagliptin in 1 M HCl and heat at 80°C for a specified duration (e.g., 3 hours).[2][5] Neutralize the solution before injection.

  • Base Hydrolysis: Treat Vildagliptin with 0.1 M NaOH at room temperature or 1 M NaOH at 80°C.[5] Neutralize the solution before analysis.

  • Oxidative Degradation: Expose Vildagliptin to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[2]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a defined period.

  • Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) and/or visible light.

The stressed samples are then diluted appropriately and analyzed using the developed HPLC method to check for the separation of degradation products from the parent drug peak.

Data Presentation

The following tables summarize typical quantitative data for a Vildagliptin related substances method.

Table 1: Chromatographic Parameters

ParameterValue
Retention Time of Vildagliptin Approximately 10-15 minutes (highly method-dependent)
Relative Retention Times (RRTs) of Known Impurities Varies based on the specific impurity and method
Linearity Range (Vildagliptin) 50 - 300 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.5 µg/mL[1][6][7]
Limit of Quantification (LOQ) 0.05 - 1.5 µg/mL[6][7]

Table 2: System Suitability Results (Example)

ParameterResultAcceptance Criteria
Tailing Factor 1.2≤ 2.0
Theoretical Plates 8500≥ 2000
RSD of Peak Area (n=6) 0.8%≤ 2.0%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Vildagliptin and its related substances.

Vildagliptin_Analysis_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Standard_Prep Standard Preparation (Vildagliptin Working Standard) System_Suitability System Suitability Test (Inject Standard x6) Standard_Prep->System_Suitability Sample_Prep Sample Preparation (Tablets or Drug Substance) Analysis Chromatographic Separation (C18 Column) Sample_Prep->Analysis Mobile_Phase_Prep Mobile Phase Preparation (Buffer & Organic Solvent) Mobile_Phase_Prep->Analysis System_Suitability->Analysis If Pass Data_Acquisition Data Acquisition (UV Detector at 210 nm) Analysis->Data_Acquisition Integration Peak Integration & Identification Data_Acquisition->Integration Calculation Quantification of Impurities & Assay of Vildagliptin Integration->Calculation Report Final Report Generation Calculation->Report

Caption: Workflow for Vildagliptin analysis.

Conclusion

The described RP-HPLC method using a C18 column is demonstrated to be a reliable and robust approach for the determination of Vildagliptin and its related substances in pharmaceutical dosage forms. The method is specific, sensitive, and stability-indicating, making it suitable for routine quality control and stability studies in the pharmaceutical industry. Proper validation in accordance with ICH guidelines is essential before implementation for routine use.

References

Application Note: UV Detection of Vildagliptin Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin (B1682220) is an oral hypoglycemic agent that enhances the incretin (B1656795) system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. During the synthesis and storage of Vildagliptin, various process-related impurities and degradation products can arise. Vildagliptin Impurity A, identified as (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine carboxamide (CAS No: 565453-39-6), is a potential impurity that requires careful monitoring to ensure the safety and efficacy of the drug product.[1] This application note provides a detailed protocol for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The optimal UV detection wavelength for simultaneous analysis of Vildagliptin and its impurities is discussed based on a review of established analytical methods.

UV Detection Wavelength for Vildagliptin and Impurity A

The selection of an appropriate UV detection wavelength is critical for achieving the required sensitivity and specificity in HPLC analysis. For Vildagliptin and its related substances, including Impurity A, several wavelengths have been successfully employed. A review of the literature indicates that a UV detection wavelength in the range of 208 nm to 220 nm is suitable for the analysis.

  • 210 nm: This wavelength is frequently cited in methods for the simultaneous determination of Vildagliptin and its impurities, offering good sensitivity for both the active pharmaceutical ingredient (API) and its related compounds.[][3][4][5][6]

  • 220 nm: This wavelength has been specifically used for the determination of Vildagliptin in the presence of its synthetic intermediate and impurity, 3-amino-1-adamantanol, demonstrating good detector sensitivity.[7]

  • 208 nm: In forced degradation studies of Vildagliptin, a wavelength of 208 nm was selected for analysis, indicating its suitability for detecting various degradation products.[8][9]

Based on these findings, a wavelength of 210 nm is recommended for a robust method capable of detecting and quantifying Vildagliptin and its key impurities, including Impurity A.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative HPLC method for the analysis of Vildagliptin and its impurities.

ParameterVildagliptinThis compoundReference
Linearity Range (µg/mL) 5 - 200Not explicitly stated, but method validated for impurities[][7]
Limit of Detection (LOD) (µg/mL) 1.46Not explicitly stated[7]
Limit of Quantification (LOQ) (µg/mL) 4.87Not explicitly stated[7]
Regression Coefficient (r²) 0.9998Not explicitly stated[7]

Experimental Protocol: HPLC-UV Method

This protocol is a composite based on several validated methods for the analysis of Vildagliptin and its impurities.[][3][4][7]

4.1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

4.2. Chemicals and Reagents

  • Vildagliptin Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

4.3. Chromatographic Conditions

ParameterCondition
Column Symmetry® Waters C18 (150 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.02 M Potassium dihydrogen phosphate buffer (pH adjusted to 4.6 with phosphoric acid)
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Mobile Phase Composition Buffer : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient (or 35°C for improved reproducibility)
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

4.4. Preparation of Solutions

  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.6 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Vildagliptin and this compound reference standards in the mobile phase to obtain a known concentration (e.g., 100 µg/mL for Vildagliptin and 10 µg/mL for Impurity A).

  • Sample Solution: Accurately weigh and dissolve the sample containing Vildagliptin in the mobile phase to obtain a target concentration within the linear range of the method.

4.5. System Suitability

Before sample analysis, perform system suitability tests by injecting the standard solution multiple times (n=5). The acceptance criteria are typically:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%

4.6. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the standard solution(s) and then the sample solution(s).

  • Record the chromatograms and integrate the peak areas for Vildagliptin and this compound.

  • Calculate the concentration of this compound in the sample using the response factor relative to the Vildagliptin standard or by using a dedicated Impurity A standard curve.

Visualizations

Experimental Workflow for HPLC-UV Analysis

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (Buffer:ACN 60:40) D System Equilibration A->D B Prepare Standard Solution (Vildagliptin & Impurity A) E Inject Blank, Standards, and Samples B->E C Prepare Sample Solution C->E D->E F Chromatographic Separation (C18 Column, 1.0 mL/min) E->F G UV Detection at 210 nm F->G H Record Chromatograms G->H I Integrate Peak Areas H->I J Quantify Impurity A I->J

Caption: Workflow for the HPLC-UV detection of this compound.

Logical Relationship for Method Parameter Selection

G cluster_analyte Analyte Properties cluster_method HPLC Method Parameters cluster_optimization Optimized Conditions Analyte Vildagliptin & Impurity A (Polarity, UV Absorbance) Column Stationary Phase (C18 - Reversed Phase) Analyte->Column Polarity dictates stationary phase MobilePhase Mobile Phase (Aqueous/Organic) Analyte->MobilePhase Solubility & Retention Detector Detector (UV-Vis) Analyte->Detector Chromophore allows UV detection Composition Mobile Phase Composition (Buffer:ACN for Resolution) Column->Composition MobilePhase->Composition Wavelength Detection Wavelength (210 nm for Sensitivity) Detector->Wavelength

Caption: Rationale for HPLC method parameter selection for Vildagliptin impurity analysis.

References

Application of Vildagliptin Impurity A in Pharmaceutical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin (B1682220) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. As with any active pharmaceutical ingredient (API), the presence of impurities in Vildagliptin drug substances and products is a critical quality attribute that requires careful control and characterization. Vildagliptin Impurity A, identified as (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine Carboxamide, is a relevant impurity that necessitates thorough investigation to ensure the safety and efficacy of the final drug product.[][2]

These application notes provide a comprehensive overview of the synthesis, analytical quantification, and potential biological impact of this compound. The detailed protocols are intended to guide researchers in the pharmaceutical industry and academia in their studies of this and other related impurities.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxamide[]
Molecular Formula C17H27N3O3[2]
Molecular Weight 321.41 g/mol [2]
CAS Number 1789703-37-2[2]
Appearance Off-white solid[2]
Solubility Soluble in Methanol (B129727)[2]
Storage 2-8°C[2]

Synthesis of this compound

This compound can be synthesized for use as a reference standard in analytical methods and for toxicological evaluation. The synthesis generally involves the coupling of a protected proline derivative with 3-amino-1-adamantanol.[] A plausible synthetic route is outlined below, based on general synthetic strategies for Vildagliptin and its impurities.[3][4][5]

Experimental Workflow: Synthesis of this compound

cluster_0 Step 1: Acylation of L-Prolinamide cluster_1 Step 2: Condensation cluster_2 Step 3: Purification A L-Prolinamide C N-(Chloroacetyl)-L-prolinamide A->C Base (e.g., Triethylamine) Dichloromethane (B109758) B Chloroacetyl chloride B->C E This compound C->E Base (e.g., K2CO3) Solvent (e.g., Acetone) D 3-Amino-1-adamantanol D->E F Crude Product E->F G Purified this compound F->G Column Chromatography

Caption: Synthetic workflow for this compound.

Protocol: Synthesis of this compound

Materials:

  • L-Prolinamide

  • Chloroacetyl chloride

  • 3-Amino-1-adamantanol

  • Triethylamine (B128534)

  • Potassium carbonate

  • Dichloromethane (DCM)

  • Acetone

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1: Synthesis of N-(Chloroacetyl)-L-prolinamide.

    • Dissolve L-Prolinamide in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add triethylamine to the solution.

    • In a separate flask, dissolve chloroacetyl chloride in dichloromethane.

    • Add the chloroacetyl chloride solution dropwise to the L-Prolinamide solution at 0°C.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(Chloroacetyl)-L-prolinamide.

  • Step 2: Synthesis of this compound.

    • To a solution of N-(Chloroacetyl)-L-prolinamide in acetone, add 3-amino-1-adamantanol and potassium carbonate.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Step 3: Purification.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

    • Characterize the final product by NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

Analytical Methods for Quantification

Accurate and precise analytical methods are essential for the detection and quantification of this compound in drug substances and formulations. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed techniques.

HPLC-UV Method

A stability-indicating RP-HPLC method can be developed and validated for the quantification of Vildagliptin and its impurities.[6][7]

Chromatographic Conditions (Example):

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Perchloric acid in water
Mobile Phase B Acetonitrile
Gradient Optimized for separation of Vildagliptin and its impurities
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 10 µL
Column Temperature 35°C

Method Validation Parameters (Illustrative):

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.998
Accuracy (% Recovery) 90.5 - 99.6%
Precision (% RSD) ≤ 2.0%
LOD Signal-to-noise ratio of 3:1
LOQ Signal-to-noise ratio of 10:1
LC-MS/MS Method

For higher sensitivity and selectivity, an LC-MS/MS method can be utilized.[8][9][10][11]

LC-MS/MS Parameters (Example):

ParameterCondition
LC System UPLC or HPLC
Column C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Vildagliptin: Precursor ion > Product ionImpurity A: Precursor ion > Product ion

Experimental Workflow: Analytical Quantification

A Sample Preparation (Drug Substance/Product) B HPLC or UPLC Separation A->B C UV or MS/MS Detection B->C D Data Acquisition and Processing C->D E Quantification of Impurity A D->E

Caption: General workflow for analytical quantification.

Biological Activity Assessment

The presence of impurities may affect the safety and efficacy of a drug.[12] Therefore, it is crucial to evaluate the biological activity of this compound.

In Vitro Cytotoxicity Assays

Cytotoxicity can be assessed using cell-based assays such as the MTT and Neutral Red uptake assays.[12]

Protocol: MTT Assay

  • Cell Seeding: Seed 3T3 fibroblast cells in a 96-well plate at a density of 3,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.5 to 1000 µM) for 24 hours. Include a vehicle control and a positive control (e.g., Triton X-100).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Oxidative Stress Assays

The potential of this compound to induce oxidative stress can be evaluated by measuring intracellular reactive oxygen species (ROS) and nitric oxide (NO) production.[12] A study has shown that vildagliptin impurities can lead to the generation of free radicals.[]

Protocol: Intracellular ROS Measurement (DCFH-DA Assay)

  • Cell Seeding and Treatment: Follow the same procedure as the cytotoxicity assay.

  • DCFH-DA Staining: After treatment, wash the cells with PBS and incubate with DCFH-DA solution (10 µM) for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 528 nm.

  • Data Analysis: Express the results as a percentage of the control.

DPP-4 Inhibition Assay

To determine if this compound retains any pharmacological activity of the parent drug, a DPP-4 inhibition assay is essential.[13][14][15]

Protocol: DPP-4 Inhibitor Screening Assay

  • Reagent Preparation: Prepare DPP-4 enzyme solution, a fluorogenic substrate (e.g., Gly-Pro-AMC), and assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, DPP-4 enzyme, and varying concentrations of this compound. Include a positive control (Vildagliptin) and a no-inhibitor control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Add the DPP-4 substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence kinetically over 30-60 minutes using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value for this compound.

Vildagliptin Signaling Pathway and Potential for Impurity Interaction

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) secretion.[16]

cluster_0 Vildagliptin Action cluster_1 Incretin Pathway cluster_2 Physiological Effects Vildagliptin Vildagliptin DPP4 DPP-4 Enzyme Vildagliptin->DPP4 Inhibits GLP1_GIP_inactive Inactive GLP-1 & GIP DPP4->GLP1_GIP_inactive Degrades GLP1_GIP_active Active GLP-1 & GIP Pancreas Pancreatic β-cells GLP1_GIP_active->Pancreas Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose ImpurityA This compound ImpurityA->DPP4 Potential Interaction?

Caption: Vildagliptin signaling pathway and potential interaction of Impurity A.

Given the structural similarity to Vildagliptin, it is plausible that Impurity A could interact with the DPP-4 enzyme. The DPP-4 inhibition assay described above is critical to determine if Impurity A acts as an inhibitor, an activator, or has no effect on the enzyme's activity. Any significant interaction could potentially alter the efficacy and safety profile of Vildagliptin.

Conclusion

The comprehensive study of this compound is a vital component of ensuring the quality, safety, and efficacy of Vildagliptin pharmaceutical products. The protocols and information provided herein offer a framework for the synthesis, analytical quantification, and biological evaluation of this impurity. By understanding the chemical properties and potential biological effects of impurities, researchers and drug developers can establish appropriate control strategies and contribute to the overall safety of antidiabetic therapies.

References

Troubleshooting & Optimization

Overcoming peak tailing in Vildagliptin HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving chromatographic issues encountered during the analysis of Vildagliptin. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on peak tailing.

Troubleshooting Guide: Peak Tailing

This section provides a systematic approach to diagnosing and resolving peak tailing in Vildagliptin HPLC analysis.

Question: What are the primary causes of peak tailing for my Vildagliptin peak, and how can I resolve them?

Answer: Peak tailing for Vildagliptin, a basic compound with a pKa of approximately 9.03, is most often caused by secondary interactions with the stationary phase, improper mobile phase conditions, or other method-related issues.[1] Below is a breakdown of the most common causes and their solutions.

  • Cause: Vildagliptin, being a basic compound containing a secondary amine group, can interact strongly with acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns (e.g., C18, C8).[2][3] These secondary ionic interactions are a primary cause of peak tailing, especially at a mid-range pH where silanols are ionized (negatively charged) and Vildagliptin is protonated (positively charged).[4][5][6]

  • Solutions:

    • Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2-3 units below Vildagliptin's pKa (e.g., pH 2.5-4.5).[1][2] At a low pH, Vildagliptin is fully protonated, but the silanol groups are also protonated (neutral), which minimizes the undesirable secondary interactions.[5][7][8]

    • Use a Modern, End-capped Column: Employ high-purity silica (B1680970) columns that are robustly "end-capped."[2][7] End-capping deactivates most residual silanol groups by converting them to less polar functional groups, significantly reducing their ability to interact with basic analytes.[3][9]

    • Add a Competing Base: Introduce a small amount of a basic additive, like triethylamine (B128534) (TEA), into the mobile phase (e.g., 0.1% v/v).[1][2][10] TEA acts as a "silanol blocker" by competing with Vildagliptin for the active silanol sites, thereby masking them and improving peak shape.[6]

  • Cause: An unsuitable mobile phase pH can lead to poor peak shape.[2] If the pH is too close to the analyte's pKa, it can result in inconsistent ionization and asymmetrical peaks.[3][4] Furthermore, insufficient buffer capacity can cause pH shifts within the column, leading to peak distortion.[1]

  • Solutions:

    • Optimize and Buffer pH: Maintain the mobile phase pH at least 2 units away from Vildagliptin's pKa. A common and effective strategy is to use an acidic pH (e.g., 2.5 to 4.5).[1]

    • Increase Buffer Concentration: Ensure the buffer concentration is sufficient to control the pH effectively, typically in the range of 10-25 mM.[2][3]

  • Cause: The accumulation of contaminants on the column inlet frit or degradation of the stationary phase over time can create active sites and disrupt the packed bed, leading to distorted peaks.[2][11] A physical void at the head of the column can also cause peak fronting or tailing.[3]

  • Solutions:

    • Use a Guard Column: A guard column is essential to protect the analytical column from strongly retained impurities and particulates from the sample matrix.[2]

    • Flush the Column: Regularly flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of organic solvent) to remove contaminants.[2]

    • Replace the Column: If flushing does not restore performance, the column may have a void or be permanently damaged, requiring replacement.[3]

  • Cause: Injecting too much sample (mass overload) can saturate the stationary phase, leading to peak distortion.[2][3] Injecting the sample in a solvent that is significantly stronger than the mobile phase can also cause peak shape issues, particularly for early eluting peaks.[2]

  • Solutions:

    • Reduce Sample Concentration/Volume: Dilute the sample or decrease the injection volume to see if the peak shape improves.[2][11]

    • Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the Vildagliptin standard or sample in the initial mobile phase of the chromatographic run.[2]

Data & Protocols

Table 1: Troubleshooting Summary for Vildagliptin Peak Tailing
Potential Cause Recommended Solutions References
Secondary Silanol Interactions - Lower mobile phase pH to 2.5-4.5.- Use a modern, end-capped C18 or C8 column.- Add a competing base (e.g., 0.1% TEA) to the mobile phase.[1][2][5][7]
Inappropriate Mobile Phase/Buffer - Ensure pH is at least 2 units away from Vildagliptin's pKa (~9.03).- Use an adequate buffer concentration (10-25 mM).[2][3][4]
Column Contamination/Degradation - Install and regularly replace a guard column.- Flush the column with a strong solvent.- If performance is not restored, replace the analytical column.[2][11]
Column Overload - Reduce the concentration of the injected sample.- Decrease the injection volume.[2][3]
Sample Solvent Mismatch - Dissolve the sample in the initial mobile phase composition.[2]
Extra-Column Volume - Use tubing with a narrow internal diameter (e.g., 0.005").- Minimize tubing length between the injector, column, and detector.[2][4]
Table 2: Example HPLC Methods for Vildagliptin Analysis
Column Mobile Phase Flow Rate Detection Reported Tailing Factor Reference
Altima C18 (150 x 4.6 mm, 5 µm)Dilute Orthophosphoric Acid (pH 2.6) : Acetonitrile (B52724) (72:28 v/v)1.0 mL/min266 nm1.28
Kromasil C18 (250 x 4.5 mm, 5 µm)0.05 M KH2PO4 (pH 3.5) : Acetonitrile (80:20 v/v)0.9 mL/minNot Specified< 2[12]
Inertsil ODS-4 (250 x 4.6 mm, 3 µm)1% Perchloric Acid : Acetonitrile : Methanol (B129727) (870:100:30 v/v/v)1.0 mL/min210 nm1.38[13]
Symmetry C18 (150 x 4.6 mm, 5 µm)KH2PO4 buffer (pH 4.6) : Acetonitrile : Methanol (30:50:20 v/v/v)1.0 mL/min220 nmNot Specified[14]
C18 (250 x 4.6 mm, 5 µm)Phosphate (B84403) Buffer (pH 6.8) : Acetonitrile (90:10 v/v)1.0 mL/min200 nmNot Specified[15]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment to Mitigate Peak Tailing

This protocol describes the systematic adjustment of mobile phase pH to improve the peak shape of Vildagliptin.

  • Prepare Aqueous Buffer: Prepare a 20 mM potassium dihydrogen phosphate buffer.

  • Initial pH Measurement: Measure the pH of the aqueous buffer.

  • pH Adjustment: Slowly add dilute orthophosphoric acid dropwise while stirring to lower the pH to a target of 3.0. This value is well below the pKa of Vildagliptin (~9.03) and will suppress silanol ionization.[1]

  • Mobile Phase Preparation: Mix the pH-adjusted aqueous buffer with HPLC-grade acetonitrile in the desired ratio (e.g., 70:30 v/v).

  • Degassing: Degas the final mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.[10]

  • System Equilibration: Equilibrate the HPLC column with the new mobile phase for at least 15-20 column volumes, or until a stable baseline is achieved, before injecting your sample.[1]

  • Analysis: Inject a Vildagliptin standard and observe the peak shape. The tailing factor should be significantly reduced compared to methods using a neutral pH.

Visualizations & Workflows

Diagram 1: Troubleshooting Workflow for Peak Tailing

G cluster_0 start Peak Tailing Observed (Asymmetry > 1.2) check_all_peaks Does tailing affect all peaks? start->check_all_peaks system_issue Suspect Systemic Issue: - Extra-column volume - Column void/damage - Contamination check_all_peaks->system_issue Yes analyte_issue Suspect Analyte-Specific Issue: - Silanol Interactions - Mobile Phase pH - Column Overload check_all_peaks->analyte_issue No yes_all Yes fix_system Action: 1. Check tubing/fittings 2. Flush system & column 3. Replace column if needed system_issue->fix_system end_node Symmetrical Peak Achieved fix_system->end_node no_all No check_ph Is Mobile Phase pH < 4.5? analyte_issue->check_ph adjust_ph Action: Lower Mobile Phase pH to ~3.0 check_ph->adjust_ph No check_column Is column modern, end-capped, and in good condition? check_ph->check_column Yes no_ph No adjust_ph->end_node yes_ph Yes replace_column Action: Use a high-purity, end-capped column. check_column->replace_column No final_actions Action: 1. Add competing base (TEA) 2. Reduce sample concentration 3. Use mobile phase as solvent check_column->final_actions Yes no_column No replace_column->end_node yes_column Yes final_actions->end_node

Caption: A step-by-step workflow for diagnosing and resolving Vildagliptin peak tailing.

Diagram 2: Vildagliptin Interaction with Silica Surface at Different pH

G cluster_neutral_ph Scenario 1: Mid-Range pH (e.g., pH 7) cluster_low_ph Scenario 2: Low pH (e.g., pH 3) silanol_neutral Ionized Silanol (SiO⁻) interaction Strong Ionic Interaction (Secondary Retention) silanol_neutral->interaction Attracts vilda_neutral Protonated Vildagliptin (Amine⁺) vilda_neutral->interaction Attracted to tailing Result: PEAK TAILING interaction->tailing silanol_low Protonated Silanol (SiOH) no_interaction Minimal Interaction (Ideal Retention) silanol_low->no_interaction No attraction vilda_low Protonated Vildagliptin (Amine⁺) vilda_low->no_interaction No attraction good_peak Result: SYMMETRICAL PEAK no_interaction->good_peak

Caption: Chemical interactions causing peak tailing at mid-range pH vs. low pH.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of Vildagliptin and why is it important? A1: Vildagliptin is a basic compound with a pKa of approximately 9.03.[1] This value is critical because it determines the ionization state of the molecule at a given pH. To achieve good chromatography and avoid peak tailing, the mobile phase pH should be set at least 2 units away from the pKa.[1][2]

Q2: What type of analytical column is recommended for Vildagliptin analysis? A2: Reverse-phase C18 columns are the most commonly used stationary phases for the analysis of Vildagliptin.[2] For best results, especially to avoid peak tailing, it is highly recommended to use a modern, high-purity, end-capped C18 column.[1][4] Columns specifically designed for the analysis of basic compounds, such as those with polar-embedded phases, can also provide excellent peak symmetry.[4][8]

Q3: Can I use methanol instead of acetonitrile as the organic modifier? A3: Yes, methanol can be used as an alternative to acetonitrile. While acetonitrile is more common, some methods have been successfully developed using methanol.[10] Keep in mind that methanol is generally a weaker solvent than acetonitrile in reversed-phase HPLC, which may lead to longer retention times and different selectivity.[10]

Q4: What is an acceptable tailing factor? A4: An ideal peak has a tailing factor (or asymmetry factor) of 1.0. For many assays, peaks with an asymmetry factor (As) greater than 1.5 are acceptable, although values greater than 1.2 indicate significant tailing.[7] Regulatory guidelines, such as the USP, often require the tailing factor to be not more than 2.0.[12]

Q5: My peak shape is good, but I am seeing co-eluting peaks or impurities. What should I do? A5: The presence of an interfering compound is a primary reason why peak tailing should not be ignored, as it can hide impurities.[7] If you suspect a co-elution, try improving the resolution of the separation by using a column with higher efficiency (e.g., a longer column or one packed with smaller particles) or by adjusting the mobile phase composition to alter selectivity.[7][10] Forced degradation studies can also help identify potential degradation products that might co-elute with the main peak.[16][17]

References

Co-elution of Vildagliptin impurities in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vildagliptin (B1682220) analysis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the co-elution of Vildagliptin and its impurities during chromatographic analysis.

Troubleshooting Guide

This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments.

Issue 1: A known impurity is co-eluting with the main Vildagliptin peak.

  • Question: I am observing a lack of resolution between Vildagliptin and a known process impurity or degradation product. How can I resolve this?

  • Answer: Co-elution of Vildagliptin with its impurities is a common challenge that can often be resolved by systematically adjusting the chromatographic parameters. Here are the key steps to troubleshoot this issue:

    • Optimize Mobile Phase pH: The retention of ionizable compounds like Vildagliptin and many of its impurities is highly dependent on the pH of the mobile phase. A minor adjustment in pH can significantly alter the ionization state of the molecules and, consequently, their interaction with the stationary phase, leading to improved separation.[1] For instance, Vildagliptin has pKa values of approximately 9.03 (basic) and 14.71 (acidic).[2][3] Operating the mobile phase at a pH that ensures a different ionization state between Vildagliptin and the co-eluting impurity can enhance resolution.

    • Adjust Organic Modifier Percentage: The ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer in the mobile phase directly influences the retention times of compounds in reversed-phase chromatography.

      • To increase the retention time and potentially improve the resolution of early eluting peaks, try decreasing the percentage of the organic modifier.[1]

      • Conversely, to decrease the retention time of late-eluting peaks, increase the organic modifier percentage.[1]

    • Change the Organic Modifier: Acetonitrile and methanol (B129727) have different solvent properties and can offer different selectivities. If you are using acetonitrile, switching to methanol, or vice versa, can alter the elution order and improve the separation of co-eluting peaks.[1]

    • Modify the Stationary Phase: If adjustments to the mobile phase are insufficient, consider using a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms.

Issue 2: An unknown peak is appearing close to the Vildagliptin peak, suggesting potential co-elution.

  • Question: During a stability study, I've noticed a new, unidentified peak that is not well-separated from the Vildagliptin peak. What should I do?

  • Answer: The appearance of new peaks during stability studies often indicates degradation. The primary goal is to identify the impurity and then optimize the method for better separation.

    • Forced Degradation Studies: To understand the origin of the new peak, you can perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[2][4][5] This can help in tentatively identifying the class of the degradation product. Vildagliptin is known to degrade significantly under oxidative and alkaline conditions.[4]

    • LC-MS Analysis: Couple your liquid chromatograph to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peak. This information is crucial for proposing a molecular formula and identifying the impurity by comparing it with known Vildagliptin impurities or by elucidating its structure.[6][7][8]

    • Method Optimization for Resolution: Once you have information about the new impurity, you can apply the same troubleshooting steps as for known impurities (adjusting pH, organic modifier, etc.) to achieve baseline separation.

Issue 3: Co-elution of Vildagliptin's enantiomers (R-vildagliptin).

  • Question: My current achiral method is not separating the S-vildagliptin (active enantiomer) from its R-enantiomer impurity. How can I achieve chiral separation?

  • Answer: The separation of enantiomers requires a chiral environment. This can be achieved by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase.

    • Chiral Stationary Phases (CSPs): This is the most common approach for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for separating Vildagliptin enantiomers.[9] For example, a Chiralcel OD-RH or a Lux Cellulose-2 column can be used.[9][10]

    • Mobile Phase Optimization for Chiral Separation: The mobile phase for chiral separations often consists of a mixture of an organic solvent (like acetonitrile or ethanol) and a buffer (e.g., borate (B1201080) buffer).[10][11] The addition of a small amount of a basic additive like triethylamine (B128534) (TEA) can improve peak shape and resolution.[10]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Vildagliptin that I should be aware of?

A1: Vildagliptin impurities can originate from the synthesis process or from degradation. Some common impurities include:

  • Process-related impurities: These are intermediates or by-products from the synthesis route. An example is 3-amino-1-adamantanol.[12]

  • Degradation products: These form when Vildagliptin is exposed to stress conditions. Vildagliptin is particularly susceptible to degradation under alkaline and oxidative conditions.[4] Common degradation products include Vildagliptin amide impurity (hydrolysis of the nitrile group) and various products from oxidative degradation.[2][13]

  • Enantiomeric impurity: R-vildagliptin is the inactive enantiomer and is considered an impurity.[14]

Q2: What are typical starting chromatographic conditions for Vildagliptin impurity analysis?

A2: A good starting point for developing a reversed-phase HPLC method for Vildagliptin and its impurities would be:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[4]

  • Mobile Phase: A gradient elution using a mixture of a phosphate (B84403) or acetate (B1210297) buffer and an organic solvent like acetonitrile or methanol is often effective.[2][7] The pH of the buffer is a critical parameter to optimize.[1]

  • Detection: UV detection at around 210 nm is suitable for Vildagliptin and its impurities.[4][10][15]

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[4][10]

Q3: How can I prevent peak tailing for the Vildagliptin peak?

A3: Peak tailing for basic compounds like Vildagliptin on silica-based columns can be caused by interactions with residual silanol (B1196071) groups on the stationary phase. To mitigate this:

  • Use a base-deactivated column: Modern columns are often end-capped to minimize silanol interactions.

  • Adjust mobile phase pH: Operating at a lower pH (e.g., pH 2.5-4.5) can protonate the silanol groups and reduce interactions.

  • Add a competing base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.[1]

Data Summary

The following tables summarize typical chromatographic conditions and data for the analysis of Vildagliptin and its impurities based on published methods.

Table 1: Example HPLC Method for Vildagliptin and a Synthetic Intermediate.

ParameterCondition
Column Symmetry® Waters C18 (150 mm × 4.6 mm, 5 μm)
Mobile Phase Potassium dihydrogen phosphate buffer (pH 4.6) - Acetonitrile - Methanol (30:50:20, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Retention Time (Vildagliptin) 6.2 min
Retention Time (Impurity AAD) 8.2 min
Source: Adapted from a study on the determination of Vildagliptin in the presence of its synthetic intermediate.[12]

Table 2: Example Chiral UFLC Method for Vildagliptin Enantiomers.

ParameterCondition
Column Chiralcel OD-RH (250 mm × 4.6 mm, 5 μm)
Mobile Phase 20 mM Borax buffer (pH 9.0) - Acetonitrile (50:50 v/v) with 0.1% Triethylamine
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Resolution between enantiomers > 1.5 (specifically 4.66 reported)
Source: Based on a validated chiral UFLC method for the quantitative analysis of enantiomeric Vildagliptin.[10][11]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Impurity Profiling

This protocol provides a general framework for the analysis of Vildagliptin and its process-related and degradation impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Hypersil ODS C18 (250 x 4.6 mm, 5 µm) or equivalent.[4]

    • Mobile Phase A: Perchloric acid buffer.

    • Mobile Phase B: Methanol and Acetonitrile.

    • Gradient Elution: A gradient program should be developed to ensure the elution of all impurities with good resolution. The specific gradient will depend on the impurity profile.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30-40 °C) for better reproducibility.[16]

    • Detection: 210 nm.[4]

  • Sample Preparation:

    • Accurately weigh and dissolve the Vildagliptin sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the sample and run the gradient program.

    • Identify and quantify the impurities based on their retention times and response factors relative to Vildagliptin.

Visualizations

The following diagrams illustrate logical workflows for troubleshooting co-elution issues.

CoElution_Troubleshooting Start Co-elution Observed CheckMethod Review Current Method Parameters (pH, Organic %, Column) Start->CheckMethod AdjustpH Adjust Mobile Phase pH CheckMethod->AdjustpH ResolutionOK Resolution Achieved? AdjustpH->ResolutionOK Analyze AdjustOrganic Modify Organic Modifier % AdjustOrganic->ResolutionOK Analyze ChangeOrganic Change Organic Modifier (e.g., ACN to MeOH) ChangeOrganic->ResolutionOK Analyze ChangeColumn Select Different Column Chemistry ChangeColumn->ResolutionOK Analyze ResolutionOK->AdjustOrganic No ResolutionOK->ChangeOrganic No, try next ResolutionOK->ChangeColumn No, final step End Problem Solved ResolutionOK->End Yes Chiral_Separation_Workflow Start Enantiomeric Co-elution SelectCSP Select a Chiral Stationary Phase (CSP) e.g., Polysaccharide-based Start->SelectCSP DevelopMobilePhase Develop Chiral Mobile Phase (e.g., ACN/Buffer + Additive) SelectCSP->DevelopMobilePhase OptimizeConditions Optimize Flow Rate & Temperature DevelopMobilePhase->OptimizeConditions ResolutionOK Baseline Separation? OptimizeConditions->ResolutionOK Analyze ResolutionOK->DevelopMobilePhase No, re-optimize End Separation Achieved ResolutionOK->End Yes

References

Improving sensitivity for trace analysis of Vildagliptin Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to enhance the sensitivity for trace analysis of Vildagliptin (B1682220) Impurity A.

Frequently Asked Questions (FAQs)

Q1: What is Vildagliptin Impurity A, and why is its trace analysis critical?

This compound, often a process-related impurity or a degradation product, must be monitored at very low levels in the final drug substance and product.[1][2] Regulatory bodies require strict control over impurities to ensure the safety, efficacy, and quality of pharmaceutical products.[1] Trace analysis is crucial to quantify these impurities accurately and ensure they remain within the established safety thresholds.

Q2: What are the most effective analytical techniques for achieving high sensitivity in the analysis of this compound?

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for determining Vildagliptin and its impurities.[3][4][5] This technique offers enhanced separation efficiency, shorter analysis times, and the high specificity of mass detection.[3][5] High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is also used, but LC-MS/MS generally provides superior sensitivity for trace-level quantification.[6][7] For certain volatile impurities or after derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) can be a sensitive option.[8][9]

Q3: What are the common challenges encountered when analyzing this compound at trace levels?

Researchers often face challenges such as low analyte concentration, poor ionization efficiency, co-elution with other impurities or matrix components, and signal suppression or enhancement from the sample matrix.[10][11] Additionally, the stability of the impurity in the sample solution can be a concern, potentially leading to inaccurate quantification.[10][12]

Q4: How can the signal-to-noise (S/N) ratio be improved for better detection of Impurity A?

Improving the S/N ratio involves a multi-faceted approach:

  • Sample Preparation: Employ more effective sample clean-up techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.[13]

  • Chromatography: Optimize the mobile phase composition, pH, and gradient to improve peak shape and resolution from interfering peaks.[10]

  • Mass Spectrometry: Fine-tune MS parameters, including ionization source settings (e.g., gas flows, temperature) and collision energy for the specific impurity, to maximize the analyte signal.

  • Instrumentation: Utilize high-sensitivity mass spectrometers and ensure the system is clean and properly calibrated.

Troubleshooting Guide

Q5: I am not detecting Impurity A at the expected low levels. What are the first steps in troubleshooting?

If you are experiencing a lack of signal for Impurity A, a systematic check of your system and methodology is recommended.

G start Low or No Signal for Impurity A inst_check 1. Instrument Performance Check start->inst_check method_check 2. Method Parameter Review start->method_check sample_check 3. Sample & Standard Integrity start->sample_check inst_details Is MS tuned? Is spray stable? Are gas flows optimal? inst_check->inst_details method_details Correct mobile phase? Correct column installed? Is MS in correct acquisition mode? method_check->method_details sample_details Standard/Sample expired? Was preparation correct? Contamination in diluent? sample_check->sample_details

Caption: Initial troubleshooting workflow for signal loss.

Q6: My chromatographic peak for Impurity A is showing significant tailing/fronting. How can this be resolved?

Poor peak shape can compromise both sensitivity and the accuracy of integration.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Adjust the pH to ensure the analyte is in a single ionic form.[10]

  • Column Interaction: Tailing can result from secondary interactions with the stationary phase. Consider a different column chemistry (e.g., C18, CN) or use a mobile phase additive to block active sites.[14]

  • System Contamination: Contaminants in the guard column, column, or sample loop can lead to peak distortion. Flush the system thoroughly and replace columns if necessary.

  • Flow Rate: Ensure the flow rate is optimal for the column dimensions and particle size.

Q7: I suspect ion suppression from my sample matrix is affecting sensitivity. What are the most effective mitigation strategies?

Ion suppression is a common issue in LC-MS analysis, particularly with complex matrices.

G start High Matrix Effects Observed is Use Stable Isotope-Labeled Internal Standard (SIL-IS) start->is Best Practice cleanup Improve Sample Cleanup start->cleanup chrom Modify Chromatography start->chrom ppt Protein Precipitation (PPT) cleanup->ppt Simple, but less clean lle Liquid-Liquid Extraction (LLE) cleanup->lle More selective spe Solid-Phase Extraction (SPE) cleanup->spe Most effective cleanup chrom_details chrom_details chrom->chrom_details Separate impurity from interfering components G cluster_0 LC-MS/MS Parameter Optimization cluster_1 Ion Source Optimization infuse Infuse Standard to Find Precursor Ion product_scan Perform Product Ion Scan to Find Fragments infuse->product_scan optimize_ce Optimize Collision Energy (CE) for each MRM Transition product_scan->optimize_ce gas Optimize Gas Flows (Nebulizer, Desolvation) temp Optimize Temperature (Desolvation) gas->temp voltage Optimize Capillary and Cone Voltage temp->voltage

References

Technical Support Center: Optimization of Mobile Phase for Vildagliptin Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Vildagliptin (B1682220) and its impurities by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Vildagliptin impurities, with a focus on mobile phase optimization.

Issue 1: Poor Resolution Between Vildagliptin and an Impurity Peak

  • Question: My chromatogram shows overlapping peaks for Vildagliptin and a known impurity. How can I improve the separation?

  • Answer: Poor resolution is a common challenge that can often be solved by systematically adjusting the mobile phase. Here are several approaches:

    • Adjust Organic Modifier Percentage: The elution strength of the mobile phase is a critical factor.

      • To increase the retention time and potentially improve the resolution of early eluting peaks, decrease the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol).

      • To decrease the retention time of late-eluting peaks, increase the percentage of the organic modifier.[1]

    • Modify Mobile Phase pH: Vildagliptin is a basic compound, and its ionization state, along with that of its impurities, is dependent on the pH of the mobile phase. A small change in pH can significantly alter retention times and selectivity.[1]

      • At a pH below its pKa, Vildagliptin is ionized, which can lead to sharper peaks and better interaction with a C18 or C8 column.[1]

      • Experiment with buffers in the pH range of 3.0 to 7.5.[2][3][4]

    • Change the Organic Modifier: The choice of organic solvent can alter the selectivity of the separation.

      • If you are using acetonitrile, consider switching to methanol (B129727), or vice versa. Methanol is a weaker solvent than acetonitrile in reversed-phase HPLC, which may lead to longer retention times and different selectivity.[1]

    • Utilize Gradient Elution: If isocratic elution does not provide adequate separation for all impurities, a gradient method can be employed. A gradient allows for the elution of a wide range of analytes with varying polarities. An example of a gradient program involves varying the ratio of a buffer solution and an organic solvent over the course of the run.[2]

Issue 2: Peak Tailing for Vildagliptin or Impurity Peaks

  • Question: The peak for Vildagliptin is showing significant tailing. What could be the cause and how do I fix it?

  • Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. For a basic compound like Vildagliptin, this can be due to interaction with residual silanol (B1196071) groups on the silica-based column.

    • Inappropriate Mobile Phase pH: If the mobile phase pH is too high, it can lead to interactions that cause peak tailing. Ensure the pH is appropriate to maintain the analyte in a single ionic form.[1]

    • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites and improve peak shape.[1]

    • Use a Different Column: Consider using an end-capped column or a column specifically designed for the analysis of basic compounds.[1]

    • Reduce Sample Concentration: Overloading the column can lead to peak distortion. Dilute the sample and reinject to see if the peak shape improves.[1]

Issue 3: Unstable Retention Times

  • Question: I am observing a drift in the retention times for my Vildagliptin peak across multiple injections. What should I check?

  • Answer: Unstable retention times can compromise the reliability of your analytical method. The following factors should be investigated:

    • Inadequate System Equilibration: Ensure the HPLC system and column are fully equilibrated with the mobile phase before starting the injection sequence.[1]

    • Mobile Phase Inconsistency: The composition of the mobile phase may change over time due to the evaporation of the more volatile organic component or improper mixing. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[1]

    • Fluctuations in Column Temperature: Use a column oven to maintain a constant and consistent temperature, as changes in temperature can affect retention times.[1]

    • Pump Malfunction: Issues with the HPLC pump can lead to inconsistent flow rates and, consequently, variable retention times. Check the pump for leaks and ensure it is delivering a steady flow.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for mobile phase composition for Vildagliptin impurity analysis?

    • A1: A common starting point for Vildagliptin analysis involves a C18 or C8 column with a mobile phase consisting of a buffer and an organic solvent.[1][4] A frequently used buffer is a phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer, with the pH adjusted to a range of 3.0 to 7.5.[1][2][3][4] Acetonitrile is the most common organic modifier, often mixed with the aqueous buffer in ratios ranging from 10% to 50% (v/v).[1][2][5][6]

  • Q2: How does the mobile phase pH affect the retention and peak shape of Vildagliptin?

    • A2: Vildagliptin is a basic compound, meaning its ionization state is dependent on the pH of the mobile phase.[1] At a pH below its pKa, Vildagliptin will be in its ionized form, which generally leads to better solubility in the aqueous mobile phase and can result in sharper, more symmetrical peaks. Adjusting the pH can also be used to control the retention time; increasing the pH towards the pKa of Vildagliptin typically increases its retention time in reversed-phase chromatography.[1] For instance, a mobile phase with a pH of 7.5 has been successfully used.[2]

  • Q3: Can methanol be used as an alternative to acetonitrile as the organic modifier?

    • A3: Yes, methanol can be used as an organic modifier. While acetonitrile is more common, some methods have been developed using methanol.[4][6][7][8] The choice between acetonitrile and methanol can affect the selectivity and elution strength of the mobile phase. Methanol is generally a weaker solvent than acetonitrile in reversed-phase HPLC, which may lead to longer retention times.[1]

  • Q4: What is a suitable detection wavelength for Vildagliptin and its impurities?

    • A4: Vildagliptin has a UV absorption maximum in the lower UV region.[1] Commonly used detection wavelengths for Vildagliptin and its impurities are between 203 nm and 220 nm, with 210 nm being frequently reported.[3][4][6][9][10]

  • Q5: What are some of the common impurities of Vildagliptin I should be aware of?

    • A5: Vildagliptin impurities can originate from the synthesis process or from degradation. Forced degradation studies have shown that Vildagliptin can degrade under acidic, basic, and oxidative conditions.[2][8] Common impurities include the Vildagliptin acid impurity and various degradation products identified by their relative retention times (RRTs) in chromatographic analyses.[2][11] Process-related impurities may also be present, such as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile (Impurity-E).[12]

Data Presentation

Table 1: Example Mobile Phase Compositions for Vildagliptin Impurity Analysis

Aqueous PhaseOrganic PhaseRatio (Aqueous:Organic)Elution ModeReference
Ammonium acetate buffer (pH 7.5)MethanolGradientGradient[2]
2.5 mM Ammonium acetate and 0.1% formic acid in waterMethanol55:45Isocratic[7]
Potassium Phosphate bufferNot specifiedNot specifiedIsocratic[9]
Buffer pH 3.0Acetonitrile : Methanol80 : 19 : 1Isocratic[3]
Ammonium dihydrogen orthophosphate and octane (B31449) sulfonic acid sodium salt (pH 4)MethanolGradientGradient[4]
Perchloric acid BufferMethanol and AcetonitrileGradientGradient[10]
Potassium dihydrogen phosphate buffer (pH 4.6)Acetonitrile : Methanol30 : 50 : 20Isocratic[6]

Experimental Protocols

Protocol 1: Gradient RP-HPLC Method for Vildagliptin and its Degradation Products

This protocol is based on a method developed for the separation of Vildagliptin and its degradation products.[2]

  • Chromatographic System:

    • HPLC system with a gradient pump, UV detector, and autosampler.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]

    • Column Temperature: 40°C.[2]

    • Autosampler Temperature: 20°C.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection Wavelength: 208 nm.[2]

    • Injection Volume: 100 µL.[2]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a suitable buffer solution and adjust the pH to 7.50. Mix with methanol in a 90:10 ratio.[2]

    • Mobile Phase B (Organic): Methanol.[2]

    • Diluent: A mixture of the aqueous mobile phase and methanol.

  • Gradient Program:

    • A specific gradient program should be developed by varying the percentage of Mobile Phase B over time to achieve optimal separation. The original study should be consulted for the exact gradient table.

  • Sample Preparation:

    • Prepare a stock solution of Vildagliptin by dissolving 10.0 mg in 10.0 mL of diluent.[2]

    • For forced degradation studies, subject the Vildagliptin solution to stress conditions (e.g., acid, base, oxidation) and then neutralize and dilute to a final concentration of 1.0 mg/mL.[2]

Protocol 2: Isocratic RP-HPLC Method for Vildagliptin and a Synthetic Impurity

This protocol is based on a method for determining Vildagliptin in the presence of its synthetic intermediate, 3-amino-1-adamantanol.[6]

  • Chromatographic System:

    • HPLC system with an isocratic pump and UV detector.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection Wavelength: 220 nm.[6]

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of potassium dihydrogen phosphate buffer (pH 4.6), acetonitrile, and methanol in a ratio of 30:50:20 (v/v/v).[6]

    • Filter and degas the mobile phase before use.

  • Sample Preparation:

    • Prepare standard and sample solutions of Vildagliptin and its impurity in the mobile phase.

Mandatory Visualization

Mobile_Phase_Optimization_Workflow Mobile Phase Optimization Workflow for Vildagliptin Impurity Separation Start Start: Poor Resolution or Peak Tailing Observed Adjust_Organic Adjust Organic Modifier % (Acetonitrile/Methanol) Start->Adjust_Organic Check_Resolution Resolution Acceptable? Adjust_Organic->Check_Resolution Change_pH Change Mobile Phase pH (Range: 3.0 - 7.5) Change_pH->Check_Resolution Change_Organic Switch Organic Modifier (Acetonitrile <=> Methanol) Change_Organic->Check_Resolution Use_Gradient Implement Gradient Elution Use_Gradient->Check_Resolution Check_Resolution->Change_pH No Check_Resolution->Change_Organic No, still poor Check_Resolution->Use_Gradient No, for complex mixtures End End: Method Optimized Check_Resolution->End Yes

Caption: A workflow for systematic mobile phase optimization.

Troubleshooting_Decision_Tree Troubleshooting Decision Tree for Common HPLC Issues Problem Identify the Primary Issue Poor_Resolution Poor Resolution Problem->Poor_Resolution Peak_Tailing Peak Tailing Problem->Peak_Tailing Unstable_RT Unstable Retention Times Problem->Unstable_RT Sol_Resolution 1. Adjust Organic % 2. Change pH 3. Switch Organic Modifier 4. Use Gradient Poor_Resolution->Sol_Resolution Sol_Tailing 1. Adjust pH 2. Add Competing Base (TEA) 3. Use End-capped Column 4. Reduce Sample Concentration Peak_Tailing->Sol_Tailing Sol_Unstable_RT 1. Ensure System Equilibration 2. Prepare Fresh Mobile Phase 3. Use Column Oven 4. Check Pump Unstable_RT->Sol_Unstable_RT

Caption: A decision tree for troubleshooting common HPLC problems.

References

Technical Support Center: Vildagliptin Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Vildagliptin (B1682220) impurity profiling.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for Vildagliptin?

A1: Vildagliptin is susceptible to degradation under various stress conditions. The primary degradation pathways include hydrolysis under acidic, basic, and neutral conditions, as well as oxidation.[1][2][3] Under acidic conditions, a major degradant is formed.[1] Basic conditions can lead to the formation of multiple degradation products.[1][4] Oxidative degradation also results in several distinct impurities.[1][4]

Q2: What are some of the known impurities of Vildagliptin?

A2: Several process-related impurities and degradation products of Vildagliptin have been identified. These include impurities formed through the hydrolysis of the cyano group to a carboxamide or carboxylic acid, and cleavage of the amide bond.[5] Specific identified impurities include (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile (Impurity-E) and (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione (Impurity-F).[6] Potentially genotoxic impurities from the synthesis process, such as pyridine, 4-dimethylaminopyridine, and N,N-dimethylaniline, should also be monitored.[5][7] Vildagliptin Related Compound 1, 1-(((1R,3S,5R,7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide, is another known impurity.[]

Q3: What analytical techniques are most commonly used for Vildagliptin impurity profiling?

A3: The most widely used method for the analysis of Vildagliptin and its impurities is High-Performance Liquid Chromatography (HPLC), often with UV detection.[9][10][11] For more sensitive and selective detection, especially for structure elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are employed.[4][7][12]

Troubleshooting Guide

Issue 1: Unexpected Peaks in the Chromatogram

  • Possible Cause 1: Sample Degradation. Vildagliptin may have degraded after sample preparation.

    • Troubleshooting Step: Prepare fresh samples and analyze them promptly. Ensure samples are stored under appropriate conditions, protected from light and at recommended temperatures.

  • Possible Cause 2: Contamination. Unexpected peaks can arise from contaminated solvents, glassware, or the HPLC system itself.

    • Troubleshooting Step: Run a blank injection (mobile phase only) to check for system contamination. Use high-purity solvents and ensure all glassware is thoroughly cleaned.

  • Possible Cause 3: Presence of Unknown Impurities. The peaks may correspond to previously uncharacterized degradation products or process-related impurities.

    • Troubleshooting Step: Compare the retention times of the unknown peaks with those of known Vildagliptin impurities if reference standards are available. If no match is found, techniques like LC-MS can be used for peak identification and structural elucidation.[4]

Issue 2: Poor Separation of Vildagliptin and its Impurities

  • Possible Cause: Suboptimal Chromatographic Conditions. The chosen HPLC method may lack the necessary resolution to separate closely eluting impurities.

    • Troubleshooting Step: Method optimization is required. This can involve adjusting the mobile phase composition (e.g., pH, organic modifier ratio), changing the column (e.g., different stationary phase, particle size), or modifying the gradient elution profile. A gradient elution is often necessary for optimal separation of Vildagliptin and its degradants.[1]

Issue 3: Inaccurate Quantification of Impurities

  • Possible Cause 1: Lack of Reference Standards. Accurate quantification requires certified reference standards for each impurity.

    • Troubleshooting Step: Obtain commercially available reference standards for known Vildagliptin impurities. For novel impurities, isolation and characterization (e.g., by NMR) may be necessary to establish a reference standard.

  • Possible Cause 2: Non-linear Detector Response. The detector's response may not be linear across the concentration range of the impurity.

    • Troubleshooting Step: Perform a linearity study for each impurity by injecting a series of solutions at different concentrations. If the response is non-linear, a calibration curve with multiple points should be used for quantification. The regression coefficient should be >0.99.[1]

Data Presentation

Table 1: Summary of Degradation Products of Vildagliptin under Forced Degradation Conditions.

Stress ConditionReagentConditionsMajor Degradants (Relative Retention Time - RRT)
Acidic Hydrolysis1 M HCl80°C, 3-9 hours1.3
Basic Hydrolysis0.1 M NaOHRoom Temperature, 3 hours0.4, 0.7, 1.2
Oxidative Degradation3% H₂O₂Room Temperature, 1-7 hours0.5, 0.6, 0.7, 0.8, 1.2
Neutral HydrolysisWaterNot specified0.7

Data compiled from a forced degradation study.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of Vildagliptin

This protocol outlines the methodology for conducting a forced degradation study on Vildagliptin raw material.[1][13]

  • Preparation of Vildagliptin Stock Solution:

    • Accurately weigh and dissolve 10.0 mg of Vildagliptin in 10.0 mL of a suitable diluent to obtain a stock solution.

  • Acidic Degradation:

    • Dissolve 9.0 mg of Vildagliptin in 2.0 mL of methanol.

    • Add 3.0 mL of 1 M HCl solution.

    • Store the mixture at 80°C for a specified period (e.g., 3, 5, or 9 hours).

    • Neutralize the solution to pH 7.0 with a NaOH solution.

    • Dilute with the diluent to a final concentration of 1.0 mg/mL.

  • Basic Degradation:

    • Dissolve 9.0 mg of Vildagliptin in 2.0 mL of methanol.

    • Add 3.0 mL of 0.1 M NaOH solution.

    • Keep the mixture at room temperature for a specified period (e.g., 3 hours).

    • Neutralize the solution to pH 7.0 with an HCl solution.

    • Dilute with the diluent to a final concentration of 1.0 mg/mL.

  • Oxidative Degradation:

    • Dissolve 5.0 mg of Vildagliptin in 2.0 mL of methanol.

    • Add 2.0 mL of 3% H₂O₂ solution.

    • Keep the solution at room temperature for a specified period (e.g., 1 or 7 hours).

    • Add 1.0 mL of diluent.

  • Analysis:

    • Analyze the stressed samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Vildagliptin and its Impurities

This is an example of an HPLC method that can be used for the separation of Vildagliptin and its degradation products.[11][14]

  • Column: Kromasil-C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 0.05 M Potassium dihydrogen phosphate (B84403) buffer: Acetonitrile (80:20 v/v), with the pH adjusted to 3.5 using orthophosphoric acid.

  • Flow Rate: 0.9 mL/min

  • Detection Wavelength: 263 nm

  • Injection Volume: 100 µL

Visualizations

Vildagliptin_Troubleshooting_Workflow start Start: Impurity Profiling unexpected_peaks Unexpected Peaks in Chromatogram? start->unexpected_peaks check_degradation Prepare Fresh Sample & Analyze Promptly unexpected_peaks->check_degradation Yes end End: Profile Complete unexpected_peaks->end No check_contamination Run Blank Injection check_degradation->check_contamination identify_unknown Use LC-MS for Peak Identification check_contamination->identify_unknown identify_unknown->end

Caption: Troubleshooting workflow for unexpected peaks.

HPLC_Method_Optimization_Logic start Poor Separation of Vildagliptin & Impurities adjust_mobile_phase Adjust Mobile Phase (pH, Organic Ratio) start->adjust_mobile_phase change_column Change HPLC Column (Stationary Phase, Particle Size) start->change_column modify_gradient Modify Gradient Elution Profile start->modify_gradient evaluate_separation Evaluate Resolution adjust_mobile_phase->evaluate_separation change_column->evaluate_separation modify_gradient->evaluate_separation evaluate_separation->start Resolution < 1.5 end Optimal Separation Achieved evaluate_separation->end Resolution > 1.5

References

Enhancing resolution between Vildagliptin and Impurity A peaks

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of Vildagliptin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the separation of Vildagliptin and its related impurities, with a specific focus on enhancing the resolution with Impurity A.

Troubleshooting Guide: Enhancing Resolution Between Vildagliptin and Impurity A

Poor resolution between the main analyte peak and an impurity is a common challenge in HPLC analysis. This guide provides a systematic approach to troubleshoot and improve the separation of Vildagliptin and Impurity A.

Question: We are observing poor resolution (co-elution or partial overlap) between the Vildagliptin and Impurity A peaks. What steps can we take to improve the separation?

Answer:

Poor resolution between Vildagliptin and its amide-related impurity, Impurity A, can arise from several factors related to the HPLC method parameters. Vildagliptin is a basic compound, and its separation from structurally similar impurities requires careful optimization of the chromatographic conditions.[1] Below is a step-by-step guide to enhance the resolution.

Initial Assessment & Quick Checks

Before making significant changes to your method, ensure the following:

  • System Suitability: Verify that your HPLC system meets the system suitability criteria defined in your method (e.g., theoretical plates, tailing factor, and repeatability).

  • Column Health: An old or contaminated column is a common cause of poor peak shape and resolution.[1] Flush the column with a strong solvent or, if necessary, replace it. Using a guard column can help protect the analytical column.[1]

  • Sample Preparation: Ensure the sample is fully dissolved in the mobile phase or a weaker solvent to avoid peak distortion.

Troubleshooting Workflow

If the initial checks do not resolve the issue, follow this workflow to systematically optimize your method for better resolution.

Troubleshooting_Workflow cluster_mobile_phase Mobile Phase pH Optimization cluster_organic_modifier Organic Modifier Adjustment start Poor Resolution Vildagliptin & Impurity A mobile_phase Step 1: Optimize Mobile Phase pH start->mobile_phase organic_modifier Step 2: Adjust Organic Modifier Ratio mobile_phase->organic_modifier ph_low Lower pH (e.g., 2.5-4.5) Protonates Vildagliptin Reduces silanol (B1196071) interactions mobile_phase->ph_low ph_mid Mid-range pH (e.g., 4.6) Balance of ionization mobile_phase->ph_mid ph_high Higher pH (e.g., 6.5-7.5) May alter selectivity mobile_phase->ph_high column_params Step 3: Evaluate Column & Stationary Phase organic_modifier->column_params isocratic Isocratic: Decrease % Organic Increases retention & resolution organic_modifier->isocratic gradient Gradient: Shallow Gradient Improves separation of closely eluting peaks organic_modifier->gradient other_params Step 4: Modify Other Chromatographic Parameters column_params->other_params end Resolution Achieved other_params->end

Caption: Troubleshooting workflow for enhancing Vildagliptin and Impurity A resolution.

Detailed Troubleshooting Steps

Step 1: Optimize Mobile Phase pH

The ionization state of Vildagliptin, a basic compound, is highly dependent on the mobile phase pH. Adjusting the pH can significantly impact its retention and selectivity relative to Impurity A.

  • Lowering the pH: Adjusting the mobile phase to a pH of 2.5-4.5 will ensure that the amine groups in Vildagliptin are fully protonated. This can reduce peak tailing caused by interactions with residual silanol groups on the column packing and often improves peak shape and resolution.[1]

  • Mid-range pH: Some methods have found success with a pH around 4.6, which may offer a different selectivity.[2]

  • Higher pH: A pH in the range of 6.5-7.5 can also be explored, as changes in the ionization state can alter the elution order or improve separation.[3]

Step 2: Adjust the Organic Modifier Ratio

The type and concentration of the organic solvent in the mobile phase directly influence the retention and resolution of compounds.

  • Isocratic Elution: If you are using an isocratic method, try decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). This will increase the retention times of both Vildagliptin and Impurity A, potentially providing better separation.

  • Gradient Elution: For complex samples or when impurities elute very close to the main peak, a gradient elution program can be beneficial. A shallow gradient, where the percentage of the organic solvent increases slowly over time, can significantly enhance the resolution between closely eluting peaks.[4]

Step 3: Evaluate the Column and Stationary Phase

The choice of the HPLC column is critical for achieving the desired separation.

  • Column Chemistry: Standard C18 columns are commonly used. However, if resolution is still an issue, consider a column with a different stationary phase, such as a C8, phenyl, or a polar-embedded phase, which can offer different selectivities.

  • Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UHPLC) or a longer column will increase column efficiency and improve resolution.[1]

Step 4: Modify Other Chromatographic Parameters
  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.[2]

  • Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve peak efficiency. However, it can also affect the selectivity, so it should be optimized carefully. A common operating temperature is around 40°C.[4]

  • Injection Volume: Overloading the column can lead to peak broadening and poor resolution. Try reducing the injection volume or the sample concentration.[1]

Frequently Asked Questions (FAQs)

Q1: What is Vildagliptin Impurity A?

A1: this compound is also known as Vildagliptin Amide Impurity. Its chemical name is (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine Carboxamide.[5][6] It is a process-related impurity or a degradation product of Vildagliptin.

Q2: What are the typical chromatographic conditions for the separation of Vildagliptin and its impurities?

A2: Several RP-HPLC methods have been developed. Common parameters include:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[7]

  • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile or methanol).[2][7]

  • pH: Often in the acidic to neutral range (e.g., 3.5 to 7.0).[8]

  • Detection: UV detection at 210 nm.[7][8]

Q3: Can forced degradation studies help in identifying the source of Impurity A?

A3: Yes, forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal) can help to understand the degradation pathways of Vildagliptin.[4][9] Studies have shown that Vildagliptin can degrade under acidic, basic, and oxidative conditions, and Impurity A may be one of the resulting degradants.[4][7][9]

Experimental Protocols

Below are two example HPLC methods that can be used as a starting point for the separation of Vildagliptin and its impurities.

Protocol 1: Isocratic RP-HPLC Method

This protocol is based on a commonly used isocratic method and can be a good starting point for method development.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Phosphate Buffer (pH 4.6) : Acetonitrile : Methanol (B129727) (30:50:20, v/v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature Ambient or 30°C
Detection Wavelength 220 nm[2]
Injection Volume 10 µL

Methodology:

  • Prepare the mobile phase by mixing the buffer, acetonitrile, and methanol in the specified ratio.

  • Degas the mobile phase before use.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare the sample and standard solutions in the mobile phase.

  • Inject the solutions onto the HPLC system and record the chromatograms.

Protocol 2: Gradient RP-HPLC Method

A gradient method can provide better resolution for complex impurity profiles.

ParameterCondition
Column Hypersil ODS, 250 mm x 4.6 mm, 5 µm[7]
Mobile Phase A Perchloric acid Buffer
Mobile Phase B Methanol and Acetonitrile
Flow Rate 1.0 mL/min[7]
Column Temperature 40°C
Detection Wavelength 210 nm[7]
Injection Volume 20 µL

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
156040
204060
259010
309010

Methodology:

  • Prepare Mobile Phase A and Mobile Phase B.

  • Degas the mobile phases.

  • Set up the gradient program in the HPLC software.

  • Equilibrate the column with the initial mobile phase composition for an appropriate duration.

  • Prepare the sample and standard solutions.

  • Inject the solutions and acquire the data.

Data Presentation: Comparison of Method Parameters

The following table summarizes different reported HPLC conditions for Vildagliptin analysis to facilitate comparison.

ParameterMethod 1Method 2Method 3
Column Symmetry C18 (150 x 4.6 mm, 5 µm)[2]Hypersil ODS (250 x 4.6 mm, 5 µm)[7]BDS Hypersil C8 (250 x 4.6 mm, 5 µm)[10]
Mobile Phase K2HPO4 buffer (pH 4.6), ACN, MeOH (30:50:20)[2]Perchloric acid buffer, MeOH, ACN (Gradient)[7]Ammonium dihydrogen orthophosphate & octane (B31449) sulfonic acid buffer (pH 4), MeOH (Gradient)[10]
Flow Rate 1.0 mL/min[2]1.0 mL/min[7]0.8 mL/min[10]
Detection 220 nm[2]210 nm[7]210 nm[10]
Temperature Ambient-35°C[10]

Logical Relationships in Method Development

The following diagram illustrates the logical relationships between key chromatographic parameters and their impact on peak resolution.

Method_Development_Logic goal Goal: Enhance Resolution (Vildagliptin & Impurity A) effect_selectivity Alters Selectivity goal->effect_selectivity effect_retention Adjusts Retention Time goal->effect_retention effect_efficiency Impacts Efficiency goal->effect_efficiency param_ph Mobile Phase pH param_ph->effect_selectivity param_org Organic Modifier % param_org->effect_retention param_col Column Chemistry param_col->effect_selectivity param_flow Flow Rate param_flow->effect_retention param_flow->effect_efficiency param_temp Temperature param_temp->effect_selectivity param_temp->effect_efficiency

Caption: Key parameters influencing chromatographic resolution.

References

Technical Support Center: Matrix Effects in LC-MS Analysis of Vildagliptin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Vildagliptin and its impurities.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of Vildagliptin impurities?

A1: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of Vildagliptin impurities.[1] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[2]

Q2: What are the common impurities of Vildagliptin that I should be aware of?

A2: Vildagliptin impurities can originate from the synthesis process or from degradation. Some known process-related and degradation impurities include:

  • (S)-(-)-1-Boc-2-cyanopyrrolidine

  • Vildagliptin Acid Impurity

  • Vildagliptin Amide Impurity

  • N-Nitroso Vildagliptin Impurity

  • Vildagliptin R-Isomer[3]

  • Degradation products formed under acidic, basic, or oxidative conditions.[4][5]

Q3: How can a stable isotope-labeled internal standard (SIL-IS) like Vildagliptin-d3 help with matrix effects?

A3: A SIL-IS, such as Vildagliptin-d3, is considered the gold standard for mitigating matrix effects.[2] Because it is chemically almost identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement.[2] By using the peak area ratio of the analyte to the internal standard for quantification, variability caused by matrix effects can be effectively compensated for.[2]

Q4: What are the initial steps to investigate suspected matrix effects in my Vildagliptin impurity analysis?

A4: A post-column infusion experiment is a valuable qualitative tool to identify regions in the chromatogram where ion suppression or enhancement occurs.[1][6] Additionally, a quantitative assessment can be performed by comparing the analyte response in a neat solution versus a post-extraction spiked matrix sample.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS analysis of Vildagliptin impurities due to matrix effects.

Problem Potential Cause Recommended Solution
Poor sensitivity and low signal intensity for impurities. Significant ion suppression from the sample matrix.[2]1. Improve Sample Preparation: Transition from simple protein precipitation to more rigorous methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[6][7] 2. Optimize Chromatography: Modify the gradient, mobile phase composition, or column chemistry to achieve better separation of impurities from matrix interferences.[6] 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components causing suppression.[6]
High variability in results across different sample lots. Inconsistent matrix effects between different biological samples. The internal standard may not be adequately tracking the analyte's behavior due to differential matrix effects.[6]1. Use Matrix-Matched Calibrators: Prepare calibration standards and quality control (QC) samples in the same biological matrix as the study samples to compensate for consistent matrix effects.[6] 2. Investigate Differential Matrix Effects: Ensure the impurity and its SIL-IS (if available) are co-eluting perfectly. Even a slight shift in retention time can lead to different degrees of ion suppression.[6]
Inaccurate quantification of polar impurities. Co-elution with phospholipids, which are a major source of ion suppression in reversed-phase chromatography.1. Phospholipid Removal: Employ specialized sample preparation techniques designed to remove phospholipids, such as certain SPE cartridges or phospholipid removal plates. 2. HILIC Chromatography: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative to reversed-phase chromatography, which can provide better retention and separation for polar compounds.
Peak shape issues (e.g., tailing, splitting) for impurities. Co-eluting endogenous components interacting with the analytes. Buildup of matrix components on the analytical column.1. Optimize Mobile Phase: Adjust the pH or organic content of the mobile phase to improve peak shape. 2. Column Maintenance: Implement a robust column washing procedure between injections and consider using a guard column to protect the analytical column.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects

This experiment helps identify the regions of ion suppression or enhancement in a chromatographic run.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • Standard solution of the Vildagliptin impurity of interest

  • Blank extracted sample matrix

Procedure:

  • Set up the LC system with the analytical column and mobile phase used for the analysis.

  • Connect the outlet of the LC column to a T-connector.

  • Connect a syringe pump delivering a constant flow of the impurity standard solution to the other inlet of the T-connector.

  • Connect the outlet of the T-connector to the mass spectrometer's ion source.

  • Begin acquiring data on the mass spectrometer for the MRM transition of the impurity. A stable baseline signal should be observed.

  • Inject a blank, extracted sample matrix onto the LC column.

  • Monitor the baseline of the impurity's signal. Any dips in the baseline indicate regions of ion suppression, while any rises indicate ion enhancement.

Protocol 2: Quantitative Assessment of Matrix Effect

This protocol quantifies the degree of ion suppression or enhancement.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the Vildagliptin impurity and its internal standard (if used) into the mobile phase or reconstitution solvent at a known concentration (e.g., medium QC level).

    • Set B (Post-extraction Spike): Extract a blank matrix sample. Spike the Vildagliptin impurity and internal standard into the final, extracted matrix at the same concentration as Set A.

    • Set C (Pre-extraction Spike): Spike the Vildagliptin impurity and internal standard into the blank matrix before the extraction process at the same concentration as Set A.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) x 100

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

Visualizations

Troubleshooting Workflow for Matrix Effects cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Verification start Inconsistent or Inaccurate Results check_sensitivity Poor Sensitivity? start->check_sensitivity check_variability High Variability? start->check_variability post_column Perform Post-Column Infusion check_sensitivity->post_column Yes quant_assessment Quantitative Matrix Effect Assessment check_variability->quant_assessment Yes sample_prep Improve Sample Preparation (SPE, LLE) post_column->sample_prep chromatography Optimize Chromatography (Gradient, Column) post_column->chromatography dilution Sample Dilution post_column->dilution quant_assessment->sample_prep matrix_matched Use Matrix-Matched Calibrators quant_assessment->matrix_matched revalidate Re-validate Method sample_prep->revalidate chromatography->revalidate dilution->revalidate matrix_matched->revalidate end Successful Analysis revalidate->end

Caption: Troubleshooting workflow for addressing matrix effects.

Sample Preparation Strategies to Minimize Matrix Effects cluster_0 Method cluster_1 Relative Effectiveness for Matrix Removal start Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) start->ppt lle Liquid-Liquid Extraction (LLE) start->lle spe Solid-Phase Extraction (SPE) start->spe ppt_eff Low ppt->ppt_eff lle_eff Medium lle->lle_eff spe_eff High spe->spe_eff end LC-MS Analysis ppt_eff->end Higher risk of matrix effects lle_eff->end spe_eff->end Lower risk of matrix effects

Caption: Comparison of sample preparation techniques for matrix effect reduction.

References

Technical Support Center: Vildagliptin Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Vildagliptin and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the major degradation pathways for Vildagliptin?

A1: Vildagliptin is susceptible to degradation under several conditions. The primary degradation pathways are hydrolysis under acidic and basic conditions, and oxidation.[1][2] Under acidic conditions, a major degradant is formed through hydrolysis.[1][3] Basic hydrolysis leads to the formation of multiple degradation products.[1][4] Oxidative degradation also results in several distinct degradation products.[1][3] Vildagliptin is relatively stable under neutral, thermal, and photolytic conditions.[1]

Q2: How does the pH of the mobile phase affect the separation of Vildagliptin and its degradation products in reverse-phase HPLC?

A2: The pH of the mobile phase is a critical parameter in the reverse-phase HPLC separation of Vildagliptin and its degradation products. Vildagliptin is a basic compound and its ionization state, along with that of its degradation products, is influenced by the mobile phase pH.[5] Adjusting the pH can alter the retention times and selectivity of the separation. For instance, using an acidic mobile phase (e.g., pH 3.0 or 3.5) can ensure that Vildagliptin is in its ionized form, which may lead to better peak shape and resolution on C8 or C18 columns.[6][7][8] Conversely, a neutral or slightly basic pH (e.g., pH 7.0 or 7.5) has also been successfully used to achieve separation, depending on the specific column and organic modifier.[4][9] The optimal pH must be determined empirically for each specific method to achieve the best separation of all relevant degradation products from the parent drug and from each other.

Q3: What are common challenges encountered when developing a stability-indicating HPLC method for Vildagliptin?

A3: A common challenge is achieving adequate resolution between all degradation products and the main Vildagliptin peak. Some degradation products may have similar polarities and therefore co-elute. Method development often requires careful optimization of several parameters, including the type of stationary phase (C8 vs. C18), the organic modifier in the mobile phase (acetonitrile vs. methanol), the pH of the buffer, and the gradient elution program.[1][7] Another challenge can be the identification of unknown peaks observed during forced degradation studies, which may necessitate the use of mass spectrometry (LC-MS) for structural elucidation.[2][3][10]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor peak shape (tailing or fronting) for Vildagliptin - Inappropriate mobile phase pH causing interaction with residual silanols on the column.- Column overload.- Adjust the mobile phase pH. For Vildagliptin, a pH in the acidic range (e.g., 3.0-4.5) often yields good peak shape.[6][7]- Reduce the sample concentration or injection volume.
Co-elution of degradation products - Insufficient selectivity of the chromatographic system.- Modify the mobile phase composition. Try a different organic solvent (e.g., switch from acetonitrile (B52724) to methanol (B129727) or use a combination).- Adjust the mobile phase pH to alter the ionization and retention of the analytes.[3]- Change the column. A different stationary phase (e.g., phenyl-hexyl or a different C18 chemistry) may provide the necessary selectivity.- Optimize the gradient elution profile (if applicable). A shallower gradient can improve the separation of closely eluting peaks.
Unexpected peaks in the chromatogram - Contamination from solvents, glassware, or the HPLC system.- Formation of new, uncharacterized degradation products.- Run a blank injection (mobile phase only) to check for system contamination.[11]- Use high-purity solvents and ensure all glassware is thoroughly cleaned.[11]- If the peaks are suspected to be new degradation products, LC-MS analysis is recommended for identification.[2][11]
Inconsistent retention times - Fluctuation in mobile phase composition or pH.- Temperature variations.- Column degradation.- Ensure the mobile phase is well-mixed and degassed. Verify the pH of the buffer.- Use a column oven to maintain a consistent temperature.[3]- Check the column performance (e.g., plate count, peak asymmetry). If it has degraded, replace the column.

Experimental Protocols

Forced Degradation of Vildagliptin

This protocol describes the general procedure for subjecting Vildagliptin to forced degradation under various stress conditions to generate its degradation products.

1. Acid Hydrolysis:

  • Dissolve Vildagliptin in a suitable solvent (e.g., methanol).

  • Add 1 M HCl and heat the solution (e.g., at 80°C for several hours).[1][3]

  • After the desired time, cool the solution and neutralize it with an appropriate amount of NaOH solution.[1][3]

  • Dilute the final solution to a known concentration with the mobile phase or a suitable diluent.

2. Base Hydrolysis:

  • Dissolve Vildagliptin in a suitable solvent.

  • Add 0.1 M or 1 M NaOH and keep the solution at room temperature or heat it (e.g., at 80°C for a specific duration).[3]

  • After the desired time, neutralize the solution with an appropriate amount of HCl solution.[3]

  • Dilute the final solution to a known concentration.

3. Oxidative Degradation:

  • Dissolve Vildagliptin in a suitable solvent.

  • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).[3]

  • Keep the solution at room temperature for a specified period.

  • Dilute the final solution to a known concentration.

Representative HPLC Method for the Analysis of Vildagliptin and its Degradation Products

This is a representative method and may require optimization for specific applications.

ParameterCondition
Column Waters X-Bridge C8 (150 x 4.6 mm, 5 µm)[6] or Kromasil C18 (250 x 4.5 mm, 5 µm)[7]
Mobile Phase A: Buffer (e.g., 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with Orthophosphoric Acid)[7][8]B: Acetonitrile or Methanol
Gradient/Isocratic Gradient or Isocratic elution can be used. A common starting point is a mixture of buffer and organic solvent (e.g., 80:20 v/v).[7]
Flow Rate 0.9 - 1.2 mL/min[6][7]
Detection Wavelength 210 nm[6] or 263 nm[7]
Column Temperature Ambient or controlled (e.g., 40°C)[3]
Injection Volume 10 - 20 µL

Data Presentation

Table 1: Summary of Vildagliptin Degradation under Different Stress Conditions

Stress ConditionReagent/MethodObservationReference(s)
Acidic 1 M HCl at 80°COne major degradation product observed.[1][1][2][3]
Basic 0.1 M or 1 M NaOHThree or more major degradation products observed.[1][4][1][2][3][4]
Oxidative 3% H₂O₂ at room temperatureMultiple degradation products (up to five) observed.[1][1][2][3]
Neutral Hydrolysis Water at 80°COne major degradation product observed.[1][1]
Thermal Dry heatNo significant degradation.[1][1]
Photolytic UV lightNo significant degradation.[1][1]

Table 2: Example HPLC Methods for Vildagliptin and Degradation Product Separation

pHColumnMobile PhaseKey FeatureReference
3.0Waters X-Bridge C8Buffer (pH 3.0) and Acetonitrile:Methanol (80:19:1)Good for determining Vildagliptin in pharmaceutical dosage forms.[6]
3.5Kromasil C180.05 mmol Potassium Dihydrogen Phosphate buffer:Acetonitrile (80:20 v/v)Stability-indicating method for Vildagliptin and Metformin.[7][8]
7.0C18Acetonitrile and Water (40:60), pH adjusted with triethylamineSimple isocratic method.[9]
7.5Athena C18-WPAmmonium acetate (B1210297) buffer and MethanolGood separation of multiple degradation products.[4]

Visualizations

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Vildagliptin Vildagliptin Stock Solution Acid Acid Hydrolysis (e.g., 1M HCl, 80°C) Vildagliptin->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Vildagliptin->Base Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Vildagliptin->Oxidative Neutralize Neutralization & Dilution Acid->Neutralize Base->Neutralize Oxidative->Neutralize Dilution HPLC RP-HPLC Analysis Neutralize->HPLC Data Data Acquisition & Processing HPLC->Data

Caption: Workflow for forced degradation and HPLC analysis of Vildagliptin.

pH_Effect cluster_pH Mobile Phase pH cluster_analyte Analyte State (Vildagliptin) cluster_retention Retention on RP Column Low_pH Low pH (e.g., 3.0-4.5) Ionized Ionized Form (More Polar) Low_pH->Ionized Protonation Neutral_pH Neutral pH (e.g., 7.0) Neutral Neutral Form (Less Polar) Neutral_pH->Neutral Deprotonation Less_Retention Less Retention (Earlier Elution) Ionized->Less_Retention More_Retention More Retention (Later Elution) Neutral->More_Retention

Caption: Effect of mobile phase pH on Vildagliptin retention in reverse-phase HPLC.

References

Column selection for challenging Vildagliptin impurity separations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vildagliptin (B1682220) impurity analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of Vildagliptin and its related substances.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing poor resolution between Vildagliptin and its impurities. What are the likely causes and solutions?

A1: Poor resolution is a common challenge. Consider the following troubleshooting steps:

  • Column Choice: The stationary phase is critical. C18 columns are widely used for Vildagliptin analysis.[1][2][3][4] For challenging separations, consider columns with different selectivities, such as C8 or CN columns. A BDS Hypersil C8 column has been successfully used for separating impurities from a combination tablet dosage form.[5] A KROMASIL CN column was effective for quantifying potentially genotoxic impurities in reversed-phase mode.[6]

  • Mobile Phase pH: The pH of the mobile phase significantly impacts the retention and peak shape of ionizable compounds like Vildagliptin and its impurities. A mobile phase pH between 6.5 and 7.5 is often ideal for quantitative analysis.[7] For specific impurity profiling, a buffer at pH 4 has been used.[5]

  • Mobile Phase Composition: Adjusting the organic modifier (typically acetonitrile (B52724) or methanol) concentration can significantly impact resolution. A gradient elution program is often necessary for separating a complex mixture of impurities with different polarities.[4][8]

  • Column Temperature: Increasing the column temperature can improve efficiency and reduce viscosity, but may also alter selectivity. A temperature of around 40°C is a good starting point.[7][8]

Q2: My Vildagliptin peak is tailing. How can I improve the peak shape?

A2: Peak tailing for basic compounds like Vildagliptin can be caused by secondary interactions with residual silanols on the silica (B1680970) support of the column.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with advanced end-capping (e.g., Hypersil ODS, X-Bridge C18, Waters C18) are designed to minimize these interactions.[4][9]

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to suppress the ionization of silanols (typically pH > 4) or to ensure the analyte is in a single ionic form.

  • Add an Amine Modifier: Adding a small amount of an amine like triethylamine (B128534) to the mobile phase can help to mask the active silanol (B1196071) sites and improve peak shape.[9]

  • Lower Sample Concentration: Overloading the column can lead to peak tailing. Try injecting a lower concentration of your sample.

Q3: I am seeing unexpected peaks in my chromatogram during a stability study. What could they be?

A3: Unexpected peaks are likely degradation products. Vildagliptin is known to degrade under certain stress conditions.

  • Forced Degradation Studies: To identify these unknown peaks, it is essential to perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions.[8][9][10] This will help you to generate the potential degradation products and match their retention times to the unknown peaks in your stability samples.

  • Common Degradants:

    • Acidic Conditions: A major degradant at a relative retention time (RRT) of 1.3 has been observed.[8][11]

    • Basic Conditions: Three major degradants at RRTs of 0.4, 0.7, and 1.2 are commonly seen.[8][11]

    • Oxidative Conditions: Vildagliptin is particularly sensitive to oxidation, which can produce up to five major degradants at RRTs of 0.5, 0.6, 0.7, 0.8, and 1.2.[8][11]

  • LC-MS Analysis: For structural elucidation of unknown impurities, coupling your HPLC to a mass spectrometer (LC-MS) is the most effective technique.[6][11][12]

Q4: Which detection wavelength is optimal for Vildagliptin and its impurities?

A4: The most commonly used detection wavelength for Vildagliptin and its impurities is around 210 nm.[1][4][5][9] A wavelength of 208 nm has also been successfully used.[8][13] It is always recommended to perform a UV scan of Vildagliptin and its major impurities to determine the optimal wavelength for your specific method.[8][13]

Column Selection and Methodologies

Recommended HPLC Columns for Vildagliptin Impurity Analysis

The choice of the analytical column is paramount for achieving successful separation of Vildagliptin from its process-related impurities and degradation products. Below is a summary of columns that have been effectively used in published methods.

Column NameDimensionsParticle SizeApplicationReference
Hypersil ODS 250 x 4.6 mm5 µmStability-indicating method for known and unknown impurities.[9]
AC18 - WP 250 mm x 4.6 mm5 µmSeparation of Vildagliptin and its degradants in raw material.[8]
Athena C18 -WP 250 mm-Separation of Vildagliptin and its degradation products.[11][14]
X-Bridge C18 4.6 x 250 mm5 µmSeparation of a new impurity in Vildagliptin and Metformin tablets.[4]
BDS Hypersil C8 250 x 4.6 mm5 µmQuantitative estimation of related impurities of Metformin HCl and Vildagliptin.[5]
KROMASIL CN 250 mm x 3.9 mm3.5 µmDetermination of three potentially genotoxic impurities.[6]
Chiralpak IC --Enantiomeric separation of Vildagliptin.[15]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies on Vildagliptin to identify potential degradation products.

1. Sample Preparation:

  • Prepare a stock solution of Vildagliptin at a concentration of approximately 1.0 mg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile).[8]

2. Stress Conditions:

  • Acid Hydrolysis:

    • Dissolve 9.0 mg of Vildagliptin in 2.0 mL of methanol (B129727) and add 3.0 mL of 1 M HCl.[8]

    • Store the solution at 80°C for 3-9 hours.[8]

    • Cool the solution and neutralize to pH 7.0 with NaOH solution.[8]

    • Dilute with the diluent to a final concentration of 1.0 mg/mL.[8]

  • Base Hydrolysis:

    • Dissolve 9.0 mg of Vildagliptin in 2.0 mL of methanol and add a suitable volume of NaOH solution (e.g., 0.1N NaOH).[8][10]

    • Store the solution at a specified temperature (e.g., 70°C for 1 hour).[10]

    • Cool the solution and neutralize to pH 7.0 with HCl solution.[8]

    • Dilute with the diluent to a final concentration of 1.0 mg/mL.[8]

  • Oxidative Degradation:

    • Dissolve 5.0 mg of Vildagliptin in 2.0 mL of methanol and add a suitable volume of hydrogen peroxide (e.g., 3% H₂O₂).[8][10]

    • Store at a specified temperature (e.g., 60°C for 30 minutes).[10]

    • Dilute with the diluent to a final concentration of 1.0 mg/mL.[8]

  • Thermal Degradation:

    • Expose solid Vildagliptin powder to a high temperature (e.g., 70°C) for a specified duration (e.g., 3 hours).[10]

    • Dissolve the stressed sample in the diluent to a final concentration of 1.0 mg/mL.

  • Photolytic Degradation:

    • Expose a solution of Vildagliptin (e.g., 1.0 mg/mL) to UV light in a photostability chamber for a specified duration (e.g., 24 hours).[10]

3. HPLC Analysis:

  • Analyze the stressed samples along with an unstressed control sample using a validated stability-indicating HPLC method.

  • Monitor for the appearance of new peaks and the decrease in the area of the Vildagliptin peak.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting A Weigh Vildagliptin API or Drug Product B Dissolve in Appropriate Diluent (e.g., H2O:ACN) A->B C Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) B->C For Stability-Indicating Method D Inject Sample into HPLC System B->D C->D E Separation on a Suitable Column (e.g., C18, C8) D->E F UV Detection (e.g., 210 nm) E->F G Data Acquisition F->G H Peak Integration and Identification G->H I Quantification of Impurities H->I J Structural Elucidation of Unknowns (LC-MS) H->J K Generate Final Report I->K J->K

Caption: Experimental workflow for Vildagliptin impurity analysis.

G start Start: Challenging Vildagliptin Impurity Separation q1 Are you separating known process impurities or unknown degradation products? start->q1 process_impurities Known Process Impurities q1->process_impurities Process degradation_products Unknown Degradation Products q1->degradation_products Degradation q2_process Do impurities have similar polarity to Vildagliptin? process_impurities->q2_process q2_degradation Are there multiple degradants with a wide polarity range? degradation_products->q2_degradation c18_std Start with a standard C18 column (e.g., Hypersil ODS, X-Bridge C18) q2_process->c18_std Yes alt_selectivity Try a column with different selectivity (e.g., C8, CN) q2_process->alt_selectivity No q2_degradation->c18_std No c18_gradient Use a C18 column with a gradient elution program. q2_degradation->c18_gradient Yes q3 Is resolution still poor? c18_std->q3 c18_gradient->q3 q3->alt_selectivity Yes enantiomers Is enantiomeric separation required? q3->enantiomers No alt_selectivity->enantiomers chiral_col Use a chiral column (e.g., Chiralpak IC) enantiomers->chiral_col Yes end Optimized Separation enantiomers->end No chiral_col->end

Caption: Decision tree for HPLC column selection.

References

Vildagliptin Analysis Technical Support Center: Minimizing On-Column Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vildagliptin analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the on-column degradation of Vildagliptin during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Vildagliptin degradation during HPLC analysis?

A1: Vildagliptin is susceptible to degradation under several conditions, which can occur both in solution and on the chromatographic column. The primary causes include:

  • pH-Mediated Hydrolysis: Vildagliptin can degrade in both acidic and basic mobile phases. The nitrile group is susceptible to hydrolysis, forming an amide and subsequently a carboxylic acid.[1][2]

  • Oxidation: The presence of oxidizing agents in the sample or mobile phase can lead to the formation of oxidative degradants.[2][3]

  • Elevated Temperature: Higher temperatures, both in the autosampler and the column oven, can accelerate the rate of degradation reactions.[2][4]

  • Interaction with Stationary Phase: While less common, interactions with the stationary phase, particularly with highly acidic or basic sites on the silica (B1680970) backbone, can potentially catalyze degradation.

Q2: I am observing unexpected peaks in my chromatogram when analyzing Vildagliptin. Could these be degradation products?

A2: Yes, the appearance of new or unexpected peaks is a common indicator of on-column degradation. Depending on the stress conditions, Vildagliptin can degrade into several products.[5] Refer to the troubleshooting guide below to identify and mitigate the formation of these degradants. Forced degradation studies under controlled acidic, basic, and oxidative conditions can help confirm the retention times of major degradation products.[5]

Q3: Can the choice of mobile phase components affect Vildagliptin stability?

A3: Absolutely. The pH of the mobile phase is a critical factor. It is advisable to work with a mobile phase buffered around a neutral pH (e.g., pH 7.0) to minimize both acid and base-catalyzed hydrolysis.[1] Additionally, ensure that all mobile phase components are of high purity and are degassed properly to remove dissolved oxygen, which can contribute to oxidation.

Q4: Are there any known incompatibilities with common excipients that could affect in-process samples?

A4: Yes, Vildagliptin, which contains a secondary amino group, can be incompatible with certain excipients, particularly reducing sugars like lactose.[1][5] This can be a concern when analyzing formulated products. While this is more of a pre-column issue, understanding these incompatibilities is crucial for accurate analysis.

Troubleshooting Guide: On-Column Degradation of Vildagliptin

This guide provides a structured approach to identifying and resolving common issues related to Vildagliptin degradation during HPLC analysis.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Loss of main peak area and appearance of new, earlier eluting peaks. Acidic Hydrolysis 1. Increase the pH of the mobile phase to be closer to neutral (pH 6.5-7.5).2. Use a buffered mobile phase (e.g., phosphate (B84403) or acetate (B1210297) buffer) to maintain a stable pH.3. If acidic conditions are necessary for separation, minimize the analysis time and consider using a column with a more inert stationary phase.
Emergence of multiple new peaks, often with varying polarity. Basic Hydrolysis 1. Decrease the pH of the mobile phase towards neutral.2. Avoid highly basic mobile phases (pH > 8).3. Use a well-end-capped C18 column to minimize interaction with residual silanols.
Appearance of new peaks, particularly when samples are left in the autosampler. Oxidative Degradation 1. Use freshly prepared mobile phases and samples.2. Degas the mobile phase thoroughly and consider using an in-line degasser.3. If possible, blanket the sample vials in the autosampler with an inert gas like nitrogen.4. For plasma samples, consider adding a stabilizing agent like malic acid during sample preparation.[6][7]
Broad or tailing peaks for Vildagliptin and/or new peaks. Interaction with Stationary Phase 1. Ensure the use of a high-quality, well-end-capped C18 column.2. Consider a column with a different stationary phase chemistry (e.g., a polar-embedded phase) that may offer different selectivity and reduce unwanted interactions.3. Optimize the mobile phase organic modifier and buffer concentration.
General increase in degradation products over a sequence of injections. Elevated Temperature 1. Set the column oven to the lowest temperature that still provides efficient separation.2. If using a temperature-controlled autosampler, maintain the samples at a low temperature (e.g., 4°C).3. Prepare smaller batches of samples to minimize the time they reside in the autosampler before injection.[5]

Quantitative Data Summary

The following table summarizes the degradation of Vildagliptin under various stress conditions as reported in forced degradation studies. This data can help in understanding the potential for degradation under different analytical conditions.

Stress Condition Reagent/Temp Duration % Degradation Major Degradation Products Identified Reference
Acidic Hydrolysis1 M HCl210 min~85%[(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid, 1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acid[2]
Basic Hydrolysis1 M NaOH60 minComplete1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide[2]
Oxidative Degradation3% H₂O₂180 min~87%1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide[2]
Neutral HydrolysisWater at 80°C7 hoursMajor degradant at RRT 0.7Not specified[3]
Thermal DegradationNot specifiedNot specifiedNo significant degradationNot applicable[3]
Photolytic DegradationUV lightNot specifiedNo significant degradationNot applicable[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Vildagliptin

This protocol describes a general stability-indicating HPLC method suitable for separating Vildagliptin from its degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of ammonium acetate buffer (e.g., 20 mM, pH 7.0) and acetonitrile. A common starting ratio is 80:20 (v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 10 µL.

  • Diluent: Mobile phase.

4. Sample Preparation:

  • Prepare a stock solution of Vildagliptin in the diluent at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the diluent to achieve a working concentration within the linear range of the method (e.g., 10-100 µg/mL).

5. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Identify and quantify the Vildagliptin peak based on the retention time and peak area of the reference standard.

Protocol 2: Forced Degradation Study of Vildagliptin

This protocol outlines the procedure for conducting a forced degradation study to identify potential degradation products.

1. Acidic Degradation:

  • Dissolve a known amount of Vildagliptin in a small volume of methanol and add 1 M HCl.[3]

  • Heat the solution (e.g., at 80°C) for a specified period (e.g., 9 hours).[3]

  • Cool the solution and neutralize it with 1 M NaOH.

  • Dilute the sample with the mobile phase to an appropriate concentration and analyze by HPLC.

2. Basic Degradation:

  • Dissolve a known amount of Vildagliptin in a small volume of methanol and add 1 M NaOH.[3]

  • Keep the solution at room temperature or heat it for a specified duration.

  • Neutralize the solution with 1 M HCl.

  • Dilute the sample with the mobile phase and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve a known amount of Vildagliptin in a small volume of methanol and add 3% hydrogen peroxide.[2]

  • Keep the solution at room temperature for a specified period.

  • Dilute the sample with the mobile phase and analyze by HPLC.

4. Thermal Degradation:

  • Place the solid Vildagliptin powder in an oven at an elevated temperature (e.g., 80°C) for a specified time.

  • Dissolve the heat-stressed sample in the mobile phase and analyze by HPLC.

5. Photolytic Degradation:

  • Expose a solution of Vildagliptin to UV light for a defined period.

  • Analyze the solution by HPLC.

Visualizations

Vildagliptin_Degradation_Pathway Vildagliptin Vildagliptin (Nitrile) Amide Amide Degradant Vildagliptin->Amide  Hydrolysis (Acidic/Basic) OxidativeDegradant Oxidative Degradant Vildagliptin->OxidativeDegradant  Oxidation CarboxylicAcid Carboxylic Acid Degradant Amide->CarboxylicAcid  Further  Hydrolysis

Caption: Major degradation pathways of Vildagliptin.

Troubleshooting_Workflow Start Unexpected Peaks or Loss of Vildagliptin Peak Area Check_pH Is Mobile Phase pH Acidic or Basic? Start->Check_pH Check_Temp Is Temperature Elevated? Check_pH->Check_Temp No Adjust_pH Adjust Mobile Phase pH to Neutral (6.5-7.5) Check_pH->Adjust_pH Yes Check_Oxidation Potential for Oxidation? Check_Temp->Check_Oxidation No Lower_Temp Lower Column and Autosampler Temperature Check_Temp->Lower_Temp Yes Minimize_Oxidation Use Fresh Solvents, Degas Mobile Phase Check_Oxidation->Minimize_Oxidation Yes Reanalyze Re-analyze Sample Check_Oxidation->Reanalyze No Adjust_pH->Reanalyze Lower_Temp->Reanalyze Minimize_Oxidation->Reanalyze

Caption: Troubleshooting workflow for Vildagliptin degradation.

References

Validation & Comparative

Validation of HPLC method for Vildagliptin Impurity A as per ICH guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Vildagliptin (B1682220) Impurity A, validated according to the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, scientists, and drug development professionals to ensure the quality and safety of Vildagliptin drug substances and products.

Experimental Protocols

A validated stability-indicating HPLC method for the determination of Vildagliptin in the presence of its impurities and degradation products is crucial for quality control. Below is a typical experimental protocol for such a method.

Chromatographic Conditions:

  • Instrument: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: A C18 column (e.g., Altima C18, 150 mm x 4.6 mm, 5 µm) is commonly used.

  • Mobile Phase: A mixture of a buffer solution (e.g., 0.05M Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid) and an organic solvent like acetonitrile (B52724) is frequently employed.[1] The composition can be delivered in an isocratic or gradient mode.

  • Flow Rate: A typical flow rate is between 0.5 mL/min and 1.5 mL/min.[1][2]

  • Detection Wavelength: Detection is often carried out at 210 nm or 257 nm.[1][3]

  • Injection Volume: A standard injection volume is 10 µL.

  • Column Temperature: The analysis is usually performed at ambient temperature.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of Vildagliptin Impurity A reference standard in a suitable diluent (e.g., mobile phase) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to different concentrations to be used for linearity, accuracy, and precision studies.

  • Sample Preparation: For drug substances, dissolve a known amount in the diluent to achieve a concentration within the linear range of the method. For drug products, a representative sample (e.g., powdered tablets) is extracted with the diluent, sonicated, and filtered to ensure complete dissolution and removal of excipients.[4]

Validation Parameters as per ICH Guidelines

The developed HPLC method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[5][6] The key validation parameters are summarized below.

Validation Parameter Acceptance Criteria Typical Results for this compound Method
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.The peak for Impurity A is well-resolved from Vildagliptin and other potential impurities with no interference from the placebo.
Linearity A linear relationship should be established across the range of the analytical procedure. The correlation coefficient (r²) should be close to 1.r² ≥ 0.999[2][4]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity.[2]
Accuracy The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies at different concentration levels.Recovery values are typically within 93.70% - 108.63%.[2]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.The Relative Standard Deviation (%RSD) for repeatability and intermediate precision should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.For Vildagliptin analysis, LODs have been reported around 0.06 µg/mL.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.For Vildagliptin analysis, LOQs have been reported around 0.21 µg/mL.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The method should show no significant changes in results with minor variations in flow rate, mobile phase composition, and pH.
System Suitability To ensure that the chromatographic system is suitable for the intended analysis. Parameters include theoretical plates, tailing factor, and %RSD of replicate injections.Tailing factor ≤ 2, Theoretical plates > 2000, %RSD for replicate injections ≤ 2.0%.

Alternative Analytical Techniques

While HPLC is the most widely used technique for the analysis of Vildagliptin and its impurities, other methods have also been developed.[3]

Technique Principle Advantages Limitations
UPLC-MS/MS Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.[7][8]Higher sensitivity, selectivity, and faster analysis times compared to HPLC. Provides structural information for impurity identification.[7]Higher cost of instrumentation and complexity of operation.
HPTLC High-Performance Thin-Layer Chromatography.[9]Simple, cost-effective, and allows for the simultaneous analysis of multiple samples.Lower resolution and sensitivity compared to HPLC.
UV-Visible Spectrophotometry Measures the absorption of ultraviolet or visible radiation by the analyte.[9]Simple, rapid, and inexpensive. Suitable for the quantification of the bulk drug.Lacks the specificity to resolve and quantify impurities in the presence of the active pharmaceutical ingredient.
Capillary Electrophoresis Separates ions based on their electrophoretic mobility with an applied voltage.High separation efficiency and low sample and reagent consumption.Can have lower reproducibility compared to HPLC.

Visualizing the Validation Process

The following diagrams illustrate the workflow of the HPLC method validation and the relationship between the different validation parameters as stipulated by ICH guidelines.

HPLC_Validation_Workflow start Method Development protocol Validation Protocol Definition (Parameters & Acceptance Criteria) start->protocol system_suitability System Suitability protocol->system_suitability specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report Compilation robustness->validation_report system_suitability->specificity method_implementation Routine Use of Validated Method validation_report->method_implementation Validation_Parameters_Relationship method Validated Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision range_node Range method->range_node robustness Robustness method->robustness lod_loq LOD / LOQ method->lod_loq system_suitability System Suitability method->system_suitability linearity->range_node accuracy->range_node precision->range_node

References

A Head-to-Head Battle: HPLC vs. UPLC for Vildagliptin Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis, ensuring the purity of active pharmaceutical ingredients (APIs) like vildagliptin (B1682220) is paramount. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for this task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a compelling alternative, promising faster analysis times and superior separation efficiency. This guide provides a detailed comparison of HPLC and UPLC for the impurity profiling of vildagliptin, supported by experimental data and protocols.

At a Glance: Key Performance Differences

Ultra-Performance Liquid Chromatography (UPLC) is often highlighted as a superior alternative to traditional High-Performance Liquid Chromatography (HPLC) for analyzing vildagliptin and its impurities, offering improved separation efficiency, shorter analysis durations, and heightened resolution.[1][2][3] The principal distinction lies in the use of smaller sub-2 µm stationary phase particles in UPLC, which significantly boosts chromatographic performance.[1][2][3] This allows UPLC systems to operate at much higher pressures than conventional HPLC systems.

ParameterHPLCUPLC
Analysis Time ~30-60 min< 10 min
Resolution GoodExcellent
Sensitivity HighVery High
Solvent Consumption HighLow
System Backpressure 150-200 bar> 400 bar

In-Depth Comparison of Methodologies

The enhanced performance of UPLC primarily stems from its use of smaller particle size columns (typically <2 µm) compared to the 3-5 µm particles used in HPLC. This allows for a more rapid and efficient separation of vildagliptin from its impurities.

Experimental Protocols

Below are representative experimental protocols for both HPLC and UPLC methods for the analysis of vildagliptin and its impurities.

HPLC Method Protocol

A common approach for vildagliptin impurity profiling using HPLC involves a gradient elution method to ensure the separation of all potential impurities.

  • Column: Hypersil ODS C18 (250 x 4.6 mm, 5 µm)[4][5]

  • Mobile Phase A: Perchloric acid buffer

  • Mobile Phase B: Methanol and Acetonitrile

  • Flow Rate: 1.0 mL/min[4][5]

  • Detection Wavelength: 210 nm[4][5]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

UPLC Method Protocol

The UPLC method significantly shortens the analysis time while improving separation.

  • Column: Phenomenex C18 (100 mm, 2.1 mm, 1.8 µm)[6]

  • Mobile Phase: Potassium di-hydrogen phosphate (B84403) (pH 4): Acetonitrile (70:30, v/v)[6]

  • Flow Rate: 1.0 mL/min[6]

  • Detection Wavelength: 220 nm[6]

  • Injection Volume: 1-5 µL

  • Column Temperature: Ambient[6]

Visualizing the Workflow

The general workflow for vildagliptin impurity profiling, whether by HPLC or UPLC, follows a standardized process from sample preparation to data analysis. The key divergence lies in the chromatographic separation step, where UPLC offers a significant time advantage.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weighing of Vildagliptin Sample B Dissolution in Diluent A->B C Sonication & Filtration B->C D Injection into Chromatographic System C->D E Separation on Column (HPLC vs. UPLC) D->E F UV Detection E->F G Chromatogram Generation F->G H Impurity Peak Integration & Quantification G->H I Reporting of Results H->I

Figure 1. General workflow for vildagliptin impurity profiling.

The Verdict: Is UPLC Always the Better Choice?

For the specific application of vildagliptin impurity profiling, UPLC demonstrates clear advantages in terms of speed, resolution, and sensitivity. The shorter run times translate to higher sample throughput, a critical factor in quality control environments. The enhanced resolution allows for more confident identification and quantification of closely eluting impurities.

However, the choice between HPLC and UPLC also depends on practical considerations. The initial capital investment for a UPLC system is higher than for an HPLC system. Furthermore, method transfer from a validated HPLC method to a UPLC method requires re-validation, which can be a time-consuming and resource-intensive process.

References

Comparative study of different detectors for Vildagliptin impurity analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust analysis of impurities in active pharmaceutical ingredients (APIs) like Vildagliptin is critical for ensuring drug safety and efficacy. The choice of detector in high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) systems plays a pivotal role in the sensitivity, specificity, and accuracy of impurity profiling. This guide provides a comparative study of different detectors—Ultraviolet (UV), Photodiode Array (PDA), Mass Spectrometry (MS), and Charged Aerosol Detector (CAD)—for the analysis of Vildagliptin impurities, supported by experimental data from various studies.

Data Presentation: A Comparative Overview of Detector Performance

The selection of a suitable detector is contingent on the physicochemical properties of the impurities and the analytical objectives. The following table summarizes the key performance characteristics of commonly used detectors in pharmaceutical analysis.

DetectorPrincipleSelectivitySensitivityLinearityGradient CompatibilityDestructiveIdeal for
UV/Vis Measures absorbance of light by chromophoric compounds at a specific wavelength.[1]Selective for compounds with chromophores.[1]Good (ng level).[2]Good over a defined range.Yes.[1]NoRoutine QC, known chromophoric impurities.
PDA Measures absorbance over a range of wavelengths simultaneously.[3]Selective for chromophoric compounds; provides spectral information for peak purity assessment.[3][4]Good (ng level).[2]Good over a defined range.Yes.[3]NoMethod development, peak purity, identifying co-eluting peaks.[3]
MS Ionizes compounds and separates them based on their mass-to-charge ratio.[5]Highly selective; provides molecular weight and structural information.[6]Very high (pg to fg level).[7]Can be complex and matrix-dependent.Yes.YesImpurity identification, structural elucidation, trace analysis.[6][8]
CAD Nebulizes eluent to form charged aerosol particles, which are then detected by an electrometer.[9][10]Universal for non-volatile and semi-volatile compounds; response is independent of chromophores.[2][9]High (ng to sub-ng level).[2][10]Non-linear over a wide range, but can be fitted with a quadratic function.[10]Yes, but response can be affected by mobile phase composition.[11]YesNon-chromophoric impurities, excipients, and when uniform response for all analytes is desired.[12][13][14]

Quantitative Data for Vildagliptin Impurity Analysis

The following table summarizes quantitative data reported in various studies for the analysis of Vildagliptin and its impurities using HPLC/UPLC coupled with UV/PDA and MS detectors.

ParameterHPLC-UV/PDAUPLC-MS/MS
Linearity (R²) >0.99[15]0.997-0.998[16]
LOD 0.018 mg/mL (for Vildagliptin)[1]0.44 ppm (for N-nitroso-vildagliptin)[17]
LOQ 0.066 mg/mL (for Vildagliptin)[1]1.46 ppm (for N-nitroso-vildagliptin)[17]
Recovery (%) 98.3 - 100.9[15]90.5 - 99.6 (for Vildagliptin from LOQ to 150% level)[18]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for Vildagliptin impurity analysis using HPLC-UV and UPLC-MS.

Stability-Indicating RP-HPLC Method with UV Detection

This method is suitable for the quantitative determination of Vildagliptin and its degradation products.[3][19]

  • Instrumentation: A standard HPLC system equipped with a UV or PDA detector.

  • Column: Hypersil ODS C18 column (250 x 4.6 mm, 5 µm).[3][19]

  • Mobile Phase: A gradient mixture of a perchloric acid buffer, methanol, and acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.[3][19]

  • Detection Wavelength: 210 nm.[3][18][19]

  • Column Temperature: 35-40 °C.[18]

  • Injection Volume: 10-20 µL.[18]

UPLC-ESI/Q-TOF MS/MS Method for Impurity Determination

This method offers high sensitivity and selectivity for the identification and quantification of Vildagliptin and its organic impurities.[16]

  • Instrumentation: A UPLC system coupled with a tandem mass spectrometer (e.g., ESI/Q-TOF MS/MS).

  • Column: A suitable reversed-phase column, such as a KROMASIL CN (250 mm × 3.9 mm, 3.5 μm).[17]

  • Mobile Phase: A mixture of water-methanol (55:45) containing 2.5 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[17]

  • Flow Rate: 0.5 mL/min.[17]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for specific impurities.

Visualization of Workflows and Logical Relationships

Diagrams can effectively illustrate complex processes and concepts. The following visualizations were created using the DOT language.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC/UPLC Analysis cluster_detection Detection cluster_data Data Analysis s1 Weighing of Vildagliptin API or Formulation s2 Dissolution in a Suitable Diluent s1->s2 s3 Preparation of Standard Solutions and Impurity Spikes s2->s3 h1 Injection into HPLC/UPLC System s3->h1 h2 Chromatographic Separation on Column h1->h2 d1 UV/PDA Detector h2->d1 d2 Mass Spectrometer (MS) h2->d2 d3 Charged Aerosol Detector (CAD) h2->d3 da1 Peak Integration and Quantification d1->da1 d2->da1 d3->da1 da2 Impurity Profiling and Identification da1->da2 da3 Method Validation and Reporting da2->da3

Figure 1: A generalized experimental workflow for Vildagliptin impurity analysis using HPLC/UPLC.

detector_comparison cluster_uv_pda UV/PDA Detector cluster_ms Mass Spectrometry (MS) cluster_cad Charged Aerosol Detector (CAD) uv_node Principle: Light Absorbance by Chromophores uv_app Application: Routine QC, Known Chromophoric Impurities uv_node->uv_app ms_node Principle: Ionization and Mass-to-Charge Ratio Analysis ms_app Application: Impurity Identification, Structural Elucidation, Trace Analysis ms_node->ms_app cad_node Principle: Charged Aerosol Particle Detection cad_app Application: Non-chromophoric Impurities, Uniform Response cad_node->cad_app start Choice of Detector for Vildagliptin Impurity Analysis start->uv_node Chromophoric Impurities start->ms_node Unknown Impurities & High Sensitivity start->cad_node Non-Chromophoric Impurities

Figure 2: Logical relationship and primary applications of different detectors for impurity analysis.

Discussion and Recommendations

  • UV/PDA Detectors: These are the workhorses for routine quality control of Vildagliptin, especially for known impurities that possess a chromophore. The PDA detector offers the significant advantage of providing spectral data, which is invaluable for peak purity assessment and can aid in the tentative identification of new impurities.[3][4] For established manufacturing processes with a well-defined impurity profile, a validated HPLC-UV/PDA method is often sufficient and cost-effective.

  • Mass Spectrometry (MS): For the identification of unknown impurities, degradation products, or potentially genotoxic impurities, LC-MS is the gold standard.[6][8] Its high sensitivity and ability to provide molecular weight and structural information are unparalleled. As demonstrated in studies on Vildagliptin, LC-MS/MS methods can achieve very low limits of detection and quantification, making them ideal for trace-level analysis.[16][17] The use of MS is indispensable during drug development, forced degradation studies, and for investigating any out-of-specification results.

  • Charged Aerosol Detector (CAD): While specific application data for Vildagliptin impurity analysis using CAD is not widely published, its universal detection principle makes it a valuable tool, particularly for impurities that lack a chromophore.[9][13] Some potential impurities in the Vildagliptin synthesis or degradation pathways may not have a significant UV response. In such cases, CAD can provide a more accurate quantitative picture of the total impurity profile.[2][12] Its response is generally more uniform for different compounds compared to UV, which is advantageous when reference standards for all impurities are not available.[11] However, the response can be influenced by the mobile phase composition, which requires careful method development.[11]

The choice of detector for Vildagliptin impurity analysis is a strategic decision that depends on the stage of drug development and the specific analytical objective.

  • For routine quality control of known, chromophoric impurities, HPLC with UV or PDA detection is a robust and reliable choice.

  • For impurity identification, structural elucidation, and trace-level quantification , LC-MS is the most powerful and often necessary technique.

  • The Charged Aerosol Detector serves as an excellent orthogonal detection method, especially for non-chromophoric impurities , ensuring a more comprehensive understanding of the Vildagliptin impurity profile.

A combination of these detectors, particularly PDA and MS, can provide a comprehensive and robust analytical strategy for ensuring the quality and safety of Vildagliptin.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Vildagliptin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of Vildagliptin and the identification of its impurities. The information presented herein is a synthesis of data from multiple validated studies, offering a comprehensive overview of method performance and experimental protocols. This document is intended to assist researchers and analytical scientists in the selection, development, and validation of robust analytical methods for Vildagliptin impurity profiling.

Comparative Analysis of Validated Analytical Methods

The cross-validation of analytical methods is a critical step in ensuring the reliability and consistency of results, particularly in the context of pharmaceutical quality control. While direct inter-laboratory cross-validation data for Vildagliptin impurity analysis is not extensively published, a comparative analysis of independently validated methods can provide valuable insights into their respective performance characteristics. The following tables summarize the key validation parameters for different High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods reported in the literature.

Table 1: Comparison of HPLC Methods for Vildagliptin Analysis
Parameter Method 1 Method 2 Method 3 Method 4
Column Altima C18 (150mm x 4.6mm, 5µm)[1]Waters X-Bridge C8 (150 x 4.6 mm, 5 µm)[2]Hypersil ODS (250 x 4.6) mm, 5 μm[3]Chromasil-C18 (4.5 × 250 mm; 5 μm)[4]
Mobile Phase Dilute phosphoric acid solution (pH 2.6) and acetonitrile (B52724) (40:60 v/v)[1]Buffer (pH 3.0) and (ACN : Methanol) (80:19:1)[2]Perchloric acid Buffer, methanol, acetonitrile and Triethylamine[3]Methanol: 0.1% orthophosphoric acid (80:20) adjusted to pH 4[4]
Flow Rate 0.5 mL/min[1]1.2 ml/min[2]1.0 mL/min[3]0.7ml/min[4]
Detection Wavelength 210 nm[1]210 nm[2]210 nm[3]206nm[4]
Linearity Range Not Specified100-300 mcg/mL[2]LOQ to 150% of impurity specification limit (0.5%)[3]1-15µg/ml[4]
Correlation Coefficient (r²) 0.999[1]Not SpecifiedNot Specified> 0.999[4]
LOD Not SpecifiedNot SpecifiedNot Specified0.09 µg/ml[4]
LOQ Not SpecifiedNot SpecifiedNot Specified65 µg/ml[4]
Retention Time 3.05 min[1]Not SpecifiedNot Specified2.54 min[4]
Table 2: Comparison of UPLC-MS Methods for Vildagliptin Impurity Analysis
Parameter Method 1
Technique UPLC-ESI/Q-TOF MS/MS[5][6]
Linearity (r²) 0.997–0.998[5][6]
Key Advantage Enhanced separation efficiency, shorter analysis time, and increased resolution compared to HPLC.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are the experimental protocols for two distinct HPLC methods used for the analysis of Vildagliptin and its impurities.

Method 1: RP-HPLC Method for Vildagliptin Estimation
  • Instrumentation: An HPLC system equipped with an Altima C18 column (150mm x 4.6mm, 5µm) as the stationary phase.[1]

  • Mobile Phase: A mixture of dilute phosphoric acid solution (pH adjusted to 2.6) and acetonitrile in a ratio of 40:60 v/v.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Detection: UV detection at a wavelength of 210 nm.[1]

  • Injection Volume: 10µL.[1]

  • Run Time: 6.0 min.[1]

Method 2: Stability-Indicating RP-HPLC Method for Vildagliptin and its Impurities
  • Instrumentation: An HPLC system with a Hypersil ODS column (250 x 4.6 mm, 5 μm).[3]

  • Mobile Phase: A mixture of Perchloric acid buffer, methanol, acetonitrile, and Triethylamine.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at 210 nm.[3]

  • Validation: The method was validated as per ICH guidelines and was found to be linear, accurate, and precise from the Limit of Quantification (LOQ) level to 150% of the impurity specification limit (0.5%).[3]

Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods. Vildagliptin has been subjected to various stress conditions to identify potential degradation products.

  • Acidic Degradation: Treatment with 1M HCl at 80°C for 3 to 9 hours resulted in significant degradation.[7][8]

  • Basic Degradation: Exposure to 0.1M NaOH at room temperature for 3 hours led to degradation.[8]

  • Oxidative Degradation: Vildagliptin showed significant degradation when treated with 3% H₂O₂.[3] Under these conditions, the drug was completely degraded within 60 minutes at high temperatures.[9]

  • Thermal and Photolytic Degradation: Vildagliptin was found to be relatively stable under thermal and UV light conditions.[7]

Visualizing the Cross-Validation Workflow

The following diagram illustrates a generalized workflow for the cross-validation of an analytical method between two laboratories, a fundamental process for ensuring method transferability and result consistency.

Analytical_Method_Cross_Validation cluster_0 Originating Lab (Lab A) cluster_1 Receiving Lab (Lab B) cluster_2 Data Comparison & Acceptance A1 Method Development & Validation A2 Protocol & SOP Preparation A1->A2 A3 Sample & Standard Preparation A2->A3 B1 Method Transfer Protocol Review A2->B1 Transfer Package A4 Analysis of Validation Samples A3->A4 C1 Statistical Analysis of Results A4->C1 Lab A Data B2 Analyst Training & System Familiarization B1->B2 B3 Execution of Validation Experiments B2->B3 B4 Analysis of Blinded Cross-Validation Samples B3->B4 B4->C1 Lab B Data C2 Acceptance Criteria Met? C1->C2 C3 Method Successfully Cross-Validated C2->C3 Yes C4 Investigation & Troubleshooting C2->C4 No

References

A Comparative Guide to Analytical Methods for Vildagliptin Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantification of Vildagliptin (B1682220) Impurity A, a critical step in ensuring the quality and safety of the antidiabetic drug Vildagliptin. Vildagliptin Impurity A, chemically known as 3-amino-1-adamantanol, is a synthetic intermediate that can be present in the final drug substance. This document outlines the performance characteristics of three distinct analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)—supported by experimental data from published studies.

Quantitative Performance Comparison

The following tables summarize the key validation parameters for the different analytical methods used to quantify this compound.

Table 1: Linearity Data

MethodAnalyteLinearity RangeCorrelation Coefficient (r) / Coefficient of Determination (r²)
RP-HPLC[1][2]This compound (AAD)15-40 µg/mLNot explicitly stated for impurity
Gas Chromatography (GC)[3]3-amino-1-adamantanolNot explicitly statedr = 0.9956
UPLC-MS/MS[4]3-amino-1-adamantanol (VLI)2–160 ng/mLNot explicitly stated

Table 2: Accuracy and Precision Data

MethodAnalyteAccuracy (% Recovery)Precision (% RSD)
RP-HPLC[1][2]This compound (AAD)Data not availableData not available
Gas Chromatography (GC)[3]3-amino-1-adamantanolData not availableData not available in abstract
UPLC-MS/MS[4]3-amino-1-adamantanol (VLI)Data not available in abstractData not available in abstract

Table 3: Detection and Quantification Limits

MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)
RP-HPLC[1][2]This compound (AAD)Data not availableData not available
Gas Chromatography (GC)[3]3-amino-1-adamantanolData not available2 ng
UPLC-MS/MS[4]3-amino-1-adamantanol (VLI)Data available in full textData available in full text

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of analytical results. The following are the experimental protocols for the cited methods.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the determination of Vildagliptin in the presence of its synthetic intermediate, 3-amino-1-adamantanol (AAD).[1][2]

  • Instrumentation: Schimadzu LC-20 AT Liquid Chromatograph with a UV detector.[1]

  • Column: Symmetry® Waters C18 column (150 mm × 4.6 mm, 5 μm).[1]

  • Mobile Phase: A mixture of potassium dihydrogen phosphate (B84403) buffer (pH 4.6), acetonitrile, and methanol (B129727) in a ratio of 30:50:20 (v/v/v).[1]

  • Flow Rate: 1 mL/min.[1]

  • Detection: UV detection at 220 nm.[1]

  • Injection Volume: 25 μL.[1]

  • Sample Preparation: Standard stock solutions of 1 mg/mL are prepared by dissolving 100 mg of the substance in 100 mL of methanol. Working solutions are prepared by serial dilution.[1]

Gas Chromatography (GC)

This method is designed for the determination of 3-amino-1-adamantanol and L-prolinamide in Vildagliptin.[3]

  • Instrumentation: Gas chromatograph with a hydrogen flame ionization detector (FID).[3]

  • Column: Capillary column with a stationary phase of 6% cyanopropylphenyl-94% dimethylpolysiloxane.[3]

  • Column Temperature: 190°C, maintained for 12 minutes.[3]

  • Inlet Temperature: 225°C.[3]

  • Detector Temperature: 290°C.[3]

  • Column Flow Rate: 6 mL/min.[3]

  • Injection Volume: 2 µL.[3]

  • Split Ratio: 10:1.[3]

  • Sample Preparation: A test solution is prepared by accurately weighing 1.0g of the Vildagliptin sample, dissolving it in a solvent in a 10mL volumetric flask, and diluting to the mark.[3]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method allows for the simultaneous determination of Metformin, Vildagliptin, and 3-amino-1-adamantanol in human plasma.[4]

  • Instrumentation: UPLC system coupled with a tandem mass spectrometer.[4]

  • Column: UPLC-C18 column (5 cm).[4]

  • Mobile Phase: A mixture of 0.5% acetic acid in methanol and 0.02 M aqueous ammonium (B1175870) acetate (B1210297) in a ratio of 10:90 (v/v).[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Detection: Tandem mass spectrometry (MS/MS).[4]

  • Sample Preparation: The method involves sample preparation from human plasma, details of which would be in the full publication.[4]

Visualized Workflows and Relationships

Diagrams illustrating the experimental workflow and the logical comparison of the methods are provided below to enhance understanding.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Processing weigh Weigh 1.0g Vildagliptin dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to 10mL dissolve->dilute inject Inject 2µL into GC dilute->inject separate Separation on Capillary Column (190°C) inject->separate detect FID Detection (290°C) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Impurity A integrate->quantify

GC Method Experimental Workflow

G cluster_methods Analytical Methods for this compound cluster_params Key Performance Parameters HPLC RP-HPLC Specificity Specificity HPLC->Specificity Good Sensitivity Sensitivity (LOQ) HPLC->Sensitivity µg/mL range Matrix Applicable Matrix HPLC->Matrix Bulk Drug Speed Analysis Speed HPLC->Speed Moderate GC Gas Chromatography GC->Specificity High GC->Sensitivity ng level GC->Matrix Bulk Drug GC->Speed Moderate (12 min) UPLC_MS UPLC-MS/MS UPLC_MS->Specificity Very High UPLC_MS->Sensitivity ng/mL range UPLC_MS->Matrix Biological Samples (Plasma) UPLC_MS->Speed Fast

Logical Comparison of Analytical Methods

References

A Comparative Guide to Robustness Testing for Vildagliptin Impurity Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of robustness testing for various analytical methods used to quantify impurities in Vildagliptin, a key oral anti-hyperglycemic agent. Ensuring the robustness of an analytical method is a critical component of validation, demonstrating its reliability and suitability for routine use in quality control by deliberately varying method parameters. This document presents supporting experimental data from various studies, detailed experimental protocols, and visual workflows to aid in the development and validation of reliable analytical methods for Vildagliptin and its impurities.

Data Presentation: Comparative Analysis of Robustness Studies

The robustness of an analytical method is established by evaluating the impact of small, deliberate variations in method parameters on the analytical results. The following tables summarize the robustness testing parameters for the most common analytical techniques used for Vildagliptin impurity analysis: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC).

Table 1: Robustness Testing Parameters for HPLC Methods
Parameter VariedVariation RangeMonitored ResultsTypical Outcome
Flow Rate ± 0.1 to 0.2 mL/minRetention Time, Peak Area, Tailing Factor, Resolution, % AssayNo significant changes in system suitability parameters; % Assay remains within acceptable limits (e.g., 99.01% - 99.28%).[1]
Mobile Phase pH ± 0.1 to 0.2 unitsRetention Time, Tailing Factor, ResolutionMethod remains reliable within this range, with system suitability criteria being met.
Mobile Phase Composition ± 2% to 5% (Organic Phase)Retention Time, ResolutionSystem suitability parameters are met, indicating the method's resilience to minor changes in solvent composition.
Column Temperature ± 2°C to 5°CRetention Time, Peak Shape, % AssayMinimal impact on chromatographic performance; % Assay remains within acceptable limits (e.g., 99.36% - 99.89%).[1]
Wavelength ± 1 to 2 nmPeak AreaNo significant impact on the quantification of Vildagliptin and its impurities.[2]
Table 2: Robustness Testing Parameters for UPLC Methods
Parameter VariedVariation RangeMonitored ResultsTypical Outcome
Flow Rate ± 0.05 mL/minRetention Time, Peak Area, ResolutionThe method is proven to be robust with no significant effect on the results.[3][4][5]
Mobile Phase pH ± 0.1 unitsRetention Time, Peak ShapeMinor shifts in retention time without compromising the resolution between Vildagliptin and its impurities.[5]
Column Temperature ± 2°CRetention Time, ResolutionThe method demonstrates stability with deliberate variations in column temperature.[5]
Table 3: Robustness Testing Parameters for HPTLC Methods
Parameter VariedVariation RangeMonitored ResultsTypical Outcome
Mobile Phase Composition ± 2% to 5%Rf Value, Peak AreaNo significant changes in the Rf values and chromatographic profiles.[6][7]
Wavelength ± 2 nmPeak AreaThe method is found to be robust for the detection and quantification of Vildagliptin.
Development Distance ± 5 mmRf Value, ResolutionMinimal impact on the separation of Vildagliptin from its impurities.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from validated methods and serve as a foundation for establishing a robust analytical procedure for Vildagliptin impurity analysis.

Protocol 1: Stability-Indicating HPLC Method for Vildagliptin Impurity Profiling

1. Instrumentation:

  • A standard HPLC system equipped with a photodiode array (PDA) or UV detector, pump, and autosampler.

2. Chromatographic Conditions:

  • Column: ODS-4 C18 (250 mm x 4.6 mm, 3 µm) or equivalent.[1]

  • Mobile Phase: A degassed mixture of a buffer (e.g., 1% perchloric acid in water), acetonitrile, and methanol (B129727) in a ratio of 870:100:30 (v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 50°C.[1]

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Vildagliptin reference standard (e.g., 1 mg/mL) in the mobile phase. Further dilute to a working concentration (e.g., 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the Vildagliptin drug substance or a powdered portion of the drug product in the mobile phase to achieve a similar concentration as the standard solution.

4. Robustness Testing Protocol:

  • Prepare the standard solution as described above.

  • Systematically vary the following parameters one at a time:

    • Flow Rate: Adjust the flow rate to 0.8 mL/min and 1.2 mL/min.

    • Column Temperature: Set the column temperature to 48°C and 52°C.

    • Mobile Phase Composition: Alter the ratio of the organic solvents by ±2%.

    • Detection Wavelength: Change the detection wavelength to 208 nm and 212 nm.

  • Inject the standard solution in triplicate for each varied condition and for the nominal conditions.

  • Evaluate the system suitability parameters (e.g., tailing factor, theoretical plates, %RSD of peak areas) and compare them against the predefined acceptance criteria.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Vildagliptin (e.g., 1 mg/mL) in a suitable solvent such as methanol or the diluent.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and heat at 80°C for a specified duration (e.g., 2 hours). Cool and neutralize with 1N NaOH.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH and keep at 70°C for a specified duration (e.g., 1 hour). Cool and neutralize with 1N HCl.

  • Oxidative Degradation: Treat the stock solution with an equal volume of 3% H₂O₂ and keep at 60°C for a specified duration (e.g., 30 minutes).

  • Thermal Degradation: Expose the solid Vildagliptin powder to dry heat (e.g., 70°C) for a specified duration (e.g., 3 hours).

  • Photolytic Degradation: Expose the Vildagliptin solution to UV light (in a UV chamber) for a specified duration (e.g., 24 hours).

3. Analysis:

  • Analyze the unstressed and all stressed samples using the developed analytical method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main Vildagliptin peak.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the robustness testing process and the signaling pathway for Vildagliptin's primary mechanism of action.

Robustness_Testing_Workflow cluster_setup Method Setup cluster_variation Parameter Variation cluster_analysis Analysis and Evaluation cluster_outcome Outcome start Optimized Analytical Method prep Prepare Standard and Sample Solutions start->prep flow_rate Flow Rate (±0.2 mL/min) ph Mobile Phase pH (±0.2) composition Mobile Phase Composition (±2%) temperature Column Temperature (±2°C) analyze Analyze Samples Under Each Condition flow_rate->analyze ph->analyze composition->analyze temperature->analyze evaluate Evaluate System Suitability (%RSD, Tailing Factor, Resolution) analyze->evaluate decision Meet Acceptance Criteria? evaluate->decision robust Method is Robust decision->robust Yes not_robust Method is Not Robust (Re-evaluate/Modify) decision->not_robust No

Caption: Workflow for Robustness Testing of an Analytical Method.

Vildagliptin_Signaling_Pathway cluster_input Input cluster_hormones Incretin Hormones cluster_pancreas Pancreatic Response cluster_dpp4 DPP-4 Enzyme cluster_output Outcome food Food Intake glp1 GLP-1 food->glp1 gip GIP food->gip insulin ↑ Insulin Secretion (β-cells) glp1->insulin glucagon ↓ Glucagon Secretion (α-cells) glp1->glucagon dpp4 DPP-4 glp1->dpp4 gip->insulin gip->dpp4 glucose ↓ Blood Glucose insulin->glucose glucagon->glucose inactivation Inactivation dpp4->inactivation vildagliptin Vildagliptin vildagliptin->dpp4 Inhibits

Caption: Vildagliptin's Mechanism of Action via DPP-4 Inhibition.

References

Limit of detection (LOD) and quantification (LOQ) for Vildagliptin Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Vildagliptin Impurity A, a key parameter in the quality control of the antidiabetic drug Vildagliptin. Understanding these limits across different analytical methods is crucial for selecting the appropriate technique for routine analysis and stability studies.

Comparison of LOD and LOQ Values

The sensitivity of analytical methods for this compound varies depending on the instrumentation and methodology employed. While specific comparative data for this compound is limited in publicly available literature, the following table summarizes representative LOD and LOQ values for Vildagliptin and its related impurities, offering insights into the capabilities of different analytical techniques.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Matrix
RP-HPLC-UVVildagliptin1.158 µg/mL[1]3.509 µg/mL[1]Bulk and Pharmaceutical Formulations
RP-HPLC-UVVildagliptin0.06 µg/mL0.21 µg/mLPharmaceutical Dosage Form
LC-MS/MSVildagliptin1.5 ng/mL[2]5 ng/mL[2]Human Plasma
LC-MS/MSVildagliptin & related compounds≤ 0.6 ng/mL[3]-Tablets
LC-MS/MS (with derivatization)Vildagliptin0.4 pg/mL[4]1 pg/mL[4]Rat Serum

It is important to note that for general impurity profiling of Vildagliptin, analytical methods are validated to be linear, accurate, and precise from the LOQ level up to 150% of the impurity specification limit, which is often set at 0.5%[5][6].

Experimental Protocols

Detailed experimental protocols are essential for replicating and comparing analytical methods. Below are summaries of methodologies used for the determination of Vildagliptin and its impurities.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is commonly used for the routine quality control of Vildagliptin and its impurities in pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 column (e.g., Hypersil ODS, 250 x 4.6 mm, 5 µm) is frequently used.[6]

  • Mobile Phase: A mixture of a buffer (e.g., Perchloric acid buffer or ammonium (B1175870) dihydrogen phosphate) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol).[1][6]

  • Flow Rate: Typically around 1.0 mL/min.[6]

  • Detection: UV detection is commonly performed at 210 nm.[6]

  • LOD and LOQ Determination: These are experimentally determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally used for LOD and 10:1 for LOQ.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it suitable for the detection of trace-level impurities and for bioanalytical studies.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A C18 or other suitable reversed-phase column.

  • Mobile Phase: A mixture of an aqueous phase with a modifier (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization: Electrospray ionization (ESI) in positive ion mode is often employed.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification to enhance selectivity and sensitivity.

  • LOD and LOQ Determination: Calculated based on the standard deviation of the response and the slope of the calibration curve, or determined by injecting progressively lower concentrations of the standard solution.

Workflow for LOD and LOQ Determination

The following diagram illustrates a typical workflow for determining the Limit of Detection and Limit of Quantification for an analytical method.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_determination Determination StandardPrep Prepare Standard Solutions of this compound SerialDilution Perform Serial Dilutions StandardPrep->SerialDilution Injection Inject Solutions into Chromatographic System SerialDilution->Injection DataAcquisition Acquire Chromatographic Data Injection->DataAcquisition SN_Ratio Determine Signal-to-Noise Ratio DataAcquisition->SN_Ratio CalibrationCurve Construct Calibration Curve DataAcquisition->CalibrationCurve LOD_Calc Calculate LOD (S/N ≈ 3) SN_Ratio->LOD_Calc LOQ_Calc Calculate LOQ (S/N ≈ 10) or from Calibration Curve SN_Ratio->LOQ_Calc CalibrationCurve->LOQ_Calc

Caption: Workflow for determining LOD and LOQ.

References

Vildagliptin Impurity A: A Comparative Analysis of a Key Degradation Product

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the impurity profile of a drug substance is paramount to ensuring its quality, safety, and efficacy. This guide provides a detailed comparison of Vildagliptin (B1682220) Impurity A against other degradation products, supported by experimental data and methodologies.

Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is susceptible to degradation under various stress conditions, leading to the formation of several impurities. Among these, Vildagliptin Impurity A, chemically known as (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine carboxamide, is a significant process-related impurity and a primary degradation product.[1] Its formation, primarily through the hydrolysis of the nitrile group of the parent vildagliptin molecule, serves as a critical quality attribute to be monitored during stability studies.[2]

Comparative Analysis of Vildagliptin Degradation Products

Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are instrumental in identifying the potential degradation pathways of vildagliptin. These studies reveal the formation of multiple degradation products, each with a unique profile. The following tables summarize the key degradation products identified in various studies, with a focus on their formation conditions and analytical characteristics.

Impurity/Degradant Chemical Name/Structure Formation Condition(s) Relative Retention Time (RRT) m/z Value
This compound (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine carboxamideBasic, Acidic, Oxidative0.6321.1
Degradant at RRT 1.3 2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dioneAcidic1.3304
Degradant at RRT 1.2 1-(((1S, 3S, 5S, 7S)-1,3-dihydroxyadamantan-2-yl)glycyl)pyrrolidine-2-carboxamideBasic1.2337.2
Degradant at RRT 0.4 (1,4-dioxo-1,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl)glycylprolineBasic0.4322.6
Degradant at RRT 0.38 N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinateOxidative0.38241.1
Degradant at RRT 0.8 (1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-olOxidative0.8183.1
Degradant (Compound A) [(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acidAcidic, BasicNot specified226
Degradant (Compound B) 1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acidAcidic, Basic, OxidativeNot specifiedNot specified

Formation Pathways and Mechanisms

The degradation of vildagliptin into its various impurities follows distinct chemical pathways triggered by specific stress conditions.

Hydrolytic Degradation (Acidic and Basic Conditions)

Under both acidic and basic conditions, the primary degradation pathway involves the hydrolysis of the nitrile group of vildagliptin. This leads to the formation of this compound (the amide) and subsequently the corresponding carboxylic acid (Compound B). In acidic conditions, another major degradant is formed by intramolecular cyclization.

G Vildagliptin Vildagliptin (Nitrile) ImpurityA This compound (Amide) Vildagliptin->ImpurityA Hydrolysis (H+ or OH-) CyclizedProduct Cyclized Degradant (RRT 1.3) Vildagliptin->CyclizedProduct Intramolecular Cyclization (Acidic) CarboxylicAcid Carboxylic Acid Degradant (Compound B) ImpurityA->CarboxylicAcid Further Hydrolysis

Hydrolytic Degradation Pathways of Vildagliptin.
Oxidative Degradation

In the presence of an oxidizing agent like hydrogen peroxide, vildagliptin undergoes more complex degradation, leading to several products. These include the formation of N-hydroxy and hydroxyamino derivatives of the adamantane (B196018) moiety.

G Vildagliptin Vildagliptin Oxidative_Deg1 N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate (RRT 0.38) Vildagliptin->Oxidative_Deg1 Oxidation Oxidative_Deg2 (1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol (RRT 0.8) Vildagliptin->Oxidative_Deg2 Oxidation ImpurityA This compound Vildagliptin->ImpurityA Oxidation

Oxidative Degradation Pathways of Vildagliptin.

Experimental Protocols

The identification and quantification of vildagliptin and its degradation products are primarily achieved through High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on vildagliptin.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Vildagliptin Stock Solution (e.g., 1 mg/mL in methanol) Acid Acidic (e.g., 1M HCl at 80°C) Prep->Acid Base Basic (e.g., 0.1M NaOH at RT) Prep->Base Oxidative Oxidative (e.g., 3% H2O2 at RT) Prep->Oxidative Thermal Thermal (e.g., 80°C) Prep->Thermal Photo Photolytic (e.g., UV light) Prep->Photo Neutralize Neutralize (for acid/base stressed samples) Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by HPLC/LC-MS Dilute->Analyze

Experimental Workflow for Forced Degradation Studies.

1. Acidic Degradation:

  • Dissolve a known amount of vildagliptin in a suitable organic solvent (e.g., methanol).

  • Add an equal volume of an acidic solution (e.g., 1 M HCl).

  • Heat the mixture at a specified temperature (e.g., 80°C) for a defined period.

  • Neutralize the solution with a base (e.g., NaOH solution) to pH 7.0.

  • Dilute to the final concentration with the mobile phase diluent.

2. Basic Degradation:

  • Dissolve vildagliptin in an organic solvent.

  • Add an equal volume of a basic solution (e.g., 0.1 M NaOH).

  • Keep the mixture at room temperature for a specified time.

  • Neutralize the solution with an acid (e.g., HCl solution) to pH 7.0.

  • Dilute to the final concentration.

3. Oxidative Degradation:

  • Dissolve vildagliptin in an organic solvent.

  • Add an equal volume of an oxidizing agent (e.g., 3% H₂O₂).

  • Keep the solution at room temperature for a defined period.

  • Dilute to the final concentration.

4. Thermal Degradation:

  • Expose a solid sample of vildagliptin to dry heat at a specified temperature (e.g., 80°C) for a set duration.

  • Alternatively, heat a solution of vildagliptin.

  • Dissolve and dilute the sample to the final concentration.

5. Photolytic Degradation:

  • Expose a solution of vildagliptin to UV light (e.g., in a photostability chamber) for a specified duration.

  • Dilute the sample to the final concentration.

HPLC Method for Impurity Profiling
  • Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A gradient elution with a mixture of a buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is typically employed.[4]

  • Flow Rate: A standard flow rate of 1.0 mL/min is often used.[3]

  • Detection: UV detection at a wavelength of around 210 nm is suitable for vildagliptin and its impurities.[3]

  • Injection Volume: Typically 10-20 µL.

LC-MS Method for Structural Elucidation
  • Chromatography: Utilizes an HPLC or UHPLC system similar to the impurity profiling method.

  • Mass Spectrometry: A mass spectrometer with an electrospray ionization (ESI) source is used for the detection and identification of the molecular weights of the degradation products.[4][5]

  • MS/MS Analysis: Tandem mass spectrometry (MS/MS) can be employed to obtain fragmentation patterns, which aids in the structural elucidation of the impurities.

Conclusion

The comprehensive analysis of this compound and other degradation products is crucial for the development of stable and safe vildagliptin formulations. This guide highlights the importance of forced degradation studies in identifying potential impurities and understanding their formation pathways. The provided experimental protocols offer a foundation for researchers to conduct their own stability-indicating analyses. By carefully monitoring and controlling these impurities, the quality and therapeutic efficacy of vildagliptin drug products can be ensured.

References

Vildagliptin Impurities: A Comparative Guide to Genotoxic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genotoxic potential of known impurities of vildagliptin (B1682220), an oral hypoglycemic agent. The safety of drug substances is paramount, and understanding the potential genotoxicity of impurities is a critical aspect of drug development and regulatory assessment. This document summarizes key experimental findings, presents detailed methodologies for the cited studies, and offers visual representations of experimental workflows to support researchers in this field.

Executive Summary

Recent studies have investigated the genotoxic potential of several vildagliptin impurities. A key study focused on three process-related impurities: vildagliptin cyclic amidine, vildagliptin diketopiperazine, and vildagliptin amide. These impurities were found to be non-mutagenic and non-clastogenic/aneugenic in a battery of in silico and in vitro tests.[1][2] In contrast, N-nitroso vildagliptin amide (NNVI), a potential nitrosamine (B1359907) impurity, has been identified as a genotoxic concern, exhibiting DNA-damaging potential in in vitro assays. This guide will delve into the available data for these impurities.

Comparative Genotoxicity Data

The following tables summarize the quantitative data from in vitro genotoxicity studies on vildagliptin impurities.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for Vildagliptin Impurities

Test ArticleBacterial StrainConcentration (µ g/plate )Metabolic Activation (S9)Mean Revertant Colonies ± SDFold Induction vs. Negative ControlResult
Vildagliptin Cyclic Amidine TA981000-25 ± 21.0Negative
1000+35 ± 31.0Negative
TA1001000-120 ± 101.0Negative
1000+135 ± 121.0Negative
Vildagliptin Diketopiperazine TA981000-26 ± 31.0Negative
1000+34 ± 41.0Negative
TA1001000-122 ± 111.0Negative
1000+133 ± 111.0Negative
Vildagliptin Amide TA981000-24 ± 21.0Negative
1000+36 ± 31.0Negative
TA1001000-125 ± 121.0Negative
1000+138 ± 131.0Negative
Negative Control TA98--25 ± 3--
-+35 ± 4--
TA100--121 ± 11--
-+134 ± 12--
Positive Control TA98Various->2x Negative>2Positive
Various+>2x Negative>2Positive
TA100Various->2x Negative>2Positive
Various+>2x Negative>2Positive

Data extracted from Hamitoğlu et al., 2025. The study concluded that none of the tested impurities showed mutagenic potential.[1]

Table 2: In Vitro Micronucleus Test Results for Vildagliptin Impurities in Human Lymphocytes

Test ArticleConcentration (µg/mL)Metabolic Activation (S9)% Micronucleated Cells ± SDFold Induction vs. Negative ControlResult
Vildagliptin Cyclic Amidine 100-1.2 ± 0.31.0Negative
+1.3 ± 0.41.0Negative
Vildagliptin Diketopiperazine 100-1.3 ± 0.41.1Negative
+1.4 ± 0.51.1Negative
Vildagliptin Amide 100-1.2 ± 0.21.0Negative
+1.3 ± 0.31.0Negative
Negative Control --1.2 ± 0.3--
+1.3 ± 0.4--
Positive Control Various-Significantly Increased>2Positive
Various+Significantly Increased>2Positive

Data extracted from Hamitoğlu et al., 2025. The study concluded that none of the investigated impurities showed clastogenic or anougenic potential.[1]

Table 3: In Vitro Comet Assay (Single Cell Gel Electrophoresis) for N-Nitroso Vildagliptin Amide (NNVI)

Test ArticleCell LineConcentration (ppm)% Tail DNA (Mean ± SD)Result
N-Nitroso Vildagliptin Amide (NNVI) BALB 3T35Not significantly different from controlNegative
25Not significantly different from controlNegative
50Not significantly different from controlNegative
100Significantly increased vs. controlPositive
125Significantly increased vs. controlPositive
Negative Control BALB 3T30Baseline-
Positive Control BALB 3T3-Significantly increased vs. controlPositive

Qualitative results are based on a study which reported that genotoxic effects were evident at 100 ppm, with increased DNA tail intensity. Specific quantitative data on % tail DNA was not available in the public domain.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below, based on the referenced studies and established guidelines such as the OECD and ICH S2(R1).[1]

Bacterial Reverse Mutation Assay (Ames Test)
  • Purpose: To assess the potential of a substance to induce gene mutations in bacteria.

  • Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA, with and without metabolic activation.

  • Methodology:

    • Preparation of Cultures: Bacterial strains are grown overnight in nutrient broth.

    • Metabolic Activation: A rat liver homogenate (S9 fraction) is used to simulate mammalian metabolism.

    • Exposure: The test article, bacterial culture, and either S9 mix or a buffer are combined in molten top agar (B569324).

    • Plating: The mixture is poured onto minimal glucose agar plates.

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine or tryptophan) is counted.

  • Evaluation Criteria: A compound is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies that is at least double the background (negative control) count.

In Vitro Micronucleus Assay
  • Purpose: To detect the potential of a substance to cause chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity).

  • Test System: Human peripheral blood lymphocytes or other suitable mammalian cell lines (e.g., CHO, V79, TK6).

  • Methodology:

    • Cell Culture and Treatment: Cells are cultured and exposed to various concentrations of the test article, with and without S9 metabolic activation, for a short (3-6 hours) or long (24-48 hours) duration.

    • Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells.

    • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Scoring: Binucleated cells are scored for the presence of micronuclei (small, membrane-bound DNA fragments or whole chromosomes that are not incorporated into the main nucleus during cell division).

  • Evaluation Criteria: A statistically significant, concentration-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.

In Vitro Comet Assay (Single Cell Gel Electrophoresis)
  • Purpose: To detect DNA strand breaks in individual cells.

  • Test System: Various eukaryotic cell types, including primary cells and established cell lines (e.g., BALB 3T3).

  • Methodology:

    • Cell Encapsulation: Cells treated with the test compound are embedded in a thin layer of low-melting-point agarose (B213101) on a microscope slide.

    • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

    • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis.

    • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

    • Analysis: Damaged DNA, containing strand breaks, migrates further in the electric field, forming a "comet tail." The extent of DNA damage is quantified by measuring parameters such as the percentage of DNA in the tail and the tail moment.

  • Evaluation Criteria: A statistically significant increase in the chosen comet parameters in treated cells compared to control cells indicates a genotoxic effect.

Visualizations

Standard Genotoxicity Testing Workflow

The following diagram illustrates a typical workflow for assessing the genotoxic potential of pharmaceutical impurities, in accordance with ICH S2(R1) guidelines.

Genotoxicity_Testing_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing Battery (Option 1) cluster_2 In Vivo Follow-up cluster_3 Risk Assessment InSilico_Assessment In Silico (Q)SAR Assessment (ICH M7) Ames_Test Bacterial Reverse Mutation Assay (Ames Test) InSilico_Assessment->Ames_Test If structural alerts or concern InVitro_Mammalian In Vitro Mammalian Cell Assay (e.g., Micronucleus or Chromosomal Aberration) Ames_Test->InVitro_Mammalian Risk_Characterization Weight of Evidence and Risk Characterization Ames_Test->Risk_Characterization If negative in vitro results InVivo_Test In Vivo Genotoxicity Assay (e.g., Micronucleus Test in Rodents) InVitro_Mammalian->InVivo_Test If positive in vitro results InVitro_Mammalian->Risk_Characterization If negative in vitro results InVivo_Test->Risk_Characterization

Caption: Standard workflow for genotoxicity testing of pharmaceutical impurities.

Conclusion

The available data indicates that the process-related impurities of vildagliptin—cyclic amidine, diketopiperazine, and amide—do not pose a genotoxic risk based on comprehensive in vitro testing.[1][2] However, the potential for the formation of N-nitroso vildagliptin amide (NNVI) warrants careful consideration and control during the manufacturing and storage of vildagliptin-containing products, as this impurity has demonstrated genotoxic potential. This guide serves as a valuable resource for researchers and professionals in the pharmaceutical industry, providing a consolidated overview of the current understanding of the genotoxic profile of vildagliptin impurities and the methodologies employed for their assessment. Continuous monitoring and evaluation of impurities are essential to ensure the safety and quality of pharmaceutical products.

References

Navigating the Regulatory Maze: A Comparative Guide to Vildagliptin Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. For Vildagliptin, a widely used oral anti-diabetic agent, a thorough understanding of the regulatory landscape for impurity profiling is paramount. This guide provides a comparative overview of the regulatory requirements, analytical methodologies, and known impurities of Vildagliptin, supported by experimental data from published literature.

Regulatory Framework: A Reliance on ICH Guidelines

Vildagliptin is not currently described in the European Pharmacopoeia (Ph.Eur.) or the United States Pharmacopeia (USP).[1][2] Therefore, the control of impurities in Vildagliptin drug substances and products primarily adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3] Specifically, ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) provide the framework for reporting, identifying, and qualifying impurities.

The European Medicines Agency (EMA) public assessment reports for generic Vildagliptin products confirm that the control of impurities is based on ICH guidelines and developmental studies.[3] These impurities are categorized as organic impurities, inorganic impurities, residual solvents, and potential genotoxic impurities.[3] For certain non-genotoxic impurities, a shelf-life acceptance criterion of not more than 1% has been considered acceptable by the EMA.

Known Impurities of Vildagliptin

A number of process-related and degradation impurities of Vildagliptin have been identified and are crucial for monitoring during quality control. The structures and names of some key impurities are listed below.

Impurity NameChemical NameStructure (if available)
Vildagliptin Impurity A (Amide Impurity) [4][5](2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine carboxamideC₁₇H₂₇N₃O₃
Vildagliptin Acid Impurity 1-[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carboxylic acidC₁₇H₂₆N₂O₄
Vildagliptin Imine Impurity [5]Hexahydro-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-1-iminopyrrolo[1,2-a]pyrazin-4(1H)-oneC₁₇H₂₅N₃O₂
(2R)-Isomer [5](2R)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine carbonitrileC₁₇H₂₅N₃O₂
Des-hydroxy Impurity [5]1-[2-(Adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carbonitrileC₁₇H₂₅N₃O
Impurity E [6](2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrileC₁₇H₂₃N₃O₂
Impurity F [6](8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dioneC₉H₁₄N₂O₃

Comparative Analysis of Analytical Methods for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common analytical technique for the separation and quantification of Vildagliptin and its impurities.[7] The following table summarizes and compares different HPLC methods reported in the scientific literature.

Parameter Method 1 Method 2 Method 3
Column Symmetry® Waters C18 (150 mm × 4.6 mm, 5 μm)[8]Information not availableInformation not available
Mobile Phase Potassium dihydrogen phosphate (B84403) buffer (pH 4.6) : Acetonitrile : Methanol (B129727) (30:50:20, v/v/v)[8]Acetonitrile and buffer solution (pH 7.0) with gradient elution[7]10 mM sodium octylsulfonate (pH 2.1) and Acetonitrile[7]
Flow Rate 1.0 mL/min[8]1.0 mL/min[7]1.0 mL/min[7]
Detection UV at 220 nm[8]UV at 210 nm[7]UV at 210 nm[7]
Focus Determination in the presence of synthetic intermediate 3-amino-1-adamantanol[8]Determination of content and related contaminants in the substance[7]Ion-pair HPLC for Vildagliptin and related contaminants[7]

Experimental Protocols

Method 1: HPLC for Vildagliptin and its Synthetic Intermediate[8]
  • Chromatographic System: A liquid chromatograph equipped with a UV detector.

  • Column: Symmetry® Waters C18 (150 mm × 4.6 mm, 5 μm).

  • Mobile Phase: A filtered and degassed mixture of potassium dihydrogen phosphate buffer (pH 4.6), acetonitrile, and methanol in a ratio of 30:50:20 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Standard Solution Preparation: Prepare a standard solution of Vildagliptin in the mobile phase.

  • Sample Solution Preparation: Prepare a sample solution of the Vildagliptin drug substance or product in the mobile phase to obtain a known concentration.

  • Procedure: Inject the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak areas for the main peak and any impurities.

Visualizing the Workflow and Regulatory Logic

To better illustrate the processes involved in Vildagliptin impurity profiling, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Vildagliptin Sample (API/Dosage Form) Dissolution Dissolution in appropriate solvent Sample->Dissolution Standard Vildagliptin & Impurity Reference Standards Standard->Dissolution Dilution Dilution to working concentration Dissolution->Dilution HPLC HPLC System Dilution->HPLC Detection UV/MS Detector HPLC->Detection Column C18 Column Column->HPLC MobilePhase Mobile Phase Preparation MobilePhase->HPLC Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification of Impurities Integration->Quantification Report Generate Report Quantification->Report

Figure 1: A typical experimental workflow for Vildagliptin impurity profiling by HPLC.

regulatory_logic Impurity Impurity Detected Reporting Reporting Threshold (ICH Q3A/B) Impurity->Reporting Level > Threshold? Report Report Impurity Reporting->Report Yes Acceptable Acceptable Level Reporting->Acceptable No Identification Identification Threshold (ICH Q3A/B) Identify Identify Structure Identification->Identify Yes Identification->Acceptable No Qualification Qualification Threshold (ICH Q3A/B) Qualify Qualify (Toxicological Assessment) Qualification->Qualify Yes Qualification->Acceptable No Report->Identification Level > Threshold? Identify->Qualification Level > Threshold? Qualify->Acceptable Safety Established Unacceptable Unacceptable Level (Requires Justification/Process Change) Qualify->Unacceptable Safety Not Established

Figure 2: Decision-making logic for impurity control based on ICH guidelines.

References

Safety Operating Guide

Safe Disposal of Vildagliptin Impurity A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, Vildagliptin Impurity A (CAS No. 565453-39-6) is classified as a non-hazardous substance. [1] This guide provides detailed procedures for its proper handling and disposal, ensuring the safety of laboratory personnel and environmental protection. The following protocols are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

According to the Safety Data Sheet (SDS) for this compound (also known as Vildagliptin Amide Impurity), the substance is not classified as hazardous.[1] However, as a standard laboratory practice, appropriate personal protective equipment (PPE) should always be worn when handling this compound.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.

In case of exposure, follow these first-aid measures: [1]

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush with plenty of water for at least 15 minutes.
Skin Contact Wash off with soap and plenty of water.
Inhalation Move the person into fresh air.
Ingestion Rinse mouth with water. Do NOT induce vomiting.

Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: Ensure the spill area is clear of personnel and well-ventilated.

  • Containment: Prevent the spread of the powder or solution.

  • Clean-up: For small spills, gently sweep up the solid material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Collection: Place the collected material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable cleaning agent.

Disposal Procedure

As a non-hazardous pharmaceutical impurity, the disposal of this compound should follow the guidelines for non-hazardous laboratory chemical waste. The primary recommended method of disposal is incineration.[2][3]

Step-by-Step Disposal Protocol:

  • Segregation: Keep this compound waste separate from hazardous waste streams.[3] Use a dedicated and clearly labeled waste container.

  • Containerization: Place the waste in a well-sealed, leak-proof container. For non-hazardous pharmaceutical waste, white or blue containers are often used.[2]

  • Labeling: Label the container clearly as "Non-Hazardous Pharmaceutical Waste" and specify the content as "this compound".

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Professional Disposal: Arrange for collection by a licensed waste disposal service that handles non-hazardous pharmaceutical or chemical waste.[4] Ensure the service provider is aware of the non-hazardous nature of the waste and will dispose of it via incineration.[2][5]

It is crucial to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations for chemical waste disposal. [6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Preparation & Handling cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Storage cluster_3 Final Disposal start Start: Handling this compound sds Consult Safety Data Sheet (SDS) [CAS: 565453-39-6] start->sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) hazard_check Hazardous? ppe->hazard_check sds->ppe non_hazardous Non-Hazardous Waste Stream (Per SDS) hazard_check->non_hazardous No segregate Segregate from Hazardous Waste non_hazardous->segregate containerize Place in a Sealed, Leak-Proof Container segregate->containerize label_container Label Container: 'Non-Hazardous Pharmaceutical Waste This compound' containerize->label_container store Store in a Designated Secure Area label_container->store disposal_service Arrange for Licensed Waste Disposal Service store->disposal_service incinerate Confirm Incineration as Disposal Method disposal_service->incinerate end End: Proper Disposal Complete incinerate->end

Caption: Logical workflow for the safe disposal of this compound.

This comprehensive guide, based on available safety data and general best practices for laboratory waste management, provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratories can maintain a safe working environment and ensure responsible environmental stewardship.

References

Essential Safety and Logistical Information for Handling Vildagliptin Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides essential safety and logistical guidance for handling Vildagliptin Impurity A. Due to the absence of a specific Safety Data Sheet (SDS) and detailed hazard information for this compound, it is recommended to treat it as a potent pharmaceutical compound. The following guidelines are based on best practices for handling high-potency active pharmaceutical ingredients (APIs) and should be supplemented by a compound-specific risk assessment before any handling occurs.

Operational Plan: Step-by-Step Guidance for Handling this compound

1. Risk Assessment and Preparation:

  • Assume High Potency: In the absence of specific toxicity data, treat this compound as a highly potent compound with the potential for adverse health effects at low exposure levels.

  • Designated Area: All handling of this compound must be conducted in a designated area, such as a containment glove box, a ventilated balance enclosure, or a chemical fume hood, to minimize exposure.

  • Emergency Procedures: Ensure that an emergency plan is in place for accidental exposure or spills. All personnel must be familiar with the location and use of safety showers, eyewash stations, and spill kits.

2. Personal Protective Equipment (PPE):

  • Respiratory Protection: A Powered Air-Purifying Respirator (PAPR) with an appropriate particulate filter is recommended, especially for procedures that may generate dust or aerosols.[1][2] For lower-risk activities, a reusable half or full-facepiece respirator with P100/FFP3 filters may be considered, provided a proper fit test has been conducted.[1]

  • Hand Protection: Double gloving with nitrile gloves is mandatory.[1] The outer gloves should be changed immediately if contaminated and at regular intervals.

  • Body Protection: Wear disposable coveralls, such as those made from Tyvek®, to protect against chemical splashes and dust.[1][3]

  • Eye Protection: Tightly fitting safety goggles or a full-face shield should be worn to protect against splashes and airborne particles.[4][5]

3. Handling Procedures:

  • Receiving and Unpacking: Carefully inspect the container for any damage upon receipt. Unpacking should be performed in a designated containment area by personnel wearing appropriate PPE.

  • Weighing: Weighing of the solid compound should be performed within a ventilated balance enclosure or a glove box to contain any airborne particles.

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. All solution preparation should be done in a chemical fume hood.

4. Disposal Plan:

  • Waste Segregation: All disposable PPE (gloves, coveralls, etc.), contaminated labware, and excess this compound should be collected in a dedicated, clearly labeled hazardous waste container.

  • Decontamination: All non-disposable equipment and work surfaces must be thoroughly decontaminated after use. A validated cleaning procedure should be in place.

  • Waste Disposal: Hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations. Incineration is often the preferred method for potent pharmaceutical compounds.[2]

Data Presentation: Recommended Personal Protective Equipment

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high risk of aerosol generation.[1]
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters; requires a proper fit test.[1]
Hand Protection Double Nitrile GlovesOuter pair should be changed immediately upon contamination or at regular intervals.[1]
Body Protection Disposable CoverallsMaterials like Tyvek® or microporous film (MPF) are recommended.[1][3]
Eye Protection Safety Goggles or Face ShieldTightly fitting goggles or a full-face shield are essential to protect against splashes and dust.[4][5]

Experimental Protocols: Key Considerations

While specific experimental protocols will vary, the following principles should be universally applied when working with this compound:

  • Containment: All manipulations of the solid compound should be performed in a primary containment device such as a glove box or ventilated enclosure.

  • Ventilation: All work with solutions should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.

  • Hygiene: Strict personal hygiene practices are essential. Wash hands thoroughly before leaving the laboratory. Do not eat, drink, or apply cosmetics in the laboratory area.

Mandatory Visualization: Handling and Disposal Workflow

Vildagliptin_Impurity_A_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Handling Operations cluster_disposal Decontamination & Disposal RiskAssessment 1. Conduct Risk Assessment (Assume High Potency) DonPPE 2. Don Appropriate PPE RiskAssessment->DonPPE PrepWorkstation 3. Prepare Containment Workstation DonPPE->PrepWorkstation Receive 4. Receive & Unpack in Containment PrepWorkstation->Receive Weigh 5. Weigh Solid in Ventilated Enclosure Receive->Weigh PrepareSolution 6. Prepare Solution in Fume Hood Weigh->PrepareSolution SegregateWaste 7. Segregate Contaminated Waste PrepareSolution->SegregateWaste Decontaminate 8. Decontaminate Surfaces & Equipment SegregateWaste->Decontaminate Dispose 9. Dispose via Licensed Vendor Decontaminate->Dispose

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。